tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOODQOVWXMMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to tert-Butyl 1H-Pyrrolo[3,2-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the significance of versatile heterocyclic scaffolds. Among these, the pyrrolo[3,2-b]pyridine framework, a bioisostere of indole, has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen atom, yielding tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate , has proven to be a pivotal strategic maneuver. This modification not only enhances the stability and solubility of the parent heterocycle but also modulates its reactivity, thereby facilitating selective functionalization. This technical guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of this key intermediate, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective application in synthetic chemistry. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1018950-15-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.256 g/mol | [1] |
| IUPAC Name | tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate | [1] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 | [1] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C |
The structural integrity of the compound is unequivocally confirmed through a combination of spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 1.50 (s, 9H, tert-butyl).[1]
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calcd for C₁₂H₁₄N₂O₂ [M+H]⁺: 219.1128, found: 219.1131.[1]
Note: The provided ¹H NMR data from one source includes a signal at 4.20 (s, 2H, N-CH₂), which appears inconsistent with the structure of this compound and may correspond to a derivative.
Synthesis and Deprotection: A Practical Approach
The synthesis of this compound is most commonly achieved through the N-Boc protection of the commercially available 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This reaction is a cornerstone for subsequent functionalization, and its efficient execution is critical.
Experimental Protocol: Boc Protection of 1H-Pyrrolo[3,2-b]pyridine
This protocol is based on established methods for the Boc protection of N-heterocycles.
Diagram of Synthetic Workflow:
Caption: A typical workflow for the Boc protection of 1H-pyrrolo[3,2-b]pyridine.
Step-by-Step Methodology:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq).
-
A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Deprotection of the Boc Group
The facile removal of the Boc group is a key advantage of its use. Acid-catalyzed cleavage is the most common method.
Diagram of Deprotection Workflow:
Caption: A standard workflow for the TFA-mediated deprotection of the Boc group.
Step-by-Step Methodology:
-
The Boc-protected pyrrolopyridine is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) is added, often in a 1:1 ratio with the solvent, and the mixture is stirred at room temperature.[1]
-
The reaction progress is monitored by TLC.
-
Upon completion, the volatiles are removed under reduced pressure.
-
The residue is then carefully neutralized with a base, such as saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent.
-
The organic extracts are dried and concentrated to yield the deprotected 1H-pyrrolo[3,2-b]pyridine.
Chemical Reactivity and Regioselective Functionalization
The Boc protecting group plays a crucial role in directing the regioselectivity of subsequent chemical transformations. The electron-withdrawing nature of the carbamate group deactivates the pyrrole ring towards electrophilic attack to some extent, while the pyridine nitrogen influences the reactivity of the six-membered ring.
Electrophilic Substitution
The pyrrole moiety of the N-Boc protected 4-azaindole is generally more susceptible to electrophilic substitution than the pyridine ring. The C3 position of the pyrrole ring is the most common site of electrophilic attack.
-
Halogenation: Bromination of N-Boc protected azaindoles can be achieved using reagents like N-bromosuccinimide (NBS), typically leading to substitution at the C3 position. This is a key step in the synthesis of many kinase inhibitors.[1]
-
Vilsmeier-Haack Reaction: This reaction, which introduces a formyl group, is expected to occur at the C3 position of the pyrrole ring. The Vilsmeier-Haack reagent is a mild electrophile suitable for formylating electron-rich heterocycles.[2][3]
Metalation and Cross-Coupling Reactions
Directed ortho-metalation is a powerful tool for the functionalization of aromatic systems. However, in the case of N-Boc-4-azaindole, metalation can be complex. Alternatively, the introduction of a halogen at a specific position allows for subsequent palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Halogenated derivatives of this compound can be effectively used in Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. This is a widely employed strategy in the synthesis of complex drug molecules.
Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the synthesis of numerous kinase inhibitors and other therapeutic agents. The pyrrolopyridine core often serves as a hinge-binding motif in the ATP-binding site of kinases.
Diagram of a Generalized Kinase Inhibitor Synthesis:
Sources
An In-Depth Technical Guide to tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Key Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyrrolo[3,2-b]pyridine core, an isomer of azaindole, has emerged as a privileged structure, particularly in the development of targeted therapies such as kinase inhibitors. This guide focuses on a key derivative that has significantly streamlined the exploration of this chemical space: tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and it enhances the solubility of the scaffold in organic solvents, facilitating its manipulation in multi-step synthetic sequences. This strategic modification allows for precise functionalization of the pyridine and pyrrole rings, making it an indispensable building block for medicinal chemists. This guide provides an in-depth overview of its fundamental properties, a detailed synthetic protocol, spectroscopic characterization, and its applications in the synthesis of biologically active molecules, tailored for researchers and professionals in drug development.
Synthesis and Purification: A Reliable Protocol for Boc Protection
The synthesis of this compound is typically achieved through the N-acylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), with di-tert-butyl dicarbonate (Boc)₂O. The following protocol is a representative, self-validating procedure that ensures high yield and purity.
Experimental Protocol: N-Boc Protection of 1H-pyrrolo[3,2-b]pyridine
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents). If desired, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction. Alternatively, a base such as triethylamine can be used.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This typically yields the desired this compound as a solid with a yield of approximately 75%[1].
Caption: Synthetic workflow for the Boc protection of 1H-pyrrolo[3,2-b]pyridine.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1018950-15-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Solid | Vendor Data |
| Melting Point | 69-71 °C | Vendor Data |
| Boiling Point | 327.2 ± 34.0 °C at 760 mmHg | Vendor Data |
| LogP | 2.1 | [1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMSO) | [1] |
Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons of the pyrrolopyridine core and the protons of the tert-butyl group. The exact chemical shifts can vary slightly depending on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the bicyclic aromatic system.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the carbamate group, typically in the region of 1700-1750 cm⁻¹.
-
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For C₁₂H₁₄N₂O₂, the expected m/z for [M+H]⁺ is approximately 219.1128.
Chemical Reactivity and Synthetic Utility
The Boc group on the pyrrole nitrogen significantly influences the reactivity of the pyrrolo[3,2-b]pyridine scaffold. It serves as a robust protecting group that can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to regenerate the N-H of the pyrrole ring for further functionalization.
The presence of the Boc group also directs electrophilic substitution reactions. For instance, bromination with N-bromosuccinimide (NBS) can be directed to specific positions on the electron-rich pyrrole ring, a common strategy in the synthesis of kinase inhibitors[1].
Caption: Key reactivity pathways of the Boc-protected scaffold.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrrolo[3,2-b]pyridine core is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases[1]. This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors targeting enzymes implicated in cancer and other diseases.
For example, derivatives of this scaffold have been investigated as inhibitors of:
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A kinase involved in cell survival pathways[1].
-
Acetyl-CoA Carboxylase 1 (ACC1): A target in oncology and metabolic diseases.
-
FMS Kinase (CSF-1R): A receptor tyrosine kinase involved in various cancers.
The synthetic strategy often involves the functionalization of the pyrrolo[3,2-b]pyridine core, which is made possible by the versatile reactivity of the Boc-protected intermediate.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a protected heterocycle; it is a strategic tool that has unlocked significant potential within the pyrrolo[3,2-b]pyridine scaffold for medicinal chemistry. Its well-defined synthesis, predictable reactivity, and proven utility in the construction of kinase inhibitors underscore its value to the research community. This guide has provided a comprehensive overview of its essential properties and applications, aiming to equip researchers with the knowledge needed to effectively utilize this important building block in the pursuit of novel therapeutics.
References
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tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS number lookup
An In-depth Technical Guide to tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound, identified by the CAS Number 1018950-15-6 , is a heterocyclic compound of significant interest in the field of drug discovery.[1][2] Its core structure features a bicyclic pyrrolo[3,2-b]pyridine system, an arrangement that serves as a versatile pharmacophore in the design of targeted therapeutics.[1] The attachment of a tert-butyl carbamate (Boc) protecting group to the pyrrole nitrogen enhances the compound's stability and modulates its solubility and reactivity, making it an ideal starting material for further chemical modifications.[1] This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of kinase and histone deacetylase (HDAC) inhibitors.
Molecular Characteristics and Physicochemical Properties
The molecular architecture of this compound is defined by the fusion of a pyrrole ring to a pyridine ring. The Boc group provides steric hindrance, which can strategically direct reactions to other positions on the ring system, a feature expertly leveraged in multi-step organic syntheses.[1]
| Property | Value | Source |
| CAS Number | 1018950-15-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.256 g/mol | [1] |
| IUPAC Name | tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate | N/A |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 | [1] |
| InChI | InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3 | [1] |
| LogP | 2.1 (Calculated) | [1] |
| Appearance | Solid | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the N-protection of the parent 1H-pyrrolo[3,2-b]pyridine scaffold. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and the operational simplicity of the reaction.
Rationale for Experimental Choices
-
Base (Triethylamine, Et₃N): A non-nucleophilic organic base is employed to deprotonate the pyrrole nitrogen, activating it for nucleophilic attack on the electrophilic carbonyl carbon of (Boc)₂O.
-
Catalyst (4-Dimethylaminopyridine, DMAP): DMAP serves as a highly effective acylation catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the pyrrole anion, significantly accelerating the reaction rate.[4]
-
Solvent (Dichloromethane, DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the starting materials, facilitating a homogenous reaction mixture.[1]
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.[1]
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid, typically with a yield of around 75%.[1]
Caption: Boc-protection of 1H-pyrrolo[3,2-b]pyridine.
Applications in Drug Discovery and Development
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The strategic placement of the nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases.[1] this compound serves as a key intermediate for introducing diverse functionalities at various positions of the bicyclic system, enabling the synthesis of large libraries of compounds for screening.
Kinase Inhibitor Development
Structural analogs of this compound are pivotal in the development of selective kinase inhibitors. For instance, derivatives of the pyrrolo[3,2-b]pyridine core have been investigated as inhibitors of:
-
Serum/glucocorticoid-regulated kinase 1 (SGK-1): This kinase is implicated in cell survival pathways, and its inhibition is a therapeutic strategy in certain cancers. The pyrrolo[3,2-b]pyridine scaffold can be elaborated to target SGK-1, leading to the induction of apoptosis via caspase-3 activation.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is a known driver in various tumors. Potent FGFR inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine (an isomer) scaffold.
-
Epidermal Growth Factor Receptor (EGFR): The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivative has been explored for its potential as an EGFR inhibitor, particularly in the context of non-small cell lung cancer.[5]
Caption: Targeting cell survival pathways with pyrrolopyridines.
Histone Deacetylase (HDAC) Inhibition
Beyond kinases, the pyrrolo[3,2-b]pyridine scaffold has demonstrated utility in the field of epigenetics. The parent compound has been shown to inhibit histone deacetylase (HDAC) with an IC₅₀ value of 8.7 μM, indicating its potential as a starting point for developing novel epigenetic therapies.[1] HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of derivatives synthesized from this compound, a standard in vitro kinase assay can be employed. The following is a generalized protocol.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in the assay buffer.
-
Initiation of Reaction: Add the test compound dilutions or a vehicle control (DMSO) to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Detection: Stop the reaction by adding a termination buffer. The degree of phosphorylation is then quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is more than a mere chemical intermediate; it is a gateway to a rich chemical space of biologically active molecules. Its robust synthesis, coupled with the strategic importance of the pyrrolopyridine core, ensures its continued relevance in the quest for novel therapeutics. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties and potential is essential for leveraging its full capacity in the design of next-generation targeted therapies.
References
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PubChem. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. Available at: [Link]
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MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available at: [Link]
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NIH National Library of Medicine. Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Available at: [Link]
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NIH National Library of Medicine. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
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PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available at: [Link]
- Google Patents. 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof.
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- 1. This compound (1018950-15-6) for sale [vulcanchem.com]
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- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 5. US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof - Google Patents [patents.google.com]
structure elucidation of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
An In-depth Technical Guide to the Structure Elucidation of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Abstract: This guide provides a comprehensive, methodology-focused walkthrough for the definitive . Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the strategic application and interpretation of modern analytical techniques. We will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the molecular architecture of this important heterocyclic building block.
Introduction and Strategic Overview
This compound is a heterocyclic compound featuring a pyrrolopyridine bicyclic system.[1] The pyrrole ring is fused to the pyridine ring at the 3 and 2 positions, and the pyrrole nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1] This particular structural motif is of significant interest in medicinal chemistry, where analogues have been explored as potent kinase inhibitors for applications in oncology.[1][2][3]
-
Mass Spectrometry (MS): To confirm the elemental composition and molecular weight.
-
Infrared (IR) Spectroscopy: To rapidly verify the presence of key functional groups, notably the carbamate carbonyl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise C-H framework and establish atom-to-atom connectivity, providing the final, high-resolution structural proof.
This guide will dissect each step, explaining the causality behind experimental choices and the logic of data interpretation.
Foundational Analysis: Molecular Formula and Core Functional Groups
Before delving into complex connectivity, the foundational aspects of the molecule—its mass and the functional groups it contains—must be established.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: For any novel or synthesized compound, HRMS is the first port of call. Its power lies in providing an extremely accurate mass measurement, which allows for the confident determination of the elemental formula. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[4]
Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (approx. 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺. Acquire data over a relevant m/z range (e.g., 100-500 amu).
Data Interpretation and Trustworthiness The primary objective is to find the [M+H]⁺ peak and compare its exact mass to the theoretical value. For a molecular formula of C₁₂H₁₄N₂O₂, the expected protonated species is [C₁₂H₁₅N₂O₂]⁺.
| Parameter | Theoretical Value | Experimental Finding |
| Molecular Formula | C₁₂H₁₄N₂O₂ | - |
| Molecular Weight | 218.256 g/mol [1] | - |
| [M+H]⁺ (Exact Mass) | 218.1128 | 218.1131[1] |
The minuscule difference between the calculated and observed mass provides high confidence in the assigned molecular formula. Furthermore, the labile nature of the Boc group often leads to a characteristic fragmentation pattern, providing secondary confirmation.[5]
Caption: Workflow for structure elucidation using 2D NMR techniques.
Integrated Analysis and Final Confirmation
The power of this methodology lies in the convergence of data from independent techniques.
Caption: Integrated workflow for definitive structure validation.
-
HRMS provides the elemental formula: C₁₂H₁₄N₂O₂. [1]2. FT-IR confirms the presence of the essential carbamate C=O functional group.
-
¹H and ¹³C NMR provide an inventory of all carbon and hydrogen atoms.
-
COSY traces the proton-proton networks within the fused ring system.
-
HSQC links every proton to its directly attached carbon.
-
HMBC serves as the final arbiter, connecting all the pieces. The crucial ³J correlation from the nine equivalent tert-butyl protons to the carbamate carbonyl carbon, and further correlations from the pyrrole protons to carbons in the pyridine ring, lock the entire structure into a single, unambiguous conformation.
Conclusion
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National Center for Biotechnology Information. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. Available at: [Link]
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Harnessing the Potential of Pyrrolopyridines: A Technical Guide to tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate and Its Isomers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolopyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical overview of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key building block, and its structural isomers. We will explore its synthesis, characterization, chemical reactivity, and the distinct therapeutic potentials of its isomeric forms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.
The Pyrrolopyridine Core: A Foundation for Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds resulting from the fusion of a pyrrole and a pyridine ring.[3] The arrangement of the nitrogen atom in the pyridine ring and the fusion points lead to six possible isomeric forms, each presenting a unique electronic and steric profile for molecular interactions.[3][4] This structural diversity is a key reason for their prominence in drug discovery.
The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the pyrrole nitrogen, yielding compounds like this compound, is a critical strategic step. The Boc group enhances the compound's stability and solubility while modulating the reactivity of the pyrrole ring, making it an ideal intermediate for constructing complex molecular architectures.[5]
Caption: Logical flow from the core pyrrolopyridine scaffold to the strategically important Boc-protected intermediate.
In Focus: this compound
This specific isomer, also known as Boc-4-azaindole, is a cornerstone for synthesizing a variety of targeted therapeutic agents.
Molecular Architecture and Physicochemical Properties
The molecule consists of a pyrrole ring fused to a pyridine ring at the 3,2-b positions.[5] The bulky tert-butyl carbamate group is attached to the pyrrole nitrogen, which sterically hinders and deactivates the pyrrole ring towards electrophilic substitution, allowing for selective functionalization at other positions.[5]
| Property | Value | Reference |
| IUPAC Name | tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate | [5] |
| Synonym | 4-Azaindole, Boc-protected | |
| CAS Number | 1018950-15-6 | [5] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [5] |
| Molecular Weight | 218.26 g/mol | [5] |
| Appearance | Light orange to yellow powder/crystal |
Synthesis Protocol: Boc Protection of 1H-pyrrolo[3,2-b]pyridine
The most direct synthesis involves the protection of the commercially available 1H-pyrrolo[3,2-b]pyridine (4-azaindole). The causality behind this choice is efficiency and control; by protecting the most reactive site (the pyrrole nitrogen), subsequent reactions can be directed with high regioselectivity.
Objective: To synthesize this compound from 1H-pyrrolo[3,2-b]pyridine.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, ~0.1 eq) to the solution. This acts as a nucleophilic catalyst to accelerate the acylation of the pyrrole nitrogen.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1-1.2 eq) to the mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMAP and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Structural Elucidation and Spectroscopic Data
Confirmation of the final product's structure is achieved through standard spectroscopic methods.
| Technique | Data Interpretation | Typical Values | Reference |
| ¹H NMR | Confirms the presence and connectivity of protons. Key signals include the pyridine and pyrrole protons, and the characteristic singlet for the nine protons of the tert-butyl group. | (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 1.50 (s, 9H, tert-butyl). | [5] |
| HRMS (ESI) | Provides the exact mass of the molecule, confirming its elemental composition. | m/z calcd for C₁₂H₁₄N₂O₂ [M+H]⁺: 219.1128, found: 219.1131. | [5] |
Chemical Reactivity and Synthetic Utility
This compound is not just a protected scaffold but a versatile platform for further functionalization.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to unmask the pyrrole nitrogen for subsequent reactions. This reversible protection is a cornerstone of modern organic synthesis.
-
Halogenation: The pyrrolopyridine core can be selectively halogenated (e.g., brominated or iodinated) at specific positions. These halogenated derivatives are crucial substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.[5][6]
-
Oxidation: Treatment with strong oxidizing agents like KMnO₄ can lead to the cleavage of the pyrrole ring, yielding a pyridine-3-carboxylic acid derivative, demonstrating the differential stability of the two rings.[5]
Caption: Synthetic utility workflow of the Boc-protected pyrrolopyridine intermediate.
The Isomeric Landscape of Pyrrolopyridines
The therapeutic application of a pyrrolopyridine derivative is highly dependent on its isomeric form. The spatial arrangement of the nitrogen atoms and the fusion pattern dictates the molecule's ability to interact with biological targets like protein kinases.[1]
Caption: Core structures of the four primary pyrrolopyridine isomers.
Comparative Analysis of Key Boc-Protected Isomers
| Isomer | Structure & CAS Number | Key Features & Applications | References |
| This compound | CAS: 1018950-15-6 | Precursor for ACC1 inhibitors and various antiproliferative agents against melanoma.[7][8] | [5][7][8] |
| tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate | CAS: 920966-03-6 (related acid) | Known as 7-azaindole. A highly privileged scaffold for kinase inhibitors (e.g., FGFR, Cdc7). Used in targeted therapies for cancer and inflammatory disorders.[1][2] | [1][2][9] |
| tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | CAS: 148760-75-2 | Derivatives show potent inhibitory activity against FMS kinase, making them promising candidates for anticancer and anti-arthritic drug development.[10][11] | [10][11][12] |
| tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate | CAS: 370880-82-3 | Known as 6-azaindole. This core is used in developing antiproliferative agents and potential therapeutics for neurodegenerative diseases like Alzheimer's.[13][14] | [13][14][15] |
This comparative data underscores a critical principle in medicinal chemistry: subtle changes in heteroatom position can drastically alter the biological activity profile. The pyrrolo[2,3-b] (7-azaindole) scaffold, for example, is particularly prevalent in kinase inhibitors because the nitrogen at the 7-position can form a crucial hydrogen bond interaction in the hinge region of many kinase active sites. In contrast, the pyrrolo[3,2-c] core has been specifically leveraged for FMS kinase inhibition.[10]
Conclusion and Future Perspectives
This compound and its isomers are more than just heterocyclic building blocks; they are enabling tools for modern drug discovery. Their strategic importance lies in their utility as versatile scaffolds that can be elaborated into potent and selective therapeutic agents. The Boc-protected forms provide chemists with the control needed to perform complex, multi-step syntheses.
Future research will likely focus on:
-
Novel Synthetic Methodologies: Developing more efficient and sustainable methods for the synthesis and functionalization of these cores.
-
New Biological Targets: Exploring the potential of these scaffolds against emerging biological targets beyond kinases.
-
Fragment-Based Drug Design: Using the core pyrrolopyridine structures as starting points in fragment-based screening to identify novel lead compounds.
The continued exploration of the rich chemical space offered by these isomers will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.
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A Technical Guide to the Discovery and History of Pyrrolopyridines
Introduction: The "Privileged" Scaffold of Pyrrolopyridine
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1][2] Structurally, they consist of a pyrrole ring fused to a pyridine ring. The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[3] While rare in nature, these scaffolds are considered "privileged structures" in drug discovery.[4] The strategic incorporation of a nitrogen atom into the indole framework can significantly modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and enhance binding affinity to biological targets.[4] This unique characteristic has made pyrrolopyridines a cornerstone in the development of numerous therapeutic agents, particularly in the realm of kinase inhibition.[3][4] This guide provides an in-depth exploration of the historical milestones, synthetic evolution, and pivotal drug discoveries related to this remarkable scaffold.
Chapter 1: Foundational Syntheses - The Dawn of an Era
The journey of pyrrolopyridines from chemical curiosities to blockbuster drugs is underpinned by key advancements in synthetic organic chemistry. Early methods, while groundbreaking for their time, often contended with limitations such as harsh reaction conditions and low yields. However, they laid the essential groundwork for future innovations.
Classical Approaches to the Azaindole Core
Several classical named reactions have been adapted for the synthesis of the pyrrolopyridine core. Among the most significant are:
-
The Bartoli Indole Synthesis: This method has proven particularly effective for creating sterically hindered indoles and has been successfully applied to azaindole synthesis. It typically involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent. While versatile, the yields can sometimes be modest.
-
The Fischer Indole Synthesis: A cornerstone of indole chemistry, the Fischer synthesis involves the acid-catalyzed reaction of a pyridine-based hydrazine with an aldehyde or ketone. While widely used for indoles, its application to azaindoles can be challenging due to the electronic properties of the pyridine ring.
-
The Batcho-Leimgruber Synthesis: This two-step procedure offers a reliable route to various indole and azaindole systems and has been noted for its productivity in preparing these scaffolds.
These foundational methods were crucial in providing the initial access to the pyrrolopyridine core, enabling early exploration of their chemical and biological properties.
Chapter 2: The Ascent in Medicinal Chemistry
The transition of pyrrolopyridines from academic interest to pharmaceutical powerhouses began with the discovery of their potent biological activities. Their ability to act as bioisosteres for purines, the building blocks of DNA and the crucial adenine moiety of ATP, was a pivotal realization.[2] This mimicry allows them to effectively compete with ATP for the binding site of kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2][3]
The Kinase Inhibitor Revolution
A significant portion of FDA-approved drugs containing a pyridine ring target kinases.[5][6] The pyrrolopyridine scaffold is particularly adept at this role. The nitrogen atoms within the bicyclic system can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, anchoring the inhibitor in place.[3] This insight has fueled the development of a multitude of pyrrolopyridine-based kinase inhibitors.
Case Study: Vemurafenib (Zelboraf®)
The discovery of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, stands as a landmark achievement in the history of pyrrolopyridines and fragment-based drug discovery (FBDD).
-
The Challenge: The BRAF V600E mutation is a key driver in approximately half of all melanomas. Developing a selective inhibitor for this mutant kinase was a major therapeutic goal.
-
The FBDD Approach: Researchers at Plexxikon (later acquired by Daiichi Sankyo) utilized FBDD, a strategy that involves screening small, low-complexity molecules ("fragments") for weak binding to the target.
-
The Discovery: A 7-azaindole fragment was identified as a promising starting point. Through iterative cycles of structure-guided design, where X-ray crystallography revealed the binding mode of each successive compound, the team elaborated the fragment into a highly potent and selective inhibitor. This process involved adding key chemical groups to the 7-azaindole core to optimize interactions with the target protein.
-
The Impact: Vemurafenib was one of the first drugs discovered using the FBDD strategy to gain market approval, validating the power of this approach and cementing the importance of the 7-azaindole scaffold in modern drug design.
Chapter 3: Modern Synthetic Strategies
While classical methods were foundational, the demand for rapid synthesis of diverse pyrrolopyridine libraries for drug discovery campaigns spurred the development of more efficient and versatile synthetic routes. Advances in metal-catalyzed cross-coupling reactions have been particularly transformative.[7][8]
The Power of Metal Catalysis
Modern synthetic chemistry has armed researchers with powerful tools to functionalize the pyrrolopyridine core with precision.[7]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is invaluable for forming carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl groups to the azaindole scaffold.[9] Azaindole-boronic esters are now widely available commercially, streamlining this process.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for installing amine-containing substituents that can form key interactions with biological targets.[9]
-
C-H Functionalization: Emerging techniques focus on the direct functionalization of carbon-hydrogen bonds on the pyrrolopyridine ring.[7] These methods are highly atom-economical and reduce the need for pre-functionalized starting materials.
Representative Modern Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a halo-azaindole with an arylboronic acid.
Objective: To synthesize an aryl-substituted 7-azaindole derivative.
Materials:
-
6-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.10 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted 7-azaindole.
Self-Validation & Causality:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.
-
Base (K2CO3): Crucial for the transmetalation step of the catalytic cycle.
-
Ligand (PPh3): Stabilizes the palladium catalyst and facilitates the reductive elimination step.
-
Monitoring: Ensures the reaction is driven to completion and helps in determining the optimal reaction time.
Chapter 4: Key Pyrrolopyridine Drugs & Their Mechanisms
The versatility of the pyrrolopyridine scaffold is evident in the range of approved drugs that feature it. While prominent in oncology, its applications extend to other therapeutic areas.[1][10]
| Drug Name (Brand) | Core Isomer | Primary Target | Therapeutic Area | Discovery Strategy |
| Vemurafenib (Zelboraf®) | 7-Azaindole | BRAF V600E Kinase | Oncology (Melanoma) | Fragment-Based Drug Discovery |
| Venetoclax (Venclexta®) | 7-Azaindole | BCL-2 | Oncology (Leukemia) | Fragment-Based Drug Discovery |
| Fostemsavir (Rukobia®) | 6-Azaindole | HIV-1 gp120 | Virology (HIV/AIDS) | Phenotypic Screening |
| Pexidartinib (Turalio®) | Pyrrolopyridine | CSF1R Kinase | Oncology (Tenosynovial Giant Cell Tumor) | Structure-Based Design |
Mechanism of Action: Venetoclax
Venetoclax is a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, allowing cancer cells to evade programmed cell death.
Venetoclax, which contains a 7-azaindole core, was also discovered using a fragment-based approach. It binds directly to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins. This action liberates pro-apoptotic proteins like BAX and BAK, which can then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.
Conclusion and Future Outlook
From their initial synthesis through classical methods to their current prominence as key components of targeted therapies, the history of pyrrolopyridines is a testament to the power of synthetic innovation and rational drug design. The scaffold's unique electronic and structural properties have established it as a truly privileged motif in medicinal chemistry. As new biological targets are identified and novel synthetic methodologies like C-H activation become more widespread, the story of the pyrrolopyridine is far from over. Its continued exploration promises to yield the next generation of innovative medicines for a wide range of human diseases.
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role of the Boc protecting group in pyrrolopyridines
An In-depth Technical Guide on the Role of the Boc Protecting Group in Pyrrolopyridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, constitute a vital class of heterocyclic compounds in medicinal chemistry and drug discovery.[1][2] Their structural resemblance to indole has made them attractive scaffolds for developing a wide array of therapeutic agents, including kinase inhibitors.[2][3] The synthesis and functionalization of the pyrrolopyridine core, however, present unique challenges due to the electronic nature of the fused ring system. The strategic use of protecting groups is paramount to achieving desired regioselectivity and yields in the construction of complex pyrrolopyridine-based molecules.
Among the arsenal of protecting groups available to the synthetic chemist, the tert-butyloxycarbonyl (Boc) group stands out for its versatility.[4][5] It is not merely a passive shield for the pyrrole nitrogen but an active participant that can direct the course of chemical reactions. This guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in the chemistry of pyrrolopyridines, drawing on established protocols and mechanistic insights to offer a comprehensive resource for professionals in the field.
The Dual Role of the Boc Group: Protection and Direction
The Boc group's utility in pyrrolopyridine synthesis stems from its dual functionality: it serves as a robust protecting group for the pyrrole nitrogen and as a directing group for regioselective C-H functionalization.
The Boc Group as a Protector
The protection of the pyrrole nitrogen in pyrrolopyridines is often a necessary first step in a synthetic sequence. The N-H proton is acidic and can interfere with various reagents, particularly organometallics and strong bases. The introduction of the Boc group mitigates these issues and offers several advantages:
-
Enhanced Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and reducing agents, allowing for a broad scope of subsequent chemical transformations.[6]
-
Improved Solubility: The lipophilic nature of the tert-butyl group often enhances the solubility of pyrrolopyridine intermediates in organic solvents, facilitating purification and handling.
-
Modulation of Reactivity: By withdrawing electron density from the pyrrole ring, the Boc group can modulate the reactivity of the heterocyclic system, influencing the outcome of subsequent reactions.
Experimental Protocol: N-Boc Protection of 7-Azaindole
A standard procedure for the N-Boc protection of a pyrrolopyridine is as follows:
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the N-Boc protected 7-azaindole.
The Boc Group as a Director of Regioselectivity
Beyond its protective function, the Boc group can actively direct the functionalization of the pyrrolopyridine core to specific positions, a feature that is of immense strategic importance in synthesis.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[7][8] The Boc group is a moderately effective directing group for the lithiation of the pyrrole ring in pyrrolopyridines. The mechanism involves the coordination of the organolithium reagent to the carbonyl oxygen of the Boc group, which positions the base for the abstraction of the adjacent C2-proton.[9][10]
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is another elegant method for the regioselective functionalization of heterocycles.[11] In the case of N-Boc protected pyrrolopyridines, the reaction exhibits a strong preference for borylation at the C3-position of the pyrrole ring.[11] This is in stark contrast to the borylation of unprotected pyrroles, which typically occurs at the C2-position. The steric bulk of the Boc group is thought to play a crucial role in directing the iridium catalyst to the less hindered C3-position.[11][12]
| Substrate | Major Product | Regioselectivity (C3:other) | Yield (%) | Reference |
| N-Boc-pyrrole | 3-Boryl-N-Boc-pyrrole | >95:5 | 85 | [11] |
| N-Boc-7-azaindole | 3-Boryl-N-Boc-7-azaindole | >95:5 | 78 | [11] |
| N-Boc-6-azaindole | 3-Boryl-N-Boc-6-azaindole | >95:5 | 65 | [11] |
| N-Boc-5-azaindole | 3-Boryl-N-Boc-5-azaindole | >95:5 | 72 | [11] |
Experimental Protocol: Iridium-Catalyzed C-H Borylation of N-Boc-7-Azaindole
-
In a glovebox, charge a Schlenk flask with N-Boc-7-azaindole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and [Ir(OMe)(COD)]₂ (1.5 mol %).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-borylated product.[11]
Strategic Use of Boc-Protected Pyrrolopyridines in Cross-Coupling Reactions
Boc-protected pyrrolopyridines are versatile building blocks for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[13] Boc-protected borylated pyrrolopyridines, readily accessible through the aforementioned C-H borylation, can be coupled with a wide range of aryl and heteroaryl halides. Conversely, halogenated Boc-protected pyrrolopyridines can be coupled with various boronic acids and esters. The Boc group is generally stable under the basic conditions typically employed in Suzuki-Miyaura reactions.[13][14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to amino-substituted pyrrolopyridines, which are common motifs in pharmacologically active compounds.[2] Boc-protected halo-pyrrolopyridines can be efficiently coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand. The Boc group remains intact under these conditions, allowing for further manipulation of the molecule if required.
The Crucial Final Step: Boc Deprotection
The removal of the Boc group is typically the final step in a synthetic sequence, unmasking the pyrrole nitrogen. While seemingly straightforward, this step requires careful consideration of the reaction conditions to avoid degradation of the often complex and sensitive pyrrolopyridine product.
Standard Deprotection Protocols
The Boc group is acid-labile and can be cleaved under a variety of acidic conditions.[4][15]
-
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) is a common and effective method for Boc deprotection. The reaction is typically fast and proceeds at room temperature.[16]
-
Hydrogen Chloride (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is another widely used method.[15]
-
Thermal Deprotection: In some cases, particularly when the substrate is sensitive to strong acids, thermal deprotection can be an effective alternative. Heating the Boc-protected compound in a high-boiling solvent can lead to the clean removal of the Boc group.[11][17]
| Method | Reagents | Temperature | Typical Reaction Time | Comments |
| Acidic (Strong) | TFA/DCM | Room Temp. | 1-2 hours | Highly effective, but can be harsh for acid-sensitive substrates. |
| Acidic (Moderate) | HCl in Dioxane | Room Temp. | 2-4 hours | Generally milder than TFA. |
| Thermal | High-boiling solvent (e.g., Toluene) | Reflux | 4-12 hours | Useful for acid-sensitive molecules; can be slow. |
Challenges and Considerations
-
Substrate Stability: Pyrrolopyridine cores can be sensitive to strong acidic conditions, potentially leading to decomposition or undesired side reactions. Careful optimization of the deprotection conditions is often necessary.
-
tert-Butylation: The cleavage of the Boc group generates a tert-butyl cation, which can act as an electrophile and alkylate electron-rich aromatic or heteroaromatic rings. The addition of a scavenger, such as anisole or triethylsilane, can trap the tert-butyl cation and prevent this side reaction.[16]
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the N-Boc protected pyrrolopyridine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the deprotected pyrrolopyridine.
Conclusion
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of pyrrolopyridines. Its role extends far beyond that of a simple protecting group; it is a versatile and strategic element that enables chemists to control the regioselectivity of C-H functionalization and to construct complex molecular architectures with precision. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of the Boc group in their synthetic endeavors, paving the way for the discovery of novel and impactful pyrrolopyridine-based therapeutics.
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Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers, 8(1), 137-154. Available from [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2021). Molecules, 26(15), 4475. Available from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 2, 2026, from [Link]
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Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][7][11][18]triazines together with spectroscopic and X-ray studies. (1998). Journal of the Chemical Society, Perkin Transactions 1, 2249-2254. Available from [Link]
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Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026, January 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2015). Journal of the American Chemical Society, 137(40), 12929-12937. Available from [Link]
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Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. (2017). Chemical Science, 8(1), 717-721. Available from [Link]
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Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). Molecules, 23(1), 149. Available from [Link]
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Regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. (2017). Nature Communications, 8, 1471. Available from [Link]
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Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). The Journal of Organic Chemistry, 84(9), 5547-5555. Available from [Link]
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Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). Molecules, 23(11), 2993. Available from [Link]
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Unlocking the Therapeutic Potential of the Pyrrolo[3,2-b]pyridine Scaffold: A Guide to Future Research Areas for tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Abstract
The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide delves into the untapped research potential of a pivotal building block, tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. While extensive research has illuminated the therapeutic promise of its various isomers, the [3,2-b] variant remains a frontier for discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues for investigation. We will explore key areas for derivatization, propose high-value therapeutic targets based on the established bioactivity of related scaffolds, and provide actionable experimental workflows to accelerate the journey from novel compound synthesis to preclinical evaluation.
The Pyrrolopyridine Scaffold: A Foundation of Therapeutic Versatility
Pyrrolopyridines, bicyclic systems fusing a pyrrole and a pyridine ring, are integral to numerous biologically active compounds.[1] Their structural rigidity, combined with the capacity for diverse substitutions, allows for precise three-dimensional orientation of functional groups to interact with biological macromolecules. Various isomers of this scaffold have given rise to potent inhibitors of kinases, modulators of protein-protein interactions, and enzyme inhibitors.[1][2] The subject of this guide, this compound, features a Boc-protected pyrrole nitrogen, which enhances its stability and solubility while providing a strategic point for deprotection and further functionalization.[3] Its moderate lipophilicity (LogP ≈ 2.1) suggests favorable membrane permeability, a desirable trait for drug candidates.[3]
Core Chemistry: Synthetic Accessibility and Functionalization Strategies
The utility of a scaffold is intrinsically linked to the ease with which it can be synthesized and derivatized. The this compound core provides multiple avenues for chemical modification, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
Synthesis of the Core Scaffold
The synthesis of the core typically involves the reaction of the parent 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate in the presence of a suitable base like triethylamine. This reaction proceeds efficiently to protect the pyrrole nitrogen.
Key Functionalization Reactions: A Proposed Workflow
The pyrrolo[3,2-b]pyridine nucleus has several positions amenable to functionalization. The diagram below outlines a potential workflow for creating a library of diverse analogs from the core scaffold.
Caption: Proposed workflow for the functionalization of the core scaffold.
Potential Research Area 1: Kinase Inhibitors
The pyrrolopyridine scaffold is a well-established pharmacophore for kinase inhibitors, with docking studies suggesting favorable interactions within the ATP-binding pockets of various kinases.[3] Derivatives of related isomers have demonstrated potent activity against several important cancer-related kinases.
Target Rationale: ATM and FMS Kinases
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response, ATM is a high-value target for developing chemosensitizers.[4] Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as highly selective and orally bioavailable ATM inhibitors, demonstrating synergistic antitumor efficacy when combined with agents like irinotecan.[4][5]
-
Colony-Stimulating Factor-1 Receptor (FMS) Kinase: Over-expression of FMS is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders.[2] Pyrrolo[3,2-c]pyridine derivatives have shown potent and selective FMS kinase inhibition, with IC₅₀ values in the low nanomolar range.[2]
Proposed Research Direction
A focused library of 3- and 7-substituted 1H-pyrrolo[3,2-b]pyridine derivatives should be synthesized. The causality behind this choice is that substitutions at analogous positions in other pyrrolopyridine isomers have been shown to be critical for kinase binding.
-
At Position 7: Installation of various aryl and heteroaryl groups via Suzuki coupling to probe interactions with the solvent-exposed region of the kinase.
-
At Position 3: Introduction of amides and other hydrogen-bond donors/acceptors to engage with the hinge region of the kinase ATP-binding site.
The Boc-protecting group can be removed in the final steps to provide an N-H group, which can serve as a crucial hydrogen bond donor, a common feature in many type II kinase inhibitors.
Potential Research Area 2: Tubulin Polymerization Inhibitors
Disruption of microtubule dynamics is a clinically validated anticancer strategy. A recent study highlighted a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent colchicine-binding site inhibitors, displaying excellent antiproliferative activities against multiple cancer cell lines with IC₅₀ values as low as 0.12 µM.[6]
Target Rationale: Colchicine Binding Site of Tubulin
The colchicine site is a key target for small molecules that inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6] The rigid pyrrolopyridine scaffold can effectively mimic the bioactive conformation of known cis-stilbene-based inhibitors like combretastatin A-4.[6]
Proposed Research Direction
The design strategy would involve using the 1H-pyrrolo[3,2-b]pyridine core to link two key aryl moieties, analogous to the A- and B-rings of known colchicine site inhibitors.
-
Synthesis: A Suzuki coupling approach can be employed to install a 3,4,5-trimethoxyphenyl group (a common A-ring mimic) at one position (e.g., position 3) and a library of substituted phenyl or heterocyclic rings (B-rings) at another (e.g., position 7).
-
SAR Exploration: The SAR study from the [3,2-c] pyridine series indicated that electron-donating groups on the B-ring enhanced activity.[6] This provides a clear, evidence-based starting point for library design.
The following diagram illustrates the proposed pharmacophore model.
Caption: Pharmacophore model for tubulin polymerization inhibitors.
Potential Research Area 3: Modulators of Cellular Signaling Pathways
Beyond direct enzyme inhibition, the pyrrolopyridine scaffold has shown promise in modulating complex signaling pathways.
Target Rationale: ACC1 and PDE4B Inhibitors
-
Acetyl-CoA Carboxylase 1 (ACC1): As a key enzyme in fatty acid synthesis, ACC1 is a target for cancer and metabolic diseases. 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been developed as orally available ACC1 inhibitors, demonstrating in vivo reduction of malonyl-CoA in tumor xenografts.[7]
-
Phosphodiesterase 4B (PDE4B): PDE4B is a key regulator of intracellular cAMP levels and is a target for inflammatory diseases. A scaffold-hopping approach identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors with acceptable in vitro ADME properties.[8]
Proposed Research Direction
For these targets, the focus shifts to installing carboxamide functionalities on the pyrrole ring of the [3,2-b] scaffold.
-
Synthesis: This can be achieved by carboxylation of the 3-position followed by amide coupling with a diverse library of amines.
-
Optimization: The SAR from the ACC1 inhibitor study highlighted the importance of the N-substituent on the pyrrole ring for optimizing physicochemical and pharmacokinetic properties.[7] Therefore, after identifying active carboxamides, the Boc group can be removed, and various alkyl groups can be installed to fine-tune the molecule's properties.
A Self-Validating Experimental Protocol: Synthesis and Evaluation of a 7-Aryl-1H-pyrrolo[3,2-b]pyridine Analog as a Potential Kinase Inhibitor
To ensure trustworthiness and provide a tangible starting point, the following detailed protocol outlines the synthesis and initial biological evaluation of a representative compound.
Step 1: Synthesis of tert-Butyl 7-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes).
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Step 2: Suzuki Coupling with 4-methoxyphenylboronic acid
-
To a microwave vial, add tert-butyl 7-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture with nitrogen for 15 minutes.
-
Seal the vial and heat in a microwave reactor at 120-140 °C for 20-30 minutes.[6]
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired product.
-
Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Step 3: In-vitro Kinase Inhibition Assay (Example: FMS Kinase)
-
Utilize a commercially available FMS kinase enzyme system (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate/ATP mixture, and the test compound.
-
Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Conclusion and Future Outlook
The this compound scaffold stands as a promising, yet underexplored, platform for the development of novel therapeutics. By leveraging the extensive knowledge base established for its isomers, researchers can strategically design and synthesize libraries of compounds with a high probability of biological activity. The proposed research areas—targeting kinases like ATM and FMS, inhibiting tubulin polymerization, and modulating key cellular enzymes like ACC1 and PDE4B—represent high-impact avenues for discovery. The synthetic tractability of the core, coupled with clear, data-driven hypotheses for SAR exploration, provides a solid foundation for initiating successful drug discovery programs. This guide serves not as a rigid set of instructions, but as a catalyst for innovation, encouraging the scientific community to unlock the full therapeutic potential of this versatile heterocyclic system.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). Bioorganic & Medicinal Chemistry, 27(14), 3049-3060. Available at: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Molecules, 30(22), 5035. Available at: [Link]
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1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]
-
2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. Human Metabolome Database. Available at: [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available at: [Link]
-
Synthesis of tert-butyl... (2016). ResearchGate. Available at: [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of the Romanian Society for Cell Biology. Available at: [Link]
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- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and drug development.
Core Molecular Attributes
This compound is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances its stability and modulates its reactivity, making it a versatile intermediate for further chemical modifications.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and application in various synthetic protocols.
| Property | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.256 g/mol [1] |
| CAS Number | 1018950-15-6[1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2[1] |
| InChI | InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3[1] |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through the N-Boc protection of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine. This reaction is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting protected compound.
Experimental Protocol: N-Boc Protection of 1H-pyrrolo[3,2-b]pyridine
This protocol describes a general and reliable method for the synthesis of the title compound.
Materials:
-
1H-pyrrolo[3,2-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous DCM, add DMAP (catalytic amount) and Boc₂O (1.1 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of Boc₂O.
-
DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the pyrrole nitrogen by forming a more reactive intermediate with Boc₂O.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate is necessary to remove any unreacted Boc₂O and acidic byproducts.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-Boc protection of 1H-pyrrolo[3,2-b]pyridine.
Reactivity and Stability
The Boc protecting group on the pyrrole nitrogen significantly influences the reactivity of the 1H-pyrrolo[3,2-b]pyridine scaffold.
-
Stability: The tert-butoxycarbonyl group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation.[2] This stability allows for selective functionalization at other positions of the pyrrolopyridine ring system.
-
Reactivity: The primary reactivity of this compound involves the cleavage of the Boc group under acidic conditions. This deprotection regenerates the N-H of the pyrrole ring, which can then participate in further reactions.
-
Electrophilic Substitution: The Boc group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, under forcing conditions, reactions such as halogenation can occur.
Reactivity Overview Diagram
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery
The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a crucial starting material for the synthesis of various derivatives with therapeutic potential.
Kinase Inhibitors
Derivatives of 1H-pyrrolo[3,2-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases. The pyrrolopyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Acetyl-CoA Carboxylase (ACC) Inhibitors
A notable application is in the development of Acetyl-CoA Carboxylase (ACC) inhibitors. A novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available ACC1 inhibitor, showing promise for the treatment of cancer and metabolic diseases.[3][4]
Other Therapeutic Areas
The versatility of the 1H-pyrrolo[3,2-b]pyridine scaffold has led to its exploration in other therapeutic areas, including the development of inhibitors for phosphodiesterase 4B (PDE4B) and casein kinase.
Role in Drug Development Pipeline Diagram
Caption: The role of the title compound in a typical drug discovery workflow.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following are typical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.5 (dd, 1H), ~7.8 (dd, 1H), ~7.5 (d, 1H), ~7.1 (dd, 1H), ~6.5 (d, 1H), 1.6 (s, 9H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~150.0, ~145.0, ~142.0, ~128.0, ~120.0, ~118.0, ~115.0, ~108.0, 84.0, 28.5.
(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is representative for structurally similar compounds.)
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C₁₂H₁₅N₂O₂ [M+H]⁺: 219.1134; found: 219.1131.
Infrared (IR) Spectroscopy
-
IR (ATR): ν (cm⁻¹) ~2980 (C-H stretch, aliphatic), ~1730 (C=O stretch, carbamate), ~1600, ~1480 (C=C and C=N stretch, aromatic).
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis via N-Boc protection is straightforward and efficient, and its chemical properties allow for a wide range of subsequent transformations. Its central role in the development of kinase and ACC inhibitors, among other therapeutic agents, underscores its importance for researchers and scientists in the field of drug discovery. This guide provides a solid foundation for understanding and utilizing this key intermediate in the pursuit of novel therapeutics.
References
-
PubChem. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. Available at: [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]
-
PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Available at: [Link]
-
PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
Sources
The Pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
Preamble: The Rise of the Azaindoles
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for developing potent and selective modulators of biological targets. Among these, the pyrrolopyridines, also known as azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds. Their structural resemblance to endogenous purines allows them to effectively compete for binding sites on a host of enzymes, particularly protein kinases.
This guide provides an in-depth exploration of a specific and highly significant isomer: the pyrrolo[3,2-b]pyridine core. We will dissect its fundamental biological significance, delve into its primary mechanism of action as a kinase inhibitor, survey its therapeutic applications, and provide robust, field-proven protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
The Pyrrolo[3,2-b]pyridine Scaffold: A Keystone for Kinase Inhibition
The pyrrolo[3,2-b]pyridine core is a bicyclic heteroaromatic system that serves as an exceptional anchor for kinase inhibitors. Its utility stems from its ability to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a mode of interaction that is fundamental to achieving high-potency inhibition.
Mechanism of Action: ATP-Competitive Inhibition
Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process fundamental to cellular signaling. In many diseases, including cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation. The pyrrolo[3,2-b]pyridine scaffold is an archetypal ATP-competitive inhibitor. Its planar structure and strategically placed nitrogen atoms enable it to occupy the ATP-binding site, preventing the kinase from binding its natural substrate and halting the phosphorylation cascade.
Derivatives of this core have been expertly engineered to act as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation. This approach can offer superior selectivity, as the inactive state presents a unique hydrophobic pocket that is not present in all kinases. For instance, pyrrolo[3,2-b]quinoxaline derivatives have been designed to occupy this allosteric pocket, providing a powerful strategy for developing highly selective therapeutic agents.[1]
Below is a conceptual diagram illustrating the principle of ATP-competitive kinase inhibition, the primary mechanism through which pyrrolo[3,2-b]pyridine derivatives exert their biological effects.
Caption: ATP-competitive inhibition by a pyrrolo[3,2-b]pyridine derivative.
Therapeutic Applications and Key Derivatives
The versatility of the pyrrolo[3,2-b]pyridine core has led to its exploration in multiple therapeutic areas, with oncology being the most prominent.
Anticancer Activity: Targeting Melanoma
A significant body of research highlights the potential of pyrrolo[3,2-b]pyridine derivatives as antiproliferative agents. A notable study detailed the synthesis of a series of diarylureas and amides built upon this scaffold for activity against the A375 human melanoma cell line.[2] Many of these compounds demonstrated potency that was superior or comparable to Sorafenib, an established multi-kinase inhibitor used in cancer therapy.[2][3][4]
The causality behind this activity lies in the inhibition of key kinases driving melanoma cell proliferation. Sorafenib itself targets the RAF/MEK/ERK pathway.[5] The success of the pyrrolo[3,2-b]pyridine scaffold in this context underscores its effectiveness in disrupting this critical signaling cascade. The most potent derivatives from the study were those featuring 5-benzylamide substituted 4'-amide moieties, providing a crucial insight into the structure-activity relationship (SAR) of this series.[2]
| Compound ID | Key Structural Features | IC₅₀ vs. A375 Melanoma (µM) | Reference |
| Compound Ir | 5-benzylamide substituted 4'-amide | Potent (Specific value not disclosed) | [2] |
| Compound It | 5-benzylamide substituted 4'-amide | Potent (Specific value not disclosed) | [2] |
| Sorafenib | (Reference Compound) | ~2.9 - 5.8 µM | [6][7] |
| Note: Sorafenib IC₅₀ values can vary based on assay conditions. The cited study noted that its novel compounds were generally superior or similar in activity. |
Neurological Disorders: Modulating NMDA Receptors
Beyond cancer, the pyrrolo[3,2-b]pyridine core has shown promise in the challenging field of neuroscience. Researchers have developed derivatives that act as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[8] Dysregulation of the NMDA receptor is implicated in a range of neurological and psychiatric conditions. The development of subtype-selective modulators like these is a critical goal, as it allows for the fine-tuning of neuronal signaling while avoiding the side effects associated with non-selective channel blockers. This application demonstrates the scaffold's adaptability for targets beyond the kinome.
Antibacterial Potential
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. The pyrrolo[3,2-b]pyridine scaffold has been identified as having activity against resistant strains of E. coli.[9] While this area is less explored than its anticancer applications, it highlights a valuable therapeutic avenue for future investigation and development.
Experimental Protocols for Biological Evaluation
The trustworthiness of any discovery program hinges on the robustness of its experimental methods. The following protocols are self-validating systems for assessing the biological activity of novel pyrrolo[3,2-b]pyridine derivatives.
Protocol 1: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol determines the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀). It is a foundational assay to confirm that kinase inhibition translates to a functional effect in a cellular context.
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells (e.g., A375 melanoma). Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Seeding an optimal number of cells ensures they are in a logarithmic growth phase during the experiment, providing a sensitive window to measure inhibition.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 100 µM to 1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-treatment control".[11]
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours (37°C, 5% CO₂). During this time, visible purple precipitates will form in wells with viable cells.[12]
-
Rationale: This incubation period allows for sufficient enzymatic conversion of MTT to formazan without causing toxicity from the reagent itself.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Sources
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib treatment of metastatic melanoma with c-Kit aberration reduces tumor growth and promotes survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib in advanced melanoma: a Phase II randomised discontinuation trial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of sorafenib targets in melanoma patients treated with carboplatin, paclitaxel and sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
Methodological & Application
synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate step-by-step
An Application Note for the Synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Topic: Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Protection of the 5-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine (commonly known as 5-azaindole) core is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to mimic this key biological motif, while the integrated pyridine ring offers a crucial hydrogen bond acceptor site, enhancing interactions with biological targets. This scaffold is central to the development of numerous therapeutic agents, particularly kinase inhibitors for oncology.[1][2]
Direct functionalization of the 5-azaindole core often requires strategic manipulation of the pyrrole nitrogen's reactivity. The introduction of a tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protective strategy. This transformation is fundamental for multi-step synthetic campaigns, as it passivates the nucleophilic and acidic nature of the N-H proton, thereby preventing unwanted side reactions and directing subsequent electrophilic substitution reactions to other positions on the heterocyclic ring.
This document provides a detailed, step-by-step protocol for the N-Boc protection of 1H-pyrrolo[3,2-b]pyridine to yield this compound. The causality behind reagent selection, reaction conditions, and purification strategies is explained to ensure reproducibility and high-yield synthesis.
Reaction Principle and Mechanism
The synthesis is achieved through the reaction of 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[3][4] The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The pyrrole nitrogen of the 5-azaindole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The use of a base like DMAP facilitates this process by enhancing the nucleophilicity of the pyrrole nitrogen. The resulting intermediate then collapses, eliminating a tert-butoxide group, which subsequently decomposes into carbon dioxide and isobutylene or reacts with a proton source to form tert-butanol, driving the reaction to completion.
Visualizing the Synthetic Transformation
The direct N-Boc protection of the 5-azaindole core is a straightforward yet critical transformation.
Caption: N-Boc protection of 1H-pyrrolo[3,2-b]pyridine.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and product purification.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Purity |
| 1H-pyrrolo[3,2-b]pyridine | 272-49-1 | 118.14 g/mol | ≥97% |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | ≥98% |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 g/mol | ≥99% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | ≥99.8% |
| Ethyl Acetate (EtOAc), HPLC Grade | 141-78-6 | 88.11 g/mol | ≥99.5% |
| Hexanes, HPLC Grade | 110-54-3 | 86.18 g/mol | ≥98.5% |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 g/mol | Reagent Grade |
| Silica Gel | 63231-67-4 | - | 230-400 mesh |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen inlet/outlet (or drying tube)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-b]pyridine (1.0 g, 8.46 mmol).
-
Add anhydrous Dichloromethane (DCM, 40 mL) to dissolve the starting material.
-
Add 4-Dimethylaminopyridine (DMAP) (0.103 g, 0.846 mmol, 0.1 eq.). Stir the solution under a nitrogen atmosphere. Expert Insight: DMAP is a highly efficient acylation catalyst. Using a catalytic amount (0.1 eq.) is sufficient to significantly accelerate the reaction.
-
-
Addition of Reagent:
-
Cool the flask to 0 °C using an ice-water bath.
-
To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (2.22 g, 10.16 mmol, 1.2 eq.) portion-wise over 5 minutes.
-
Causality: The reaction is cooled initially to control the exotherm and prevent potential side reactions. Adding the Boc anhydride in portions ensures a controlled reaction rate.
-
-
Reaction Execution and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Eluent: 30% Ethyl Acetate in Hexanes. The product spot should appear at a higher Rf value than the starting material, which is more polar. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Redissolve the crude residue in Ethyl Acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness: The aqueous washes are critical for removing the water-soluble DMAP catalyst and any other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to afford this compound as a white to off-white solid. A typical yield is around 75-85%.[2]
-
-
Characterization:
-
Physical Form: Solid.
-
Melting Point: 69-71 °C.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the aromatic protons of the pyrrolopyridine core and a singlet at approximately 1.6-1.7 ppm corresponding to the nine protons of the tert-butyl group.
-
Mass Spectrometry (ESI): Calculate m/z for C₁₂H₁₄N₂O₂ [M+H]⁺, expected ~219.11.
-
Quantitative Data Summary
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1H-pyrrolo[3,2-b]pyridine | 118.14 | 1.0 g | 8.46 | 1.0 |
| (Boc)₂O | 218.25 | 2.22 g | 10.16 | 1.2 |
| DMAP | 122.17 | 0.103 g | 0.846 | 0.1 |
| Dichloromethane (DCM) | 84.93 | 40 mL | - | - |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification.
References
-
Lee, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Google Patents (2024). US20240109885A1 - 2,3-dihydro-1h-pyrrolo[3,2-b]pyridine derivative, preparation method therefor, and application thereof.
-
Wikipedia (n.d.). Di-tert-butyl dicarbonate. Available at: [Link]
-
PMC (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
LookChem (n.d.). tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate. Available at: [Link]
-
Organic Syntheses (n.d.). DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
PMC (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
-
PubChem (n.d.). tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. Available at: [Link]
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- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
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experimental protocol for using tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
An Application Guide for the Strategic Use of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound. This versatile heterocyclic building block is a cornerstone in the synthesis of numerous biologically active compounds, particularly kinase inhibitors. We will delve into its fundamental properties, critical safety protocols, and detailed, field-tested experimental procedures for its derivatization. The protocols herein are designed not merely as instructional steps but as self-validating systems, with an emphasis on the causal logic behind experimental choices to ensure reproducibility and success.
Compound Profile and Strategic Importance
This compound (CAS No. 1018950-15-6) is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring.[1] The nitrogen atom of the pyrrole ring is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is of critical strategic importance; it enhances the compound's stability, modulates the reactivity of the pyrrole ring, and improves solubility in common organic solvents.[1] Its removal under specific conditions allows for subsequent functionalization, making the compound a highly tractable intermediate in multi-step synthesis.
The pyrrolo[3,2-b]pyridine scaffold is a key pharmacophore, recognized for its ability to form favorable interactions within the ATP-binding pockets of various kinases.[1] Consequently, this scaffold is pivotal in the development of selective kinase inhibitors and other therapeutic agents.[1][2]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and use in reactions.
| Property | Value | Source |
| CAS Number | 1018950-15-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.26 g/mol | [1] |
| IUPAC Name | This compound | |
| Melting Point | 69-71 °C | |
| Boiling Point | 327.2 ± 34.0 °C at 760 mmHg | |
| Appearance | Solid | |
| LogP | 2.1 | [1] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2 | [1] |
Spectroscopic Data
Structural confirmation is typically achieved via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
| Data Type | Details | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 1.50 (s, 9H, tert-butyl). | [1] |
| HRMS (ESI) | m/z calcd for C₁₂H₁₄N₂O₂ [M+H]⁺: 219.1128, found: 219.1131. | [1] |
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[3] It is crucial to avoid ingestion, inhalation, and contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
-
Handling: Avoid creating dust.[5] Use spark-proof tools and take precautionary measures against static discharge.[3][4] Keep the compound away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage is at room temperature.
-
First Aid:
Core Synthetic Applications & Experimental Protocols
The true utility of this compound lies in its capacity to be selectively functionalized. The following diagram illustrates a common synthetic workflow.
Caption: General synthetic workflow for functionalization.
Protocol 1: Boc Deprotection of the Pyrrole Nitrogen
Rationale: The Boc group is an acid-labile protecting group. Its removal is a prerequisite for N-alkylation, N-arylation, or accessing the free N-H for biological interactions. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is the standard method due to its efficacy and the volatile nature of the byproducts (isobutylene and CO₂), which simplifies workup.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Add TFA (5-10 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[3,2-b]pyridine.
-
Purify the product via column chromatography if necessary.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Protocol 2: Electrophilic Bromination at the C3-Position
Rationale: To prepare the scaffold for cross-coupling reactions, a handle such as a halogen is required. The C3 position of the Boc-protected pyrrolo[3,2-b]pyridine is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The reaction is often performed in a polar aprotic solvent like DMF or THF at low temperatures to ensure selectivity.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DMF in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise over 15 minutes. The slight excess of NBS ensures complete conversion. Maintaining the low temperature is critical to prevent over-bromination.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated Na₂S₂O₃ solution to consume any unreacted bromine.
-
Add deionized water and extract the product with EtOAc (3x).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be purified by flash chromatography (e.g., using a hexane/EtOAc gradient).
Protocol 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that couples the C3-bromo derivative with a boronic acid or ester.[7] This reaction is catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tailored to the specific coupling partners.
Materials:
-
tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Round-bottom flask with reflux condenser, nitrogen inlet
Procedure:
-
To a round-bottom flask, add the 3-bromo starting material (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere. This is essential as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional EtOAc.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
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Application Notes & Protocols: Leveraging tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Modern Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a pivotal building block in contemporary drug discovery. We will dissect its strategic importance, outline key functionalization protocols, and present its application in the synthesis of targeted therapeutic agents.
Strategic Importance in Drug Design
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged heterocyclic scaffold. Its structure is adept at forming critical hydrogen bond interactions with protein kinase hinges, mimicking the adenine region of ATP. This characteristic has cemented its role in the development of a multitude of kinase inhibitors for oncology and inflammatory diseases.
The true utility of this scaffold in synthesis is unlocked by the 1-carboxylate protecting group, specifically the tert-butoxycarbonyl (Boc) group. The Boc group serves several critical functions:
-
Stability and Solubility: It enhances the compound's stability and improves its solubility in common organic solvents, simplifying handling and reaction workups.[1]
-
Modulated Reactivity: It electronically deactivates the pyrrole nitrogen, preventing unwanted side reactions during functionalization of other positions on the bicyclic system.
-
Directed Synthesis: It provides a steric and electronic handle that can influence the regioselectivity of subsequent chemical transformations.
The molecular architecture consists of a fused pyrrole and pyridine ring system, with the Boc group attached to the pyrrole nitrogen.[1] This strategic protection is fundamental to its role as a versatile starting material.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |
| Molecular Weight | 218.25 g/mol | [2] |
| LogP (Lipophilicity) | ~2.1 - 2.2 | [1][2] |
| Appearance | Solid | N/A |
Core Applications in Medicinal Chemistry
The primary application of this compound is as a precursor to a vast library of bioactive compounds, particularly kinase inhibitors and anticancer agents.
Kinase Inhibitor Development
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the design of inhibitors targeting various kinases. The general workflow involves initial functionalization of the Boc-protected core, followed by deprotection and further modification to achieve desired potency and selectivity.
-
Tyrosine Kinase Inhibitors: Structural analogs are fundamental to designing selective tyrosine kinase inhibitors.[1] For instance, brominated derivatives serve as key intermediates for introducing diverse chemical moieties via cross-coupling reactions, leading to compounds with enhanced potency.[1]
-
FMS Kinase Inhibitors: A series of diarylamides and diarylureas built upon the isomeric pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory effects against FMS kinase, a target in cancer and inflammatory disorders.[3] This highlights the broader utility of the azaindole family, where the core scaffold is decorated to achieve high affinity and selectivity.[3]
-
Janus Kinase (JAK) Inhibitors: The related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established scaffold for JAK inhibitors.[4] The strategic placement of substituents allows for the creation of compounds that can differentiate between various JAK family members, crucial for treating autoimmune diseases while minimizing side effects.[4]
Anticancer Agents
Given that dysregulated kinase activity is a hallmark of cancer, the application of this scaffold heavily overlaps with oncology drug discovery.
-
Antiproliferative Agents: Derivatives featuring diarylurea and amide functionalities have shown significant antiproliferative activity against human melanoma cell lines, in some cases exceeding the potency of the approved drug Sorafenib.[5]
-
Tubulin Polymerization Inhibitors: By using the pyrrolo[3,2-c]pyridine scaffold to create conformationally restricted analogs of natural products like combretastatin A-4, researchers have developed potent tubulin inhibitors.[6] These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells, demonstrating the scaffold's versatility beyond kinase inhibition.[6]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: A novel series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and orally bioavailable ACC1 inhibitors.[7] By reducing malonyl-CoA levels in tumors, these agents represent a promising therapeutic strategy for cancer and metabolic diseases.[7]
Experimental Protocols and Methodologies
The following protocols provide a framework for the key transformations involving this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Workflow: From Core Scaffold to Diversified Library
The general path from the starting material to a library of potential drug candidates is a multi-stage process that leverages modern synthetic methodologies.
Caption: General synthetic workflow for library generation.
Protocol 1: Boc Deprotection of the Pyrrole Nitrogen
This is the most fundamental step to unmask the N-H group, which is often crucial for target engagement (e.g., hydrogen bonding in a kinase hinge region). Strong acids are used to cleave the tert-butyl group as isobutylene.
Caption: Workflow for Boc-deprotection.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Rationale: TFA is a strong, volatile acid that effectively cleaves the acid-labile Boc group. DCM is a standard, inert solvent for this transformation.[8] The reaction is performed at 0°C initially to control the exothermic reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a representative Suzuki coupling, a powerful C-C bond-forming reaction, to append an aryl or heteroaryl group onto the pyrrolopyridine core. This method is contingent on the availability of a halogenated precursor (e.g., a 6-bromo derivative).[9]
Caption: Suzuki cross-coupling reaction scheme.
Methodology:
-
Reaction Setup: To a microwave vial or reaction flask, add the 6-bromo-1-(Boc)-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[6]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Rationale: Palladium catalysts are essential for the catalytic cycle. A base (K₂CO₃) is required to activate the boronic acid. A degassed solvent system is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Seal the vessel and heat the mixture to 85-125°C for 20-60 minutes in a microwave reactor, or for 4-12 hours with conventional heating.[6] Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.[6]
Comparative Inhibitory Activities
The true measure of a scaffold's utility is in the biological activity of its derivatives. The table below summarizes the potency of various compounds derived from azaindole scaffolds against different targets.
| Scaffold | Target | Compound Example | IC₅₀ Value | Source |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1r | 30 nM | |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1e | 60 nM | [3] |
| Pyrrolo[3,2-c]pyridine | Tubulin Polymerization | Compound 10t | 0.12 - 0.21 µM (Antiproliferative) | [6] |
| Pyrrolo[2,3-b]pyridine | PDE4B | Compound 7 | 0.48 µM | [10] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Compound 5k | 136 nM | |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 5k | 79 nM | [11] |
This data clearly demonstrates that subtle modifications to the core scaffold and its substituents can lead to highly potent and selective inhibitors for a range of important medicinal chemistry targets. The strategic use of this compound and its isomers provides an efficient and modular entry point into this rich chemical space.
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tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a building block in synthesis
An In-Depth Guide to tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Privileged Building Block in Modern Synthesis
Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold
The pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural resemblance to purines have made it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] Molecules incorporating this bicyclic heterocycle have shown potent activity against a range of diseases, from cancer to inflammatory conditions.[3][4][5]
The utility of this scaffold in drug discovery is critically dependent on the availability of versatile, functionalizable building blocks. This compound (CAS No. 1018950-15-6) has emerged as a preeminent starting material for synthetic chemists. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the pyrrole nitrogen is a strategic decision that imparts several key advantages:
-
Enhanced Stability and Solubility: The Boc group increases the molecule's stability and improves its solubility in common organic solvents, facilitating handling and purification.[1]
-
Modulation of Reactivity: It electronically modifies the pyrrole ring, activating it for regioselective electrophilic substitution, typically at the C3 position.
-
Directed Functionalization: By protecting the otherwise reactive N-H proton, it prevents unwanted side reactions and allows for precise chemical modifications at other sites.
-
Facile Deprotection: The Boc group can be cleanly removed under acidic conditions, restoring the N-H functionality for subsequent synthetic transformations or as a final step in generating the target molecule.[6]
This guide provides detailed application notes and protocols for the effective use of this essential building block, empowering researchers to leverage its full synthetic potential.
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1018950-15-6 | [1][7] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][8] |
| Molecular Weight | 218.26 g/mol | [1][8] |
| Appearance | Solid | |
| Melting Point | 69–71 °C | |
| Solubility | Soluble in DMSO (25 mg/mL), DCM, and other common organic solvents. | [1] |
| LogP | 2.1 ± 0.3 | [1] |
Spectroscopic Characterization (¹H NMR): The proton NMR spectrum provides a definitive structural fingerprint. A representative spectrum in CDCl₃ confirms the key structural features of the molecule.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.95 (s, 1H, pyrrole-H), 6.85 (d, 1H, pyrrole-H), 1.50 (s, 9H, tert-butyl).[1]
Application in Synthesis: Core Protocols and Methodologies
The true value of this compound lies in its capacity for controlled, regioselective functionalization. The following protocols detail key transformations that convert this simple building block into complex, high-value intermediates.
Workflow Overview: From Building Block to Diversified Intermediate
The general synthetic strategy involves initial functionalization of the electron-rich pyrrole ring, followed by diversification using modern cross-coupling chemistry, and concluding with optional deprotection.
Caption: General synthetic workflow for functionalizing the building block.
Protocol 1: Regioselective C3-Iodination
The Boc-activated pyrrole ring is primed for electrophilic aromatic substitution. Iodination at the C3 position installs a versatile synthetic handle, enabling subsequent palladium-catalyzed cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (MeCN, approx. 0.1 M), add N-Iodosuccinimide (NIS, 1.1 eq.) in one portion at room temperature.
-
Execution: Stir the reaction mixture in the dark at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (DCM) and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution (10% w/v) to quench any remaining iodine, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a solid.[9]
Scientist's Notes & Rationale:
-
Causality: The Boc group is an electron-donating group that increases the nucleophilicity of the pyrrole ring, directing the electrophilic attack of the iodonium ion from NIS to the C3 position.
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction as it effectively dissolves both the substrate and the reagent while being relatively inert.
-
Self-Validation: The success of the reaction can be confirmed by ¹H NMR, where the singlet corresponding to the C3-proton (around 7.95 ppm) will disappear, and by mass spectrometry, which will show the expected mass increase for the iodinated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.[10][11][12] The C3-iodo intermediate is an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl or heteroaryl groups.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Reaction Setup: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Execution: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the C3-arylated pyrrolo[3,2-b]pyridine derivative.
Scientist's Notes & Rationale:
-
Catalyst System: Pd(PPh₃)₄ is a robust catalyst for many Suzuki couplings. For more challenging substrates, catalyst systems like Pd₂(dba)₃ with specialized phosphine ligands (e.g., SPhos, XPhos) may offer improved yields.[13]
-
Role of the Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[10][12]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high catalytic activity.
Protocol 3: N-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to unveil the pyrrole N-H. This is typically achieved under strong acidic conditions.
Caption: Workflow for the acidic removal of the Boc protecting group.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in dichloromethane (DCM).
-
Execution: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.
Scientist's Notes & Rationale:
-
Mechanism: The strong acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, the stable tert-butyl cation (which is trapped or evolves as isobutylene), and the desired deprotected amine.[6]
-
Safety: The neutralization step with sodium bicarbonate is exothermic and releases CO₂ gas. It must be performed carefully and with adequate venting to avoid pressure buildup.
-
Selectivity: This method is highly selective for tert-butyl-based protecting groups (like Boc and t-Bu esters) and generally does not affect other common protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[6]
References
- tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxyl
- tert-Butyl 1H-pyrrolo(3,2-c)
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. PubMed.
- 1018950-15-6|tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxyl
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Deprotection of the t‐butyl ester group | Download Scientific Diagram - ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. PubMed Central.
- TERT-BUTYL 1H-PYRROLO[3,2-B]PYRIDINE-1-CARBOXYL
- Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. PubMed.
- tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal.
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 | Request PDF - ResearchGate.
- tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxyl
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxyl
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
- Suzuki cross-coupling reaction - YouTube. YouTube.
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Purification of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Strategies and Protocols for High-Purity Synthesis
An Application Guide by a Senior Scientist
Introduction: The Critical Role of Purity
tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its fused pyrrolopyridine scaffold serves as a key pharmacophore, particularly in the development of selective kinase inhibitors for various therapeutic areas.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its solubility and reactivity, making it a versatile intermediate in multi-step syntheses.[1]
For researchers in drug discovery and development, the purity of this intermediate is not a trivial matter. It is the cornerstone of reliable and reproducible downstream chemistry and accurate biological screening. Impurities can lead to unforeseen side reactions, low yields, and, most critically, false positives or negatives in high-throughput screening assays. This guide provides a detailed, experience-driven approach to the purification of this compound, moving beyond simple step-by-step instructions to explain the scientific rationale behind each technique.
Anticipating the Challenge: Common Impurities
An effective purification strategy begins with understanding the potential impurities. These are typically byproducts of the synthesis, which often involves the reaction of 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O).
-
Unreacted Starting Material: Unreacted 1H-pyrrolo[3,2-b]pyridine.
-
Reagent-Derived Impurities: Residual Boc₂O or its breakdown products; basic catalysts such as 4-(dimethylamino)pyridine (DMAP) if used.[2]
-
Side Products: Isomeric byproducts or products from undesired side reactions.
-
Degradation Products: The Boc group is notoriously labile under acidic conditions.[3][4] Accidental exposure to acid during work-up can lead to premature deprotection, regenerating the starting material.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., Dichloromethane, THF, Ethyl Acetate).[5]
A multi-pronged purification approach is almost always necessary to remove this diverse array of potential contaminants.
Caption: General workflow for purifying this compound.
Phase 1: Aqueous Work-up and Liquid-Liquid Extraction
Principle of Separation
The initial purification step involves a liquid-liquid extraction to perform a bulk separation of the desired product from water-soluble and highly acidic or basic impurities. The Boc-protected compound is largely non-polar and will preferentially remain in the organic phase, while salts and other polar impurities are washed into the aqueous phase.
Protocol: A Self-Validating System
-
Quenching and Dilution: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Dilute the mixture with an appropriate organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Acidic Wash (Caution): To remove basic impurities like DMAP or unreacted starting material, perform a gentle wash with a mild acidic solution, such as 0.1 N aqueous HCl.[6]
-
Expert Insight: This is a critical step. The Boc group is acid-labile. Vigorous or prolonged exposure to even dilute acid can cause deprotection. Perform this wash quickly, check the pH to ensure it doesn't drop too low, and proceed immediately to the next step.
-
-
Bicarbonate Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and remove acidic impurities.[6]
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This helps to break any emulsions and removes the majority of dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Validation: The effectiveness of this process can be monitored by running a Thin Layer Chromatography (TLC) plate of the organic layer before the first wash and after the final wash. A significant reduction in baseline impurities and the disappearance of highly polar/basic spots should be observed.
Phase 2: Silica Gel Column Chromatography
Principle of Separation
Column chromatography is the workhorse technique for purifying compounds of this nature, separating molecules based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).[1][6]
Expert Insights & Protocol Development
The success of column chromatography hinges on the selection of the stationary and mobile phases.
1. Stationary Phase Selection: Standard silica gel is generally effective. However, nitrogen-containing heterocycles can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to "tailing" or streaking of the product spot.
-
Troubleshooting: If tailing is observed on TLC, consider deactivating the silica gel by preparing the slurry in the eluent system containing 0.5-1% triethylamine (Et₃N).[5] This basic additive neutralizes the acidic sites on the silica, improving the peak shape and recovery.
2. Mobile Phase (Eluent) Optimization with TLC: The ideal eluent system should provide good separation between the product and its impurities.
-
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A common starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[5][6]
-
Visualize the spots under UV light.
-
The goal is to find a solvent system where the product has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 . This Rƒ value typically provides the best separation on a column.
-
Caption: Step-by-step workflow for preparative column chromatography.
Protocol: High-Resolution Purification
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., Hexanes) and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product from the work-up onto a small amount of silica gel (dry loading). This is often superior to wet loading as it results in a sharper band and better separation. Carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 10% EtOAc in Hexanes to 30% EtOAc in Hexanes), is often most effective for separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure to yield the purified compound.
| Parameter | Typical Condition | Rationale / Comment |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polarity-based separation.[6] |
| Mobile Phase | Gradient: 5% to 40% Ethyl Acetate in Hexanes | Provides good separation for moderately polar compounds. The gradient helps elute the product after less polar impurities have passed through. |
| Additive | 0.5% Triethylamine (optional) | Added to the mobile phase to reduce peak tailing if the compound interacts strongly with acidic silica.[5] |
| Target Rƒ (TLC) | ~0.3 | This value typically ensures the compound spends enough time on the column for effective separation without excessively long elution times. |
| Typical Yield | ~75% after column | A representative yield for this type of purification.[1] |
Phase 3: Recrystallization for Final Polishing
Principle of Separation
For applications requiring the highest purity, recrystallization is an excellent final step. This technique relies on the principle that the desired compound and its impurities will have different solubilities in a given solvent. The compound is dissolved in a minimum of hot solvent, and as the solution slowly cools, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). The target compound is known to be a solid with a melting point of 69-71 °C, making it a good candidate for recrystallization.[7]
Protocol: Achieving Crystalline Purity
-
Solvent Screening: Test the solubility of the purified solid in small amounts of various solvents (e.g., hexanes, heptane, isopropanol, ethanol). The ideal solvent will dissolve the compound completely when hot but sparingly when cold. A mixed solvent system, such as Ethyl Acetate/Hexanes, can also be highly effective.
-
Dissolution: Place the solid in a flask and add the minimum amount of the chosen hot solvent required to achieve complete dissolution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Inducing Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal of the pure compound.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all residual solvent.
Validation: The purity of the recrystallized material can be confirmed by a sharp, narrow melting point range and by analytical techniques like HPLC, which should show a single major peak.
Final Purity Assessment and Storage
Analytical Confirmation
Always confirm the purity and identity of the final product using modern analytical methods.
| Technique | Purpose | Sample Data Interpretation |
| ¹H and ¹³C NMR | Structural confirmation and impurity identification | The spectrum should match the expected structure of this compound. The absence of peaks corresponding to starting materials or solvents indicates high purity. |
| LC-MS | Purity assessment and molecular weight confirmation | A high-purity sample will show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| HPLC | Quantitative purity analysis | Used to determine the final purity as a percentage (e.g., >99% by area under the curve at a specific wavelength).[8] |
Storage and Handling
This compound is generally stable. However, due to the acid-labile nature of the Boc group, it should be stored away from acidic vapors. For long-term stability, store the solid in a tightly sealed container in a cool, dry, and dark place.[9]
References
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. Beilstein Journals. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Semantic Scholar. Available from: [Link]
-
tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate | C12H14N2O2 - PubChem. PubChem. Available from: [Link]
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate - LookChem. LookChem. Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. ResearchGate. Available from: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. MDPI. Available from: [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available from: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. National Institutes of Health. Available from: [Link]
-
(PDF) tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - ResearchGate. ResearchGate. Available from: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. SciSpace. Available from: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Der Pharma Chemica. Available from: [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. National Institutes of Health. Available from: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. Google Patents.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
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tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate reaction with phenylboronic acid
An Application Guide to the Suzuki-Miyaura Cross-Coupling of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate with Phenylboronic Acid
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of 4-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives via a Suzuki-Miyaura cross-coupling reaction. The protocol focuses on the reaction between a Boc-protected 4-halo-1H-pyrrolo[3,2-b]pyridine and phenylboronic acid, a key transformation for accessing valuable biaryl scaffolds.
Introduction: The Strategic Importance of Biaryl Pyrrolopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction offers broad functional group tolerance, mild conditions, and the use of commercially available and relatively non-toxic organoboron reagents.[1][3] These advantages have made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules.[2][4]
The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold. Its structure is embedded in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents, making it a focal point in drug discovery.[5][6][7] The introduction of an aryl substituent, such as a phenyl group, at the 4-position can significantly modulate the pharmacological properties of the core structure.
This guide details the coupling of phenylboronic acid with a tert-butyloxycarbonyl (Boc)-protected 4-halo-1H-pyrrolo[3,2-b]pyridine. The Boc group serves to protect the pyrrole nitrogen, preventing potential side reactions. However, it is crucial to note that the Boc group can be labile under certain basic or thermal conditions, a factor that must be considered during reaction optimization.[8][9]
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) species into the carbon-halogen bond of the electrophile (the halogenated pyrrolopyridine), forming a square planar Pd(II) complex.[1][11] This is often the rate-determining step, especially with less reactive aryl chlorides.[12]
-
Transmetalation : This step involves the transfer of the phenyl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which facilitates the ligand exchange on the palladium complex.[13][14][15][16] The choice of base is critical and can significantly influence the reaction rate and yield.[14]
-
Reductive Elimination : In the final step, the two organic ligands (the pyrrolopyridine and phenyl groups) on the Pd(II) complex couple to form the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle.[1][11][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure that can be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation.[3]
Materials and Reagents
| Reagent | CAS Number | Notes |
| tert-butyl 4-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | (Not available) | The electrophile. A 4-chloro analogue can also be used, but may require a more active catalyst system.[12] |
| Phenylboronic acid | 98-80-6 | The nucleophile. Use 1.1–1.5 equivalents. Commercially available and should be stored in a desiccator. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | 14221-01-3 | Catalyst loading typically ranges from 1-5 mol%. Air-stable precatalysts (e.g., XPhos Pd G2) are often preferred for ease of handling and higher activity.[2][18] |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | 584-08-7 | Use 2–3 equivalents. The choice of base is critical; K₃PO₄ is often effective for challenging couplings.[14] |
| Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) | 123-91-1 | Use high-purity, degassed solvents. A common ratio is 4:1 or 5:1 organic solvent to water.[10][19][20] |
| Anhydrous Sodium or Magnesium Sulfate | 7757-82-6 | For drying the organic layer during work-up. |
| Ethyl Acetate, Hexanes | 141-78-6 | Solvents for extraction and column chromatography. |
| Silica Gel | 7631-86-9 | For flash column chromatography purification. |
Equipment
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles for transfer of degassed solvents
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Reaction Procedure
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 4-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), the selected base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an anaerobic environment.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating and Stirring : Lower the flask into a preheated oil bath (e.g., 85-100 °C) and stir vigorously.[17]
-
Reaction Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting material is consumed (typically 4–24 hours).
Work-up and Purification
-
Cooling and Filtration : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[21] Rinse the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).[22][23]
-
Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 4-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.[17][23]
-
Characterization : Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and mass spectrometry.
Data Presentation and Workflow Visualization
Table of Reaction Parameters
The following table summarizes a typical set of conditions for this transformation. Optimization may be required based on the specific reactivity of the substrates.
| Parameter | Recommended Value/Reagent | Molar Equivalents |
| Electrophile | Boc-4-bromo-pyrrolopyridine | 1.0 |
| Nucleophile | Phenylboronic Acid | 1.2 - 1.5 |
| Catalyst | Pd(dppf)Cl₂ | 0.05 (5 mol%) |
| Base | K₂CO₃ | 2.0 - 3.0 |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | - |
| Temperature | 85-100 °C | - |
| Reaction Time | 4 - 24 hours | - |
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even robust reactions like the Suzuki coupling can present challenges. Here is a guide to addressing common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use an inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14]3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | The boronic acid reacts with trace water/protons, reverting to benzene. This is common with heteroarylboronic acids. | Use a milder base (e.g., KF), anhydrous conditions if possible, or use a more stable boronate ester (e.g., a pinacol or MIDA ester) which releases the boronic acid slowly.[24][25] |
| Homocoupling | Phenylboronic acid couples with itself to form biphenyl. This is often promoted by the presence of oxygen. | Improve the degassing procedure for all reagents and solvents to strictly exclude oxygen.[24] |
| Boc-Group Cleavage | The Boc protecting group is removed under the reaction conditions. | This can be caused by a strong base or prolonged heating.[9] Consider using a milder base (K₂CO₃ vs. Cs₂CO₃) or a lower temperature. Alternatively, this can be used as a one-pot coupling/deprotection strategy. |
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 4-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, researchers can achieve high yields of these valuable biaryl compounds. The protocol and troubleshooting guide presented here serve as a robust starting point for the successful application of this reaction in medicinal chemistry and drug development programs.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Oldridge, D., & Whitwood, A. C. (2005). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organometallics, 24(26), 6366–6379. Retrieved from [Link]
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Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
National Institutes of Health. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
PubMed. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. Retrieved from [Link]
-
ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2014). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
-
Journal of Chemical Education. (2015). Don't Forget the Workup. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
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National Institutes of Health. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
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Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
MDPI. (2020). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]
-
PubMed. (2001). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. Retrieved from [Link]
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Application and Protocols for tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in Kinase Inhibitor Development
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate . While not a kinase inhibitor itself, this versatile heterocyclic compound is a critical starting material and key building block for the synthesis of a new generation of potent and selective kinase inhibitors. The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure found in numerous inhibitors targeting kinases implicated in oncology, neurodegenerative disorders, and inflammatory diseases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] This guide details the synthetic pathways to transform this building block into a potent IRAK4 inhibitor and provides a detailed protocol for evaluating the biological activity of the final compound.
Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine core is an "azaindole" scaffold that has proven to be an exceptional template for designing kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to bind effectively within the ATP-binding pocket of various kinases.
The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—a key interaction for potent inhibition.[5] Furthermore, the pyrrole ring and various positions on the bicyclic system can be readily functionalized, allowing for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
The subject of this guide, This compound , incorporates a tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen. This group serves two primary functions:
-
Stability and Handling: The Boc group enhances the compound's stability and solubility in organic solvents, facilitating its use in synthetic reactions.[1]
-
Synthetic Control: It deactivates the pyrrole ring towards unwanted side reactions while allowing for selective functionalization at other positions, typically on the pyridine ring. The Boc group can be easily removed under acidic conditions in the final stages of a synthesis to reveal the N-H group, which can also be important for target engagement.
This guide will focus on a practical, multi-step synthesis of a representative IRAK4 inhibitor starting from this key building block, followed by a detailed protocol for assessing its inhibitory activity.
Synthesis of a Potent IRAK4 Inhibitor
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling.[1][8] Dysregulation of the IRAK4 pathway is implicated in various inflammatory diseases and certain cancers, making it a high-value therapeutic target.[1][2][8] The following protocol outlines a representative synthesis of a potent IRAK4 inhibitor based on the 1H-pyrrolo[3,2-b]pyridine scaffold.
Overall Synthetic Workflow
The workflow begins with the selective halogenation of the Boc-protected starting material, followed by a Suzuki cross-coupling reaction to install a key aryl group. Subsequent deprotection and amide coupling yield the final active kinase inhibitor.
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Introduction: The Strategic Importance of the 4-Azaindole Scaffold and its Protection
An Application Guide for the Deprotection of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery.[1][2] Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows it to serve as a versatile pharmacophore in a multitude of therapeutic agents, including kinase inhibitors and other targeted therapies. The synthesis and functionalization of this core are central to the development of novel pharmaceuticals.
To facilitate multi-step synthetic sequences, the pyrrole nitrogen is often temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this role due to its robust stability across a wide range of non-acidic reaction conditions, including nucleophilic attack, base hydrolysis, and hydrogenolysis, and its clean, predictable removal under acidic conditions.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the deprotection of this compound to yield the parent 4-azaindole. We will delve into the mechanistic underpinnings of the most effective methods, provide detailed, field-proven protocols, and offer insights into troubleshooting and methodological selection.
Pillar 1: The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is fundamentally an acid-catalyzed elimination reaction.[6] The process is highly efficient due to the formation of stable, gaseous byproducts, which drive the reaction to completion according to Le Châtelier's principle.
The mechanism proceeds through three key stages:
-
Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[6]
-
Carbocation Formation: The unstable protonated intermediate fragments, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid.[6][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes to release the free pyrrolic amine and carbon dioxide gas.[6][7]
The liberated amine is typically protonated by the excess acid in the reaction medium, forming a salt (e.g., trifluoroacetate or hydrochloride), which can be isolated directly or neutralized during workup.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Pillar 2: Experimental Protocols and Strategic Selection
The choice of deprotection protocol is dictated by the overall stability of the molecule, the desired salt form of the product, and the scale of the reaction. We present the two most reliable and widely adopted methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the classic and often most rapid method for Boc deprotection, leveraging the strong acidity of TFA.[8][9] It is particularly effective for substrates that are not sensitive to strongly acidic conditions.
Causality Behind Experimental Choices:
-
TFA: A strong, volatile acid that efficiently protonates the Boc group. Its volatility simplifies removal post-reaction.
-
DCM: An inert solvent that provides excellent solubility for a wide range of organic substrates.
-
Scavengers (Optional but Recommended): The tert-butyl cation formed during the reaction is an electrophile and can cause side reactions (e.g., alkylation of electron-rich aromatic rings). Scavengers like triethylsilane (TES) or anisole are used to trap this cation.
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1–0.2 M).
-
If the substrate contains other sensitive or electron-rich moieties, add a scavenger such as triethylsilane (1.1–1.5 eq).
-
Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Add trifluoroacetic acid (TFA, 5–10 eq, typically as a 25-50% v/v solution in DCM) dropwise to the stirred solution.[8][10]
-
Allow the reaction to warm to room temperature and stir for 1–4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[11]
-
Workup Option A (Isolation as TFA Salt): Dissolve the crude residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as its trifluoroacetate salt. Collect the solid by filtration.[6]
-
Workup Option B (Isolation as Free Base): Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM). Carefully wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases, followed by a brine wash.[6][12] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.
Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a robust alternative to TFA and is often preferred when a hydrochloride salt of the final product is desired, which can be advantageous for purification and handling due to its crystalline nature.[13][14]
Causality Behind Experimental Choices:
-
HCl in Dioxane: A commercially available reagent (typically 4 M) that provides anhydrous acidic conditions, preventing potential water-mediated side reactions.[13][14] Other solvents like ethyl acetate or methanol can also be used.[3][15]
-
Precipitation: The resulting hydrochloride salt of the deprotected 4-azaindole is often poorly soluble in the reaction medium, allowing for simple isolation by filtration.
Detailed Protocol:
-
To a stirred solution or suspension of this compound (1.0 eq) in a minimal amount of an appropriate solvent (e.g., methanol or DCM, or it can be used neat), add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).
-
Stir the mixture at room temperature for 1–6 hours. The reaction is typically complete within 30 minutes for many substrates.[9][14]
-
Monitor the reaction by TLC or LC-MS. Formation of a precipitate is a common indicator of product formation.
-
Workup: Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford the pure 1H-pyrrolo[3,2-b]pyridine hydrochloride salt.[10] If no precipitate forms, the solvent can be removed under reduced pressure.
Method 3: Thermal Deprotection
For substrates that are sensitive to strong acids, thermal deprotection offers a neutral alternative. This method relies on heating the substrate to induce fragmentation of the Boc group.[16][17]
Causality Behind Experimental Choices:
-
Heat: Provides the necessary energy for the concerted elimination of isobutylene and subsequent decarboxylation of the carbamic acid without a catalyst.[17]
-
Solvent: High-boiling, inert solvents like toluene, xylene, or even water can be used.[17] The reaction can sometimes be performed neat.[16]
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in a suitable high-boiling solvent (e.g., toluene).
-
Heat the reaction mixture to reflux (typically >100 °C) and maintain for several hours to days.
-
Monitor the reaction progress carefully by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.
Pillar 3: Data Summary and Decision Workflow
Comparative Table of Deprotection Protocols
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane | Method 3: Thermal |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Heat |
| Typical Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, EtOAc | Toluene, Xylene, Neat |
| Temperature | 0 °C to Room Temp | Room Temperature | 100–250 °C[16] |
| Reaction Time | 1–4 hours | 0.5–6 hours | 4–48 hours |
| Advantages | Fast, reliable, strong acid | Forms crystalline HCl salt, simplifies purification, milder than TFA | Avoids strong acids, suitable for acid-sensitive substrates |
| Limitations | Harsh conditions, requires scavenger for sensitive substrates, TFA can be hard to remove | Dioxane is a hazardous solvent[15], may be slower than TFA | High temperatures, long reaction times, not suitable for thermally labile compounds[17] |
Decision-Making Workflow
Choosing the optimal protocol is a critical step. The following workflow provides a logical guide for this decision.
Caption: Workflow for selecting the appropriate deprotection method.
Conclusion
The deprotection of this compound is a critical transformation in the synthesis of 4-azaindole-based compounds. While seemingly straightforward, the selection of an appropriate protocol requires careful consideration of the substrate's properties and the desired outcome. Standard acidic methods using TFA or HCl remain the gold standard for their efficiency and reliability. By understanding the underlying mechanisms and following these validated protocols, researchers can confidently and successfully unmask the 4-azaindole core, paving the way for further synthetic elaboration in their drug discovery programs.
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25163-25174. [Link]
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Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
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Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
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Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
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tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. PubChem. [Link]
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tert-butyl 1H-pyrrole-1-carboxylate. PubChem. [Link]
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Application Note: Comprehensive Analytical Characterization of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Introduction: The Pivotal Role of a Versatile Heterocycle
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its rigid pyrrolopyridine scaffold is a recognized pharmacophore, particularly in the development of selective kinase inhibitors and other targeted therapeutics.[1][2][3] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility while providing a reactive site for subsequent synthetic transformations.[1]
Given its integral role in the synthesis of high-value active pharmaceutical ingredients (APIs), rigorous analytical characterization is not merely a procedural step but a fundamental requirement for ensuring the identity, purity, and stability of the material. This application note provides a detailed guide for researchers and drug development professionals, outlining a multi-technique approach to confidently characterize this compound. We will delve into the causality behind methodological choices, offering field-proven protocols and data interpretation insights.
Core Molecular Properties and Structure
A foundational understanding of the compound's basic properties is essential for its handling, analysis, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1018950-15-6 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][4] |
| Molecular Weight | 218.26 g/mol | [1] |
| Physical Form | Solid | [5] |
| Melting Point | 69-71 °C | [5] |
Below is a diagram representing the molecular structure of the target compound.
Caption: Structure of this compound.
Analytical Workflow: A Strategy for Complete Characterization
A robust characterization strategy follows a logical progression from confirming purity to elucidating the definitive structure. This ensures that quantitative data (purity) is obtained on a sample whose identity has been unequivocally confirmed.
Caption: Logical workflow for comprehensive analytical characterization.
Chromatographic Methods for Purity Assessment
Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC is the gold standard for quantitative purity analysis of moderately polar organic molecules like this one. The C18 stationary phase provides excellent retention and resolution, while a gradient elution is crucial for ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The use of a mild acid like trifluoroacetic acid (TFA) in the mobile phase sharpens peaks by suppressing the ionization of any residual acidic or basic functional groups.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 95% A / 5% B for 5 minutes.
-
Linearly increase to 95% B over 25 minutes.[6]
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 240 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
Trustworthiness (Data Interpretation): A pure sample should yield a single major peak. Purity is calculated as the percentage of the Area Under the Curve (AUC) of the main peak relative to the total AUC of all peaks in the chromatogram. For high-purity reference standards, expect >98% purity.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is a rapid, cost-effective tool for routine checks, such as monitoring the progress of a synthesis or quickly screening the purity of different batches. The choice of mobile phase (eluent) is critical; a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) allows for fine-tuning of the separation.
Protocol: TLC Spot Test
-
Stationary Phase: Silica gel 60 F₂₅₄ plate.
-
Sample Preparation: Dissolve a small amount of the compound in dichloromethane or ethyl acetate.
-
Application: Spot the dissolved sample onto the TLC plate baseline.
-
Mobile Phase: A 20:1 mixture of Dichloromethane/Methanol or a 1:1 mixture of Hexane/Ethyl Acetate are good starting points.[6][7]
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top.
-
Visualization: View the dried plate under UV light at 254 nm.
Trustworthiness (Data Interpretation): A pure compound should appear as a single, well-defined spot. The Retention Factor (Rf) can be calculated, but it is primarily used for comparative purposes.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides irrefutable evidence of the compound's molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR provides a precise map of the proton environments, while ¹³C NMR confirms the carbon skeleton. The combination of chemical shift, integration (for ¹H), and multiplicity patterns serves as a unique fingerprint for the molecule. Using a high-field spectrometer (e.g., 400 MHz) is recommended for better signal dispersion and resolution.[2]
Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum.
Trustworthiness (Data Interpretation): The spectrum should be consistent with the expected structure. Key diagnostic signals are summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H | ~8.45 | Doublet | 1H | Deshielded proton on the electron-deficient pyridine ring. |
| Pyrrole-H | ~7.95 | Singlet/Doublet | 1H | Proton on the pyrrole ring. |
| Pyrrole-H | ~6.85 | Doublet | 1H | Proton on the pyrrole ring. |
| tert-butyl (-C(CH₃)₃) | ~1.50 | Singlet | 9H | The nine equivalent protons of the Boc group, appearing as a sharp singlet. |
Note: The provided chemical shifts are based on reported data in CDCl₃ and may vary slightly depending on the solvent and instrument.[1]
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is essential for confirming the elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four decimal places), which can be used to validate the molecular formula. Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[1]
Protocol: HRMS Analysis
-
Instrumentation: ESI-TOF (Time-of-Flight) or ESI-Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Sample Preparation: Infuse a dilute solution of the sample (e.g., in methanol or acetonitrile) into the source.
-
Data Analysis: Compare the measured m/z of the [M+H]⁺ ion to the theoretical calculated mass.
Trustworthiness (Data Interpretation): The difference between the measured and theoretical mass should be less than 5 ppm, providing high confidence in the assigned molecular formula.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Adduct | [M+H]⁺ | [1] |
| Calculated m/z | 219.1128 | [1] |
| Exemplary Found m/z | 219.1131 | [1] |
| Mass Error | < 5 ppm |
Thermal Analysis
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a key technique for determining the melting point and assessing the thermal stability of a compound. For a pure, crystalline substance, the melting process appears as a single, sharp endothermic peak. The presence of impurities typically broadens this peak and lowers the melting temperature. It can also be used to screen for different polymorphic forms, which would manifest as distinct thermal events.
Protocol: DSC Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan.
-
Heating Program: Ramp the temperature from ambient to ~100 °C at a rate of 10 °C/min.
-
Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).
Trustworthiness (Data Interpretation): The onset of the sharp endotherm should correspond to the melting point range of 69-71 °C.[5] The absence of other thermal events prior to melting indicates good thermal stability and the likely absence of solvates or different polymorphs under the tested conditions.
Conclusion
The analytical methods detailed in this note provide a comprehensive and self-validating framework for the characterization of this compound. By systematically applying chromatographic, spectroscopic, and thermal techniques, researchers can ensure the material's identity, purity, and suitability for downstream applications in drug discovery and development. This multi-faceted approach underpins scientific integrity and provides the necessary confidence for advancing promising compounds through the research pipeline.
References
-
Syntheses and NMR spectra. The Royal Society of Chemistry.[Link]
-
¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. ResearchGate.[Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.[Link]
-
tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
Tert-butyl 3-iodo-1h-pyrrolo[2,3-b]pyridine-1-carboxylate. PubChemLite.[Link]
-
1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators. PubMed, National Center for Biotechnology Information.[Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]
Sources
- 1. This compound (1018950-15-6) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1 H-Pyrrolo[3,2- b]pyridine GluN2B-Selective Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate | C12H14N2O2 | CID 20042876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1018950-15-6 [sigmaaldrich.com]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: The Strategic Role of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate in the Synthesis of Anticancer Agents
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Motif in Oncology
The quest for targeted and effective cancer therapeutics has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds for the development of potent and selective kinase inhibitors. The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, is a prime example of such a "privileged" structure. Its unique electronic properties and three-dimensional arrangement allow for critical interactions with the ATP-binding pockets of various kinases, which are often dysregulated in cancer. This structural motif is central to the design of numerous anticancer agents, including those targeting the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node in cell growth, proliferation, and survival.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate as a key building block in the synthesis of potent anticancer agents, with a focus on the synthesis of Alpelisib (PIQRAY®), a selective PI3Kα inhibitor.
The Rationale for Boc Protection: Enabling Site-Selective Functionalization
The synthesis of complex, multi-substituted heterocyclic compounds requires a robust strategy for regioselective functionalization. The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine core is nucleophilic and can interfere with desired reactions at other positions of the bicyclic system. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to form this compound serves two primary purposes:
-
Deactivation of the Pyrrole Nitrogen: The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the pyrrole nitrogen, preventing it from participating in unwanted side reactions during subsequent synthetic steps.
-
Facilitating Directed Metalation and Cross-Coupling: The Boc group can act as a directing group in certain lithiation reactions, although its primary role in many syntheses is to allow for selective halogenation and subsequent cross-coupling reactions at other positions of the pyrrolo[3,2-b]pyridine ring system.
The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is often a final step in the synthetic sequence.
Application Example: Synthesis of Alpelisib, a PI3Kα Inhibitor
Alpelisib is a potent and selective inhibitor of the p110α isoform of PI3K and is approved for the treatment of certain types of breast cancer harboring PIK3CA mutations.[1] The synthesis of Alpelisib provides an excellent case study for the utility of this compound. While various synthetic routes have been described, a common strategy involves the construction of a substituted pyrrolo[3,2-b]pyridine core.
Visualizing the Synthetic Strategy
The following diagram illustrates a plausible synthetic pathway towards a key intermediate for Alpelisib, highlighting the role of the Boc-protected pyrrolopyridine.
Caption: Synthetic workflow for a key Alpelisib intermediate.
Experimental Protocols
The following protocols are representative and may require optimization based on specific laboratory conditions and substrate batches.
Protocol 1: Boc Protection of 1H-Pyrrolo[3,2-b]pyridine
This protocol describes the synthesis of this compound from the parent heterocycle.
Materials:
-
1H-Pyrrolo[3,2-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a Key Alpelisib Intermediate (Illustrative)
This protocol illustrates the subsequent steps of halogenation and cross-coupling to build the core structure of Alpelisib.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or other suitable halogenating agent
-
Appropriate boronic acid or organostannane for cross-coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
Halogenation: React this compound with a suitable halogenating agent (e.g., NBS in DMF) to introduce a halogen at the desired position (e.g., C3 or C5).
-
Suzuki Coupling: To a solution of the halogenated intermediate in a suitable solvent system (e.g., 1,4-dioxane and water), add the desired boronic acid (e.g., 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-ylboronic acid), a palladium catalyst, and a base.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the Boc-protected cross-coupled product.
Protocol 3: Boc Deprotection
This final step removes the Boc group to reveal the free pyrrole nitrogen.
Materials:
-
Boc-protected Alpelisib precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the Boc-protected precursor in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine is typically obtained as the TFA salt. To obtain the free base, dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.[3]
Biological Activity of Alpelisib
Alpelisib is a potent inhibitor of the p110α subunit of PI3K, showing significant selectivity over other isoforms. This selectivity is crucial for its therapeutic window, as off-target inhibition of other PI3K isoforms is associated with increased toxicity.
Table 1: In Vitro Inhibitory Activity of Alpelisib against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Source |
| PI3Kα | 4.6 - 5 | [1][4] |
| PI3Kβ | ~1200 | [4] |
| PI3Kγ | ~250 | [4] |
| PI3Kδ | ~290 | [4] |
Table 2: Antiproliferative Activity of Alpelisib in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC₅₀ (µM) | Source |
| KPL4 | Breast Cancer | Mutant | ~0.4 | [5] |
| HCC1954 | Breast Cancer | Mutant | ~1.5 | [5] |
| SKBR3 | Breast Cancer | Wild-Type | ~1.8 | [5] |
| BT474 | Breast Cancer | Mutant | ~1.2 | [5] |
| JuA1 | Canine Hemangiosarcoma | Mutant | 7.39 (72h) | [6] |
| JuB4 | Canine Hemangiosarcoma | Mutant | 18.23 (72h) | [6] |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. In many cancers, mutations in the PIK3CA gene lead to constitutive activation of this pathway, driving tumorigenesis.
Caption: Alpelisib inhibits the PI3K/AKT/mTOR signaling pathway.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. Alpelisib selectively inhibits the p110α catalytic subunit of PI3K, thereby blocking the production of PIP₃ and abrogating the downstream signaling cascade that drives cancer progression.
Conclusion
This compound is a strategically important building block in the synthesis of advanced anticancer agents. The use of the Boc protecting group allows for controlled and regioselective functionalization of the pyrrolopyridine core, enabling the construction of complex molecules like Alpelisib. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy.
References
- CN111057051A - Novel synthesis method of PI3K inhibitor Alpelisib - Google P
-
The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - NIH. (URL: [Link])
-
Synthesis and structure of alpelisib. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: [Link])
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (URL: [Link])
-
In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC - NIH. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
IC 50 for indicated drugs against different PI3K isoforms using HTRF... | Download Table - ResearchGate. (URL: [Link])
-
Analysis of antiproliferative activity based on PIK3CA and other... - ResearchGate. (URL: [Link])
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
-
Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... - ResearchGate. (URL: [Link])
-
Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. (URL: [Link])
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])
- CN110964005A - Preparation process of Alpelisib - Google P
-
Structural insights into selectivity of alpelisib in PI3K isoforms. (A)... - ResearchGate. (URL: [Link])
-
Boc Deprotection - TFA - Common Organic Chemistry. (URL: [Link])
-
P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC - NIH. (URL: [Link])
-
A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC - NIH. (URL: [Link])
-
Alpelisib - Wikipedia. (URL: [Link])
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (URL: [Link])
-
Efficacy of PI3K inhibitors in advanced breast cancer - PMC - PubMed Central. (URL: [Link])
Sources
- 1. icm.unicancer.fr [icm.unicancer.fr]
- 2. commonorganicchemistry.com [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro anticancer effects of alpelisib against PIK3CA-mutated canine hemangiosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific problems that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in the synthesis of this compound, which is typically a Boc-protection reaction of 1H-pyrrolo[3,2-b]pyridine. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before work-up.[1]
-
Reaction Time and Temperature: The reaction is often run at 0°C to room temperature.[2] If the reaction is sluggish, consider extending the reaction time or allowing it to slowly warm to room temperature.
-
-
Suboptimal Reagents and Stoichiometry: The quality and amount of reagents are critical.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Use fresh, high-quality (Boc)₂O. It can degrade over time, especially if exposed to moisture. A slight excess of (Boc)₂O (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.[3]
-
Base: While not always strictly necessary for Boc protection with (Boc)₂O, a non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can be beneficial, especially if the starting material is in a salt form.[4] The base neutralizes the acid formed during the reaction, preventing potential side reactions.
-
-
Improper Solvent and Concentration: The choice of solvent and reaction concentration plays a significant role.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for this reaction.[2] Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be effective. Ensure the solvent is anhydrous, as water can react with (Boc)₂O.
-
Concentration: A concentration of approximately 0.1-0.2 M is a good starting point.[1] If the reaction is slow, increasing the concentration may improve the rate.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.
-
Aqueous Work-up: During the aqueous wash, ensure the pH is controlled to prevent premature deprotection of the Boc group, which can occur under strongly acidic conditions.[1]
-
Column Chromatography: The choice of eluent is critical for effective purification. A gradient of ethyl acetate in hexanes is a common choice. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine can sometimes improve peak shape and reduce tailing on the column.[5]
-
Below is a workflow diagram illustrating the key steps in optimizing the synthesis.
Caption: Workflow for optimizing the synthesis of this compound.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can significantly reduce the yield and complicate the purification of the desired product. The primary side reactions in a Boc protection are often related to the reactivity of the starting material and the Boc anhydride.
Common Side Reactions and Mitigation Strategies:
-
N-Alkylation by the tert-butyl cation: Although less common during the protection step, the tert-butyl cation generated from the decomposition of (Boc)₂O can potentially alkylate nucleophilic sites on the pyrrolopyridine ring. This is more of a concern during Boc deprotection under acidic conditions.[6]
-
Mitigation: Using a slight excess of (Boc)₂O and ensuring the reaction is not heated unnecessarily can minimize this. The main driving force for the reaction is the nucleophilic attack of the amine on the anhydride.[4]
-
-
Reaction at the Pyridine Nitrogen: The pyridine nitrogen in the 1H-pyrrolo[3,2-b]pyridine core is also nucleophilic and could potentially react with (Boc)₂O. However, the pyrrole nitrogen is generally more nucleophilic and sterically more accessible, making it the preferred site of reaction.
-
Mitigation: The inherent difference in nucleophilicity usually ensures selectivity. Running the reaction at a lower temperature (0°C) can further enhance this selectivity.
-
-
Formation of tert-Butoxycarbonic Acid: If there is moisture in the reaction, (Boc)₂O can hydrolyze to form tert-butoxycarbonic acid, which is unstable and decomposes. This consumes the reagent and can lead to incomplete conversion.
-
Mitigation: Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Impurities in the Starting Material: The presence of reactive impurities in the starting 1H-pyrrolo[3,2-b]pyridine can lead to the formation of various side products.
-
Mitigation: Ensure the purity of the starting material before beginning the reaction. If necessary, purify the starting material by recrystallization or column chromatography.
-
Question 3: The purification by column chromatography is difficult, with the product co-eluting with impurities. What can I do?
Answer:
Effective purification is key to obtaining a high-purity product. If you are facing challenges with column chromatography, consider the following strategies:
-
Optimize the Eluent System:
-
Solvent Polarity: A gradient elution is often more effective than an isocratic one. Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.
-
Additives: As mentioned previously, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to sharpen the peaks of basic compounds by deactivating the acidic sites on the silica gel.[5]
-
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase.
-
Alumina (basic or neutral): For basic compounds, alumina can sometimes provide better separation than silica.
-
Reversed-phase silica (C18): If the impurities are significantly different in polarity from your product, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water could be effective.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent purification method, especially for removing small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
-
Preparative TLC: For small-scale purifications (typically under 100 mg), preparative Thin Layer Chromatography (prep TLC) can be a viable option.[5]
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
Question 4: What is the mechanism of the Boc protection reaction?
Answer:
The Boc protection of an amine, such as the pyrrole nitrogen of 1H-pyrrolo[3,2-b]pyridine, with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction.
The mechanism proceeds as follows:
-
The nucleophilic nitrogen atom of the pyrrole ring attacks one of the electrophilic carbonyl carbons of (Boc)₂O.
-
This forms a tetrahedral intermediate.
-
The intermediate then collapses, with the tert-butoxycarbonate group acting as a leaving group.
-
The leaving group is unstable and decomposes to carbon dioxide and tert-butanol, which drives the reaction to completion.[4]
Here is a diagram illustrating the reaction mechanism:
Caption: Mechanism of Boc protection of 1H-pyrrolo[3,2-b]pyridine.
Question 5: What are the typical reaction conditions for this synthesis?
Answer:
The typical laboratory-scale synthesis of this compound involves the following conditions:
| Parameter | Typical Value | Reference |
| Starting Material | 1H-pyrrolo[3,2-b]pyridine | - |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [3] |
| Stoichiometry | 1.1 - 1.5 equivalents of (Boc)₂O | [3] |
| Base (optional) | Triethylamine (Et₃N) or DIPEA | [4] |
| Solvent | Anhydrous Dichloromethane (DCM) | [2] |
| Temperature | 0°C to room temperature | [2] |
| Reaction Time | 2-12 hours (monitored by TLC/LC-MS) | [1] |
| Work-up | Aqueous wash, extraction, drying | [5] |
| Purification | Column chromatography on silica gel | [2] |
| Typical Yield | ~75% after chromatography | [2] |
Question 6: How can I confirm the identity and purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will show the characteristic peaks for the protons on the pyrrolopyridine ring system and a singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm.
-
¹³C NMR: This will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the Boc group around 150 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS: This will provide the molecular weight of the compound, confirming the addition of the Boc group. Look for the molecular ion peak [M]+ or [M+H]+.
-
-
Thin Layer Chromatography (TLC):
-
This is a quick and easy way to assess the purity of the product. A pure compound should show a single spot. It is also used to determine the appropriate solvent system for column chromatography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC can provide a quantitative measure of the purity of the final product.
-
Question 7: What are the safety precautions I should take when performing this synthesis?
Answer:
Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Di-tert-butyl dicarbonate ((Boc)₂O): It is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dichloromethane (DCM): It is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
Triethylamine (Et₃N): It is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
III. References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
Sources
Technical Support Center: Optimization of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The pyrrolo[3,2-b]pyridine core is a key scaffold in the development of various therapeutic agents, including kinase inhibitors.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthetic route towards more complex derivatives, enhancing stability and influencing reactivity for subsequent functionalization.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this reaction and optimize your experimental conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?
A1: Low or no yield is a common frustration, but it can typically be traced back to a few key factors. The nitrogen on the pyrrole ring of 1H-pyrrolo[3,2-b]pyridine can be a poor nucleophile, which can make the reaction sluggish.[3]
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Nucleophilicity of Starting Material | The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, reducing its availability to attack the Boc-anhydride. | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-55°C) can provide the necessary activation energy.[4] 2. Use a Stronger Base: While a base isn't strictly required, using a stronger, non-nucleophilic base can help deprotonate the pyrrole nitrogen, increasing its nucleophilicity. Consider switching from triethylamine (TEA) to a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS). Exercise caution with strong bases as they can promote side reactions. |
| Reagent Quality | Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Solvents must be anhydrous. | 1. Use Fresh Reagents: Use a fresh bottle of Boc₂O or purify older reagent if necessary. 2. Ensure Anhydrous Conditions: Use dry solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | The reaction may simply be too slow under your current conditions. | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, allow it to stir longer (e.g., overnight). 2. Increase Reagent Equivalents: A slight excess of Boc₂O (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[4] |
| Inadequate Mixing/Solubility | The starting 1H-pyrrolo[3,2-b]pyridine may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction.[5] | 1. Solvent Screening: Test the solubility of your starting material in various anhydrous solvents such as DCM, THF, acetonitrile, or DMF. 2. Consider a Co-solvent System: A mixture of solvents, such as water/methanol/triethylamine, has been shown to be effective for similar substrates, particularly if the starting amine is a salt.[4] |
Q2: I'm observing multiple spots on my TLC plate, indicating side products. How can I improve the selectivity of the reaction?
A2: The formation of multiple products often points to side reactions. While the Boc group is generally selective for amines, issues can arise, especially with heterocyclic systems.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Di-Boc Protection | In some cases, a second Boc group can be added, though this is less common for pyrrole nitrogens. | 1. Control Stoichiometry: Use no more than 1.1-1.2 equivalents of Boc₂O. 2. Lower Temperature: Running the reaction at 0°C to room temperature can minimize over-reaction.[1] |
| Reaction with Pyridine Nitrogen | While the pyrrole nitrogen is generally more nucleophilic, reaction at the pyridine nitrogen is a theoretical possibility, though less likely. | This is generally not observed due to the lower basicity and nucleophilicity of the pyridine nitrogen in this fused system. If suspected, confirm the structure of the product by 2D NMR. |
| Degradation of Product | The Boc-protected product can be sensitive to acidic conditions.[6][7] If your workup involves an acidic wash, you may be partially deprotecting the product. | 1. Neutral Workup: Use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup. 2. Avoid Acidic Chromatography Modifiers: If using column chromatography, avoid acidic additives. A small amount of triethylamine in the eluent can help prevent degradation on silica gel.[8] |
Below is a workflow to help diagnose and resolve issues with your reaction.
Sources
- 1. This compound (1018950-15-6) for sale [vulcanchem.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of tert-Butyl 1H-Pyrrolo[3,2-b]pyridine-1-carboxylate
Welcome to the technical support guide for tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (also known as N-Boc-7-azaindole). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common stability-related challenges encountered during storage, reaction, and purification. Our goal is to provide not just solutions, but a deeper understanding of the causality behind these issues to empower your experimental design.
Frequently Asked Questions (FAQs)
Section 1: Storage and General Handling
Q1: What are the recommended storage conditions for this compound to ensure long-term stability?
A1: Proper storage is the first line of defense against degradation. The primary stability concerns for N-Boc-7-azaindole are exposure to acid, high temperatures, and, to a lesser extent, light and air. The Boc (tert-butoxycarbonyl) group is notoriously sensitive to acid, and even trace amounts of acidic contaminants can catalyze its removal over time.
Core Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a dark, refrigerated environment (2-8°C).[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential thermal decomposition and slows down any low-level acid-catalyzed hydrolysis. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and CO₂, which can form carbonic acid, and prevents potential oxidation of the electron-rich pyrrolopyridine ring system. |
| Light | Amber vial / Dark place | Protects the compound from potential photochemical degradation pathways. |
| Container | Tightly sealed, clean glass vial | Prevents contamination from atmospheric moisture and acidic or basic residues. |
For safe handling, always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[2][3]
Section 2: Reaction Stability & Troubleshooting
Q2: I'm performing a reaction under what I thought were neutral or basic conditions, but I'm observing significant deprotection of the Boc group. What could be happening?
A2: This is a common and often perplexing issue. While the Boc group is robustly stable under most basic conditions (e.g., K₂CO₃, Et₃N, even NaOH), "unintentional" acidity or specific reaction mechanisms can lead to its cleavage.[4]
Potential Causes & Troubleshooting Steps:
-
Lewis Acid Catalysis: Are you using any metal salts (e.g., ZnCl₂, MgBr₂, Cu(OTf)₂)? Many Lewis acids are potent catalysts for Boc deprotection, even in substoichiometric amounts.
-
Solution: Scrutinize all reagents for hidden Lewis acidity. If a metal catalyst is required, consider ligands that may temper its Lewis acidic character or explore alternative, less acidic metal sources.
-
-
In-Situ Acid Generation: Reagents can generate acid in your reaction mixture. A classic example is the use of a chloroform/base combination which can generate dichlorocarbene and subsequently lead to acidic byproducts. Similarly, some coupling reagents or additives might degrade to form acidic species.
-
Solution: Analyze your reaction components for potential acid-generating pathways. If a reagent is suspect, try adding a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to scavenge any adventitious protons.
-
-
Hydrolysis of Reagents: Are you using any reagents that can hydrolyze to produce strong acids? For example, titanium tetrachloride (TiCl₄) is a strong Lewis acid that also readily hydrolyzes to release HCl.
-
Solution: Ensure all solvents and reagents are rigorously dried. If a water-sensitive reagent is necessary, run the reaction under strictly anhydrous conditions.
-
-
High Temperatures: Although primarily an acid-labile group, the Boc group can be cleaved thermally. This process is often solvent-dependent and typically requires temperatures above 120-150°C, but decomposition can sometimes be observed at lower temperatures over extended reaction times.[5]
-
Solution: If possible, run your reaction at a lower temperature. If high heat is required, minimize the reaction time and consider if a more thermally stable protecting group (e.g., SEM) is a better choice for your synthetic route.
-
Q3: My Suzuki-Miyaura cross-coupling reaction with a halogenated N-Boc-7-azaindole is giving low yields and I see the deprotected starting material. Why is the Boc group unstable under these conditions?
A3: This is a critical stability issue. The conditions for many palladium-catalyzed cross-coupling reactions, particularly the bases and temperatures used, can be harsh enough to compromise the N-Boc group. The electronic nature of the azaindole ring itself plays a significant role.
Causality Explained: The 7-azaindole nucleus is relatively electron-rich, but the pyridine nitrogen also acts as an electron sink. When functionalized with electron-withdrawing groups (like the nitro group in a reported case of N-Boc-indazole deprotection), the stability of the anionic intermediate formed upon Boc cleavage is increased, making deprotection more favorable.[6] The combination of a base (especially alkoxides like NaOt-Bu), a polar solvent, and heat creates an environment where the Boc group can be cleaved.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Sources
Technical Support Center: Reactions Involving tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1-Boc-4-azaindole). This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the chemical modification of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate your synthetic challenges successfully.
I. Introduction to the 1-Boc-4-Azaindole Scaffold
This compound is a crucial intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds. The fusion of a pyrrole and pyridine ring creates a unique electronic landscape, and the tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose: it modulates the reactivity of the pyrrole nitrogen and can act as a directing group in certain reactions. However, the interplay between the electron-deficient pyridine ring, the electron-rich pyrrole ring, and the sterically demanding Boc group can lead to unexpected outcomes. This guide will address these complexities in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields with a halogenated 1-Boc-4-azaindole derivative?
A1: This is a common issue. The pyridine nitrogen at the 4-position can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-deficient nature of the pyridine ring can make oxidative addition more challenging compared to simpler aryl halides. A systematic approach to troubleshooting is required, focusing on the catalyst system, base, and reaction conditions.
Q2: I am attempting a lithiation of 1-Boc-4-azaindole to introduce an electrophile, but I am getting a complex mixture of products or recovering my starting material. What is going on?
A2: Regioselectivity in the lithiation of azaindoles is a known challenge. Deprotonation can potentially occur at multiple sites. The Boc group on the pyrrole nitrogen generally directs lithiation to the C2 position. However, the pyridine nitrogen can also direct lithiation, most likely to the C5 position. The choice of organolithium reagent, temperature, and additives like TMEDA are critical for controlling the reaction's outcome.
Q3: During the acidic deprotection of the Boc group, my product seems to be degrading or forming an unexpected byproduct. What could be the cause?
A3: While TFA or HCl are standard for Boc deprotection, the resulting tert-butyl cation is a potent electrophile. If your functionalized 4-azaindole contains nucleophilic sites (e.g., anilines, phenols, or even electron-rich aromatic rings), you may be observing unwanted tert-butylation of your product.
Q4: Is the Boc group stable under typical palladium-catalyzed cross-coupling conditions?
A4: Generally, the Boc group is stable under the conditions used for most Suzuki and Buchwald-Hartwig reactions, which typically employ bases like carbonates or phosphates. However, prolonged reaction times at high temperatures (>110 °C) or the use of very strong bases could potentially lead to partial deprotection. It is always advisable to monitor your reaction for the appearance of the unprotected azaindole.
III. In-Depth Troubleshooting Guides
A. Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization. For 1-Boc-4-azaindole, the primary challenge is controlling the site of deprotonation.
Problem 1: Low or No Conversion to the Lithiated Intermediate
-
Potential Cause 1: Inappropriate Organolithium Reagent.
-
Explanation: n-BuLi may not be basic enough to efficiently deprotonate the azaindole ring, especially at low temperatures. The acidity of the C-H bonds is influenced by the combined electronic effects of the fused rings and the Boc group.
-
Solution: Switch to a stronger base like sec-BuLi or t-BuLi. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended as it breaks down organolithium aggregates and increases the kinetic basicity of the reagent.[1][2]
-
-
Potential Cause 2: Reaction Temperature is Too Low.
-
Explanation: While -78 °C is a standard starting point to avoid side reactions, the activation energy for deprotonation might not be met.
-
Solution: After the initial addition of the organolithium at -78 °C, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) for a defined period before quenching with the electrophile. Monitor the reaction by taking aliquots (and quenching with D₂O) to assess the extent of lithiation by NMR.
-
Problem 2: Formation of a Mixture of Regioisomers
-
Potential Cause: Competing Directing Group Effects.
-
Explanation: As illustrated in the diagram below, there are two primary directing groups: the N-Boc group and the pyridine nitrogen. The Boc group strongly directs lithiation to the C2 position, while the pyridine nitrogen can direct lithiation to the C5 position. This can result in a mixture of 2- and 5-substituted products.
-
Solution:
-
Analysis: Carefully analyze your product mixture using ¹H NMR and NOESY to determine the substitution pattern.
-
Solvent and Additive Effects: The choice of solvent and additives can influence regioselectivity. The use of a coordinating solvent like THF with TMEDA often favors the kinetically accessible C2 position directed by the Boc group.[1]
-
Temperature Control: Kinetic deprotonation at the C2 position is generally favored at lower temperatures.
-
-
Caption: Competing lithiation pathways on the 1-Boc-4-azaindole scaffold.
B. Suzuki-Miyaura Cross-Coupling Reactions
This reaction is essential for introducing aryl or heteroaryl substituents, typically at a halogenated position (e.g., C3 or C5).
Problem 1: Low to No Product Formation (Starting Material Recovered)
-
Potential Cause 1: Catalyst Inhibition by Pyridine Nitrogen.
-
Explanation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-known issue with nitrogen-containing heterocycles.[3]
-
Solution:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands that favor the formation of the active monoligated palladium species and can help prevent strong coordination of the pyridine nitrogen. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.[4]
-
Catalyst Precursor: Use a pre-formed catalyst like [Pd(dppf)Cl₂] or a G2/G3 pre-catalyst, which can be more robust and efficient at generating the active Pd(0) species.[5]
-
-
-
Potential Cause 2: Ineffective Transmetalation.
-
Explanation: The transmetalation step requires the activation of the boronic acid/ester by a base. If the base is too weak, too sterically hindered, or insoluble, this step can be slow or fail entirely.
-
Solution:
-
Base Screening: K₂CO₃ and Cs₂CO₃ are common choices. K₃PO₄ is a stronger base and can be effective for more challenging couplings. Ensure an aqueous solution of the base is used if the protocol calls for it, as water can be crucial for the transmetalation mechanism.[6]
-
Boronic Acid Quality: Boronic acids can degrade over time through dehydration to form boroxines. Use fresh, high-purity boronic acid or consider using the more stable pinacol boronate esters.
-
-
Problem 2: Significant Formation of Byproducts
-
Potential Cause 1: Protodehalogenation (Loss of Halogen).
-
Explanation: A common side reaction where the starting halide is reduced to the corresponding C-H bond. This can be caused by trace amounts of water or other protic sources in the reaction mixture, or by β-hydride elimination from certain intermediates.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and degassed.
-
Base Choice: Some bases can be a source of protons. Using K₃PO₄ can sometimes mitigate this issue compared to hydroxide bases.
-
-
-
Potential Cause 2: Homocoupling of the Boronic Acid.
-
Explanation: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Solution:
-
Rigorous Degassing: Thoroughly degas the reaction mixture by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway.
-
-
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Pd Source | Pd(PPh₃)₄ | [Pd(dppf)Cl₂] or XPhos Pd G3 | More robust and efficient for heteroaromatic substrates.[5] |
| Ligand | PPh₃ | XPhos, SPhos | Bulky, electron-rich ligands prevent catalyst inhibition.[4] |
| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger base can facilitate transmetalation. |
| Solvent | Toluene | 1,4-Dioxane/Water (e.g., 4:1) | Often improves solubility and facilitates the catalytic cycle. |
| Temperature | 100 °C | 80-110 °C (screen) | Balance between reaction rate and side reactions. |
Table 1: Recommended starting points for Suzuki-Miyaura coupling optimization.
C. Buchwald-Hartwig Amination
This reaction is used to form C-N bonds, coupling a halogenated 1-Boc-4-azaindole with a primary or secondary amine. The challenges are similar to those in Suzuki coupling, primarily revolving around catalyst inhibition.
Problem: Reaction Stalls or Fails to Initiate
-
Potential Cause 1: Catalyst Poisoning.
-
Explanation: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. This is often more pronounced in amination reactions.[3]
-
Solution: The choice of ligand is paramount. Highly hindered biaryl phosphine ligands (e.g., Xantphos, DavePhos, XPhos) are often necessary to create a sterically accessible and highly active catalytic center that is less susceptible to pyridine coordination.[7]
-
-
Potential Cause 2: Incompatible Base.
-
Explanation: Strong, non-nucleophilic bases are required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is common, but its poor solubility can be an issue.
-
Solution:
-
Base Screening: Try other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃). LHMDS is a strong, soluble base that can be very effective.
-
Solvent Choice: Toluene and 1,4-dioxane are standard solvents. Ensure they are anhydrous.
-
-
Caption: A decision tree for troubleshooting failed Buchwald-Hartwig amination reactions.
D. Boc-Group Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the N-H of the pyrrole ring.
Problem 1: Incomplete Deprotection
-
Potential Cause: Insufficient Acid or Reaction Time.
-
Explanation: The deprotection is an equilibrium process. Insufficient acid or time will result in incomplete conversion.
-
Solution: Increase the equivalents of acid (e.g., from 10 eq. to 20 eq. of TFA) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Problem 2: Formation of a Higher Molecular Weight Byproduct
-
Potential Cause: Unwanted tert-Butylation.
-
Explanation: The mechanism of acidic Boc deprotection generates a tert-butyl cation. If your molecule has other nucleophilic sites (e.g., an electron-rich aromatic ring, a free amine, or a thiol), this cation can act as an alkylating agent, leading to an unwanted byproduct.[8]
-
Solution:
-
Add a Scavenger: Include a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These will preferentially react with the tert-butyl cation.
-
Milder Conditions: If alkylation is a persistent problem, consider alternative, milder deprotection methods. Using a Lewis acid like ZnBr₂ in an inert solvent can sometimes be more selective.[9]
-
-
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point based on successful couplings of related heteroaryl bromides.[5]
-
To an oven-dried reaction vial, add the halogenated 1-Boc-4-azaindole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.05 equiv.) and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc-Deprotection with a Scavenger
-
Dissolve the 1-Boc-4-azaindole derivative (1.0 equiv.) in dichloromethane (DCM).
-
Add a cation scavenger (e.g., triethylsilane, 3.0-5.0 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product as necessary.
V. References
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Rouquet, G., Blakemore, D., & Ley, S. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications.
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ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... [Link]
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Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
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MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications.
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Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Al-Adiwish, W. M., et al. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Zanco Journal of Pure and Applied Sciences.
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ACS Green Chemistry Institute. BOC Deprotection. [Link]
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Rouquet, G., et al. (2014). Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. ChemInform.
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ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
-
Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports.
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
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Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
-
Batra, S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications.
-
ResearchGate. (PDF) ChemInform Abstract: Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Technical Support Center: Purification of Tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate Derivatives
Welcome to the technical support center for the purification of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (Boc-7-azaindole) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you achieve optimal purity and yield.
The 7-azaindole scaffold is a privileged structure in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to modulate reactivity and solubility during synthesis.[3][4] However, the unique electronic properties of this heterocyclic system present specific and often frustrating purification challenges. This guide offers solutions to the most common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protected 7-azaindole derivative degrading on my silica gel column?
This is the most common issue encountered. The Boc group on a 7-azaindole (or indole/pyrrole) is significantly more acid-labile than on an aliphatic amine.[5] The lone pair of the nitrogen atom is delocalized into the aromatic pyrrole ring, weakening the N-C bond of the carbamate.[5] Standard grade silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH), which can catalyze the cleavage of the Boc group, leading to the unprotected 7-azaindole as a major impurity.[6][7]
Q2: My TLC shows significant streaking and poor separation. What's the cause?
Streaking is often observed with polar and basic compounds on silica gel.[8] The pyridine nitrogen in the 7-azaindole core can interact strongly and sometimes irreversibly with the acidic silanol groups on the silica surface. This leads to tailing, poor peak shape, and co-elution of the product with polar impurities.[8]
Q3: I've successfully protected my 7-azaindole, but I'm struggling to remove a closely related impurity. What are my options?
Co-elution of impurities with similar polarity is a frequent challenge. If optimizing your chromatographic conditions (e.g., solvent gradient, different solvent systems) fails, it indicates that the selectivity of the stationary phase is insufficient. In these cases, alternative purification techniques that rely on different physical principles, such as crystallization or Supercritical Fluid Chromatography (SFC), should be explored.[9][10]
Q4: Are there alternatives to silica gel chromatography for these compounds?
Absolutely. For particularly challenging separations, several alternatives exist:
-
Reverse-Phase Chromatography (RPC): Uses a nonpolar stationary phase (like C18) and a polar mobile phase. This can be highly effective for polar compounds.[11]
-
Alumina Chromatography: Alumina is available in neutral, acidic, or basic grades. Basic alumina can be an excellent choice for acid-sensitive compounds.
-
Supercritical Fluid Chromatography (SFC): A powerful "green" chemistry technique that uses supercritical CO2 as the main mobile phase. It offers high resolution, speed, and is particularly well-suited for purifying pharmaceutical compounds.[12][13]
-
Crystallization: An effective and scalable method for achieving high purity, especially when dealing with crystalline solids.[10]
Troubleshooting Guides
Guide 1: Overcoming On-Column Deprotection during Silica Gel Chromatography
The primary cause of product loss is the acidity of the silica gel stationary phase. The goal is to create a less acidic environment for the separation.
Protocol: Neutralizing Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry in a non-polar solvent like hexanes or heptane.
-
Add a Neutralizing Agent: Add a small amount of a basic additive to the slurry. Triethylamine (Et₃N) is most common. A typical starting point is 0.5-1.0% by volume relative to the total solvent volume you will use for the column. For example, for a 500 mL column volume, add 2.5-5.0 mL of Et₃N.
-
Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica surface.
-
Pack the Column: Pack the column with the neutralized slurry as you normally would.
-
Prepare the Mobile Phase: Crucially, add the same percentage of the basic additive (e.g., 0.5% Et₃N) to your entire mobile phase (both the non-polar and polar components). This maintains the neutral environment throughout the purification run.
-
Run the Column: Load your sample (pre-adsorbed onto a small amount of neutralized silica for best results) and run the column. The improved peak shape and prevention of deprotection should be immediately noticeable.
Table 1: Recommended Mobile Phase Systems for Boc-7-Azaindoles
| Polarity | Non-Polar Solvent | Polar Solvent | Additive (if needed) | Notes |
| Low to Medium | Heptane/Hexanes | Ethyl Acetate (EtOAc) | 0.5% Triethylamine | Standard choice for many derivatives. |
| Medium to High | Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Triethylamine | For more polar compounds. Be cautious, as MeOH can increase silica solubility. |
| Alternative | Toluene | Acetone | 0.5% Triethylamine | Offers different selectivity compared to EtOAc systems. |
Decision Workflow for Purification Strategy
The following diagram outlines a decision-making process when first approaching the purification of a new Boc-7-azaindole derivative.
Guide 2: Advanced Purification of Highly Polar or Challenging Derivatives
When standard or neutralized normal-phase chromatography is insufficient, more advanced techniques are required.
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative that combines the benefits of normal-phase and gas chromatography. It uses supercritical CO₂ mixed with a co-solvent (often an alcohol) as the mobile phase.[14]
Advantages for Boc-7-Azaindoles:
-
Speed: Separations are typically 3-5 times faster than HPLC.[13]
-
Reduced Solvent Usage: Significantly "greener" as the bulk of the mobile phase (CO₂) evaporates upon collection.[12]
-
Orthogonal Selectivity: Often provides different elution orders compared to HPLC, which can resolve difficult impurities.
-
Mild Conditions: Operates at lower temperatures, ideal for thermally sensitive compounds.[14]
Table 2: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Pros | Cons |
| Normal Phase | Silica, Alumina | Non-polar (Hexanes, DCM) + Polar (EtOAc, MeOH) | Inexpensive, well-understood, good for less polar compounds. | Can degrade acid-sensitive compounds, poor for very polar molecules.[6] |
| Reverse Phase | C18, Phenyl-Hexyl | Polar (Water, ACN, MeOH) + Buffer/Acid | Excellent for polar and ionizable compounds, high resolution.[11] | Requires removal of large volumes of water, can be expensive. |
| SFC | Various (Silica, Diol, 2-EP) | Supercritical CO₂ + Co-solvent (MeOH, EtOH) | Fast, low organic solvent waste, orthogonal selectivity, mild conditions.[12][13] | Requires specialized equipment, method development can be complex. |
| Crystallization | N/A | Single or mixed solvent system | Highly scalable, can provide exceptional purity, cost-effective at scale. | Not all compounds crystallize, can have lower initial recovery.[10] |
Guide 3: Resolving Co-eluting Impurities via Crystallization
Crystallization separates compounds based on differences in solubility. It is an exceptionally powerful tool for removing small amounts of impurities that are structurally very similar to the desired product.
Protocol: Developing a Crystallization Procedure
-
Solvent Screening (Small Scale):
-
Place ~10-20 mg of your semi-pure material into several small vials.
-
Add a single solvent to each vial dropwise at room temperature until the solid dissolves. Good single-solvent candidates are those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).
-
If the compound is too soluble in all solvents, or insoluble in all, a two-solvent system is needed.
-
-
Developing a Two-Solvent System:
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., DCM or MeOH).
-
Slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., hexanes, heptane, or water) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
-
Inducing Crystallization:
-
Slow Cooling: If using a single hot solvent, allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several hours or days.
-
Anti-Solvent Diffusion: Place the vial containing the dissolved compound into a larger beaker containing the anti-solvent. The vapor diffusion will slowly induce crystallization.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum.
Workflow for Resolving Co-Eluting Impurities
This diagram illustrates the logical flow when faced with impurities that cannot be separated by initial chromatographic attempts.
Sources
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how to avoid formation of impurities in pyrrolopyridine reactions
Introduction
Welcome to the Technical Support Center for Pyrrolopyridine Synthesis. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis is often plagued by challenges related to regioselectivity, stability, and, most critically, the formation of impurities. These impurities can complicate purification, reduce yields, and introduce confounding variables in biological assays.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles that govern impurity formation. By understanding the "why" behind these side reactions, you can proactively design more robust and efficient synthetic routes. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter in the lab.
Section 1: Foundational Principles of Impurity Control
This section addresses the universal factors that influence the purity of any pyrrolopyridine synthesis. Mastering these fundamentals is the first step toward troubleshooting more complex, reaction-specific issues.
Q1: What are the most common sources of impurities in pyrrolopyridine reactions?
A1: Impurity formation is rarely due to a single cause. It's typically a combination of factors related to your materials, reaction conditions, and the inherent reactivity of the intermediates. The primary sources include:
-
Starting Material and Reagent Quality: This is the most overlooked source of impurities. Contaminants in your precursors, such as oxidized starting amines, residual solvents, or byproducts from their synthesis, can either be carried through the entire sequence or actively interfere with the reaction, leading to new side products.[3][4] As per regulatory guidelines, understanding the impurity profile of your starting materials is critical.[5][6]
-
Competing Side Reactions: The desired reaction pathway is often in competition with undesired ones. Common examples in pyrrolopyridine synthesis include dimerization of reactive intermediates, over-alkylation/arylation on di-substituted scaffolds, and reductive dehalogenation in cross-coupling reactions.[1][7]
-
Degradation of Reagents or Solvents: Strong bases like LDA can react with nitriles or other functional groups if not used under strictly controlled conditions.[7] Similarly, solvents like DMF can decompose at high temperatures to produce reactive species (e.g., formaldehyde, dimethylamine) that can form adducts with your product.[8]
-
Protecting Group Instability and Removal: The choice of protecting group is critical. For instance, the common trimethylsilylethoxymethyl (SEM) group, upon removal with acid, can release formaldehyde. This formaldehyde can then react with the electron-rich azaindole nucleus to form complex side products, including tricyclic eight-membered rings.[1]
Q2: How critical is the purity of my starting materials, and how can I ensure they are suitable for use?
A2: It is impossible to overstate the importance of starting material purity. An impurity that constitutes just 1% of your starting material can become the major byproduct in your reaction, especially if it is more reactive than the intended substrate. For example, 1-aminopyrrole is notoriously prone to air oxidation, and its discoloration is a clear sign of degradation that will impact subsequent condensation reactions.[3]
Workflow: Pre-reaction Qualification of Starting Materials This workflow provides a self-validating system to ensure your starting materials are of sufficient quality before committing them to a large-scale reaction.
Caption: Workflow for starting material validation.
Protocol: Standard Purification of a Commercial Amine Starting Material
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: If impurities persist (as determined by TLC or LC-MS), purify further by recrystallization from an appropriate solvent system or by silica gel flash column chromatography.
-
Final Analysis: Confirm purity (>98%) by NMR and LC-MS before use. Store under an inert atmosphere (N₂ or Ar).
Q3: What analytical techniques are essential for identifying and quantifying impurities?
A3: A multi-pronged analytical approach is necessary for robust impurity profiling. No single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is your workhorse for determining the purity of your sample and quantifying the relative amounts of product and impurities. A good gradient method can resolve closely related compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities. By hyphenating HPLC with a mass spectrometer, you can obtain the mass of each impurity, providing crucial clues to its structure.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents or low-boiling-point side products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC and LC-MS are excellent for detection and quantification, ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated impurities.
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed, causality-driven advice for specific synthetic transformations that are common in pyrrolopyridine chemistry.
Q4: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is generating multiple byproducts. What's going wrong?
A4: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Impurity formation often points to suboptimal reaction conditions or an imbalance in the catalytic cycle. The most common culprits are reductive dehalogenation and over-arylation.[1]
Workflow: Troubleshooting Palladium-Catalyzed Cross-Coupling
Caption: Troubleshooting common cross-coupling issues.
Troubleshooting Guide: Palladium-Catalyzed Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Reductive Dehalogenation | 1. Catalyst is too reactive. 2. Presence of protic impurities (water). 3. Base-mediated side reaction. | 1. Switch to a less reactive catalyst/ligand system (e.g., from a highly active Buchwald ligand to Pd(PPh₃)₄).[1] 2. Use rigorously dried solvents and reagents. 3. Screen alternative bases (e.g., switch from Cs₂CO₃ to K₂CO₃). |
| Di-arylation (on dihalo-substrates) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess boronic acid is used. | 1. Lower the reaction temperature to improve selectivity for the more reactive site.[1] 2. Monitor the reaction closely by TLC/LC-MS and quench once mono-arylation is complete. 3. Use a slight deficiency or stoichiometric amount of the boronic acid (e.g., 0.95-1.05 equivalents). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst or ligand. | 1. Ensure the reaction mixture is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles).[12] 2. Screen different palladium sources and ligands. |
| Low Conversion | 1. Inactive catalyst (Pd black formation). 2. Insufficiently degassed system. 3. Poor choice of solvent or base. | 1. Use a pre-catalyst or ensure catalyst/ligand are handled under inert conditions. 2. Degas the solvent and reaction mixture for an extended period (e.g., 30-45 min).[12] 3. Screen different solvent/base combinations. |
Protocol: Optimized Suzuki-Miyaura Cross-Coupling for Chemoselectivity
This protocol is designed to favor mono-arylation on a di-halogenated pyrrolopyridine.
-
Vessel Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the halo-pyrrolopyridine (1.0 equiv), the arylboronic acid (1.05 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., 1,4-dioxane).
-
Degassing: Sparge the mixture with argon for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The choice of a less reactive catalyst like Pd(PPh₃)₄ can be crucial for preventing over-arylation.[1]
-
Heating and Monitoring: Heat the reaction to a moderate temperature (e.g., 80-90 °C). A lower temperature often enhances selectivity.[1] Monitor the reaction every 30 minutes by LC-MS.
-
Workup: Upon completion (disappearance of starting material and minimal di-arylated product formation), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Q5: I'm seeing significant dimerization in my base-mediated cyclization. How can I improve selectivity?
A5: Base-mediated reactions, especially those using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to form reactive anions, are highly susceptible to dimerization if the concentration of the reactive intermediate is too high.
The core issue is often a competition between the desired intramolecular cyclization and an undesired intermolecular reaction (dimerization). A study on the synthesis of 2-phenyl-7-azaindole highlighted this exact problem.[7]
Key Factors and Solutions:
-
Order of Addition: Standard procedure often involves adding the base to the substrate mixture. Reversing the order of addition—for instance, adding the nitrile to the LDA solution before adding the picoline—can be highly effective. This strategy generates the lithiated nitrile first, which can then react immediately with the picoline as it's added, keeping the concentration of the highly reactive lithiated picoline low and thus minimizing its self-condensation.[7]
-
Temperature Control: These reactions are often highly exothermic. Maintaining a low temperature (e.g., -78 °C) is critical to control the reaction rate and prevent undesired side reactions.
-
Stoichiometry of the Base: Using an insufficient amount of base can lead to incomplete reaction. Conversely, a large excess can promote side reactions. For some LDA-mediated cyclizations, using around 2.1 equivalents of the base has been found to be optimal, as the base is consumed in multiple steps of the mechanism.[7]
Q6: My SEM deprotection is destroying my product. What are the best practices?
A6: The trimethylsilylethoxymethyl (SEM) protecting group is popular, but its removal with trifluoroacetic acid (TFA) can be problematic for electron-rich heterocycles like pyrrolopyridines. The deprotection releases formaldehyde, which can be captured by the azaindole nucleus, leading to complex impurities.[1]
-
Problem: During SAR studies, researchers found that TFA-mediated deprotection of a SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine led to the formation of a tricyclic 8-membered ring as a major byproduct.[1] This occurs when the liberated formaldehyde reacts with both the pyrrole nitrogen and the C4-amino group.
-
Solution 1: Modify Reaction Conditions: If you must use SEM, try to minimize the impact of formaldehyde. Shorter reaction times with TFA, followed by immediate workup with a base like NaHCO₃, can help. However, this often leads to low yields of the desired product.[1]
-
Solution 2: Use an Alternative Protecting Group: The most robust solution is to plan ahead and use a protecting group that does not generate reactive byproducts upon cleavage.
-
Boc Group: Easily removed under acidic conditions without generating formaldehyde.
-
Benzenesulfonyl (Bs) Group: Can be removed under basic conditions, which is orthogonal to many acid-labile groups.
-
Section 3: Advanced Purification Strategies
Q7: Standard column chromatography isn't separating my product from a persistent impurity. What are my options?
A7: When a critical impurity co-elutes with your product, more advanced purification techniques are required. This often happens when the impurity has a very similar structure and polarity to the desired compound.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. It exploits differences in solubility between the product and the impurity. Even impurities that are not effectively removed by a single recrystallization can often be purged by reslurrying the solid product in a solvent where the impurity is more soluble.[13][14]
-
Acid/Base Extraction: If your product and impurity have different acid/base properties, an extractive workup can be highly effective. For example, a basic pyrrolidine impurity can be removed from a neutral pyrrole product by washing the crude mixture with a dilute acid like HCl. The basic impurity forms a water-soluble salt and is extracted into the aqueous phase.[15]
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative HPLC using a suitable stationary phase (e.g., C18 for reverse-phase) can provide baseline separation of very similar compounds, yielding material of very high purity.[16]
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Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(21), 7394. [Link]
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Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]
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Haines, W. E., et al. (1955). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Journal of Physical Chemistry, 59(10), 943-947. [Link]
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Reddy, T. R., et al. (2018). Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines From N-Phenacyl Pyrrole-2-Carbonitriles and Aryl Boronic Acids. ChemistrySelect, 3(32), 9291-9294. [Link]
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Viinamäki, E., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(23), 7168. [Link]
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Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1626-1638. [Link]
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Tumkevicius, S., et al. (2006). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform, 37(43). [Link]
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Morales-delaRosa, S., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. [Link]
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Hassan, B. A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(19), 6296. [Link]
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Kumar, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32631-32633. [Link]
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Kumar, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2). [Link]
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Kumar, P., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]
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Le, T. H. D., & May, B. (2016). An Update on the Synthesis of Pyrrolo[7][8]benzodiazepines. Molecules, 21(11), 1541. [Link]
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Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263. [Link]
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Staszewska-Krajewska, O., & Gzella, A. K. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(17), 5366. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
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Wang, D., et al. (2022). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 27(13), 4165. [Link]
-
O'Mahony, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(10), 1219. [Link]
-
Trost, B. M., & Terrell, J. R. (2011). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 133(22), 8782–8794. [Link]
-
Garden, S. J., et al. (2000). An Investigation of a Palladium Catalysed Biaryl Synthesis of Pyrrolophenanthridine Derivatives. Extension of the Heck Reaction. Journal of the Brazilian Chemical Society, 11(5), 441-446. [Link]
-
Rees, C. W., et al. (1998). Regioselective synthesis of pentathiepino-fused pyrroles and indoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 19-24. [Link]
-
Gomaa, M. S., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(3), 299-317. [Link]
-
Al-Omar, M. A. (2010). Pyrrolopyridine o-aminonitriles in heterocyclic synthesis: Synthesis and antimicrobial effects of novel pyridopyrrolopyrimidines and related molecules. Molecules, 15(7), 4738-4757. [Link]
-
FDA. (2018). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]
-
EMA. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development, 21(5), 689-704. [Link]
-
Peshkov, V. A., et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 23(4), 987-994. [Link]
-
Castillo, J. C., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Organic & Biomolecular Chemistry, 20(27), 5427-5438. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ipqpubs.com [ipqpubs.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. DSpace [cora.ucc.ie]
- 15. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Choice for tert-Butyl 1H-Pyrrolo[3,2-b]pyridine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and optimized synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is primarily achieved through the Boc-protection of 7-azaindole (1H-pyrrolo[3,2-b]pyridine).
Issue 1: Low or No Yield of this compound
Potential Cause 1: Ineffective Deprotonation of 7-Azaindole
The first step in the Boc protection is the deprotonation of the pyrrole nitrogen. Incomplete deprotonation will lead to unreacted starting material and low yields.
Solution:
-
Strong Base Method: For a high-yielding procedure, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).[1] This ensures complete deprotonation of the 7-azaindole before the addition of di-tert-butyl dicarbonate (Boc₂O).[1]
-
Base-Catalyzed Method: If using a weaker base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), ensure the reagents are pure and the reaction is given sufficient time to proceed.[1] The choice of base is critical and should be tailored to the specific reaction conditions.[2]
Potential Cause 2: Degradation of Reagents
Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can degrade over time. Similarly, the purity of 7-azaindole and the solvent can significantly impact the reaction outcome.
Solution:
-
Reagent Quality: Use freshly opened or properly stored Boc₂O. Ensure that the 7-azaindole is pure and the solvents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction, especially when using highly reactive reagents like NaH.
Issue 2: Formation of Impurities and Side Products
Potential Cause 1: Dialkylation or Alkylation at the Pyridine Nitrogen
While the pyrrole nitrogen is generally more nucleophilic, side reactions at the pyridine nitrogen (N7) can occur, leading to undesired isomers.
Solution:
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O to ensure complete reaction at the desired position without promoting significant side reactions.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., 0 °C to room temperature) can help improve selectivity. High temperatures can sometimes lead to a loss of selectivity.
Potential Cause 2: Competing Reactions in Substituted 7-Azaindoles
If your 7-azaindole starting material has other reactive functional groups, these may compete with the pyrrole nitrogen for the Boc group.
Solution:
-
Protecting Group Strategy: It may be necessary to protect other reactive functional groups on the 7-azaindole core prior to the N-Boc protection. The choice of protecting group will depend on the nature of the functional group and its compatibility with the Boc-protection conditions.[2]
Issue 3: Difficulty in Product Purification
Potential Cause: Similar Polarity of Product and Unreacted Boc₂O
The product, this compound, and any unreacted Boc₂O can have similar polarities, making chromatographic separation challenging.
Solution:
-
Reaction Quenching: After the reaction is complete, quench any remaining Boc₂O with a primary or secondary amine (e.g., a small amount of piperidine or ethanolamine) to form a more polar urea or carbamate, which can be more easily separated.
-
Careful Chromatography: Use a shallow solvent gradient during column chromatography to achieve better separation.
-
Alternative Purification: Recrystallization or trituration may be effective methods for purifying the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A high-yielding and reliable method involves the deprotonation of 7-azaindole with sodium hydride (NaH) in anhydrous THF, followed by the addition of di-tert-butyl dicarbonate (Boc₂O).[1] This method has been reported to provide excellent yields of the desired product.[1]
Q2: Why is the Boc protecting group important for the 7-azaindole scaffold in further synthetic transformations?
The Boc group at the N1 position serves several crucial functions:
-
Protection: It protects the pyrrole nitrogen from participating in undesired side reactions during subsequent synthetic steps.[1]
-
Directing Group: The Boc group can act as a directing group in certain reactions, such as iridium-catalyzed C-H borylation, which selectively occurs at the 3-position of N-Boc-7-azaindole.[3]
-
Solubility and Handling: The introduction of the bulky tert-butyl group can improve the solubility and handling properties of the 7-azaindole intermediate.[4]
Q3: I am performing a palladium-catalyzed cross-coupling reaction on a substituted this compound. What are the key parameters to optimize?
For palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling on the azaindole core, the following parameters are critical for optimization:
| Parameter | Key Considerations |
| Palladium Precursor | Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Pre-catalysts can sometimes offer better results and reproducibility.[5][6] |
| Ligand | The choice of phosphine ligand is crucial. For C-N coupling, ligands like Xantphos, SPhos, and XPhos have been used with varying success.[5] The ligand can influence reaction rate, yield, and selectivity. |
| Base | The strength and nature of the base are critical. Common bases include Cs₂CO₃, K₂CO₃, and NaOtBu.[2][5] The base should be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of starting materials or products. |
| Solvent | Aprotic polar solvents like dioxane and toluene are frequently used.[5][7] The solvent can affect the solubility of reagents and the stability of the catalytic species. |
| Temperature | These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[2] |
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods for monitoring the reaction progress.[2] These techniques allow you to track the consumption of the starting material and the formation of the product over time, helping to determine the optimal reaction time.
Q5: Are there any known issues with catalyst poisoning when working with the 7-azaindole scaffold?
Yes, the nitrogen atoms in the 7-azaindole core, particularly the pyridine nitrogen, can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[2][8] This is a key reason why careful selection and optimization of the ligand and reaction conditions are essential for successful cross-coupling reactions on this scaffold.
Experimental Workflow & Diagrams
Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination on a 7-Azaindole Core
This workflow provides a systematic approach to troubleshooting common issues in palladium-catalyzed C-N cross-coupling reactions involving the 7-azaindole scaffold.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Catalytic Cycle of Boc Protection
This diagram illustrates the fundamental steps involved in the base-catalyzed Boc protection of 7-azaindole.
Caption: Mechanism of Boc protection of 7-azaindole.
References
- Benchchem. Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
- Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- Smolecule. 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- Vulcanchem. This compound.
- MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination.
- NIH. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles.
Sources
- 1. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (1018950-15-6) for sale [vulcanchem.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. reddit.com [reddit.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
Technical Support Center: Scale-Up Synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of this critical building block from laboratory scale to pilot plant or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and offer field-proven protocols to ensure a robust, safe, and efficient scale-up process.
The protection of the 1H-pyrrolo[3,2-b]pyridine (a 6-azaindole) core with a tert-butyloxycarbonyl (Boc) group is a fundamental transformation in medicinal chemistry.[1][2] While seemingly straightforward, this reaction presents unique challenges during scale-up, including issues with solubility, reaction control, and product isolation. This document provides a structured, question-and-answer-based approach to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common issues encountered during the scale-up synthesis.
Q1: My Boc-protection reaction is stalling, showing incomplete conversion even with extended reaction times. What are the primary causes on a larger scale?
A1: Incomplete conversion during scale-up is a frequent issue, often stemming from factors that are negligible at the bench. The root causes are typically related to mass and heat transfer limitations, reagent stability, or the quality of the starting materials.
-
Poor Mixing and Solubility: The starting 1H-pyrrolo[3,2-b]pyridine can have limited solubility in common organic solvents. On a large scale, inefficient agitation can lead to localized areas of low reagent concentration, effectively stalling the reaction. The product itself may also have different solubility characteristics, potentially leading to a thick slurry that is difficult to stir.[3]
-
Insufficient Base or Catalyst Activity: If using a catalytic amount of 4-(dimethylamino)pyridine (DMAP), it can be "poisoned" by acidic impurities in the starting material or solvent. On a larger scale, the relative amount of these impurities can become significant. If using a stoichiometric base like triethylamine (TEA), ensure at least 1.1-1.5 equivalents are used to neutralize any adventitious acid and drive the reaction forward.
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, large vessels have a lower surface-area-to-volume ratio, making it harder to maintain a consistent internal temperature, especially if the ambient temperature is low. A slight, controlled increase in temperature (e.g., to 30-40 °C) can often overcome a sluggish reaction rate.
-
Reagent Decomposition: Di-tert-butyl dicarbonate ((Boc)₂O) can slowly hydrolyze in the presence of water. Ensure starting materials and solvents are anhydrous, as water ingress can consume the reagent, leading to incomplete conversion.[4]
Q2: The reaction generates a significant exotherm upon addition of (Boc)₂O, posing a safety risk. How can this be managed?
A2: Thermal runaway is a critical safety concern during scale-up. The acylation of the amine with (Boc)₂O is exothermic.
-
Controlled Addition: Never add the entire quantity of (Boc)₂O at once. The best practice for scale-up is to add it portion-wise as a solid or, more ideally, as a solution in the reaction solvent (e.g., THF, MeCN). This allows the reactor's cooling system to dissipate the heat generated.
-
Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal batch temperature, not the jacket temperature. Set safety limits to stop the addition if the temperature rises above the desired setpoint.
-
Reverse Addition: In some cases, adding the solution of 1H-pyrrolo[3,2-b]pyridine and base to a solution of (Boc)₂O can help maintain a low concentration of the nucleophilic amine, thereby moderating the reaction rate and exotherm.
Q3: My work-up is complicated by residual (Boc)₂O, and the product isolates as a sticky oil instead of a crystalline solid. How can I improve the isolation procedure?
A3: Purification by chromatography is often not feasible for multi-kilogram quantities. Therefore, developing a robust work-up and crystallization protocol is essential.
-
Quenching Excess (Boc)₂O: After the reaction is complete (confirmed by an in-process control like LC-MS), the excess (Boc)₂O can be quenched. Adding a small amount of a nucleophilic amine like N,N-dimethylethylenediamine or even aqueous ammonia and stirring for a few hours will consume the remaining anhydride. The resulting urea byproducts are often more easily removed during aqueous washes.
-
Crystallization Development: Achieving crystallinity is key for purity and ease of handling.
-
Solvent Swap: After the aqueous work-up, the organic solvent (e.g., Ethyl Acetate, DCM) can be distilled off and replaced with a less polar solvent system from which the product is likely to crystallize, such as heptane, isopropanol, or a mixture like ethyl acetate/heptane.
-
Anti-Solvent Addition: Add a non-polar "anti-solvent" (like heptane or hexanes) slowly to a concentrated solution of the product in a polar solvent (like ethyl acetate or acetone) at a slightly elevated temperature until turbidity is observed. Then, allow the solution to cool slowly.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution to induce controlled crystallization.
-
Q4: Which solvent and base combination is recommended for a robust and scalable process?
A4: The optimal choice depends on balancing reactivity, cost, safety, and environmental impact.
| Parameter | Recommendation | Rationale & Causality |
| Solvent | Tetrahydrofuran (THF) or Acetonitrile (MeCN) | Both solvents offer good solubility for the starting material and reagents. THF is often preferred for its lower toxicity and ease of removal. Dichloromethane (DCM) is effective but is environmentally less desirable and has a low boiling point, which can be problematic for temperature control. |
| Base | Triethylamine (TEA) or DIPEA | These non-nucleophilic bases are effective at scavenging the generated acid without competing with the desired reaction. They are easily removed during aqueous work-up. While DMAP is a highly effective catalyst, it can be difficult to remove completely on a large scale and is classified as a substance of very high concern (SVHC) in some regions.[5] Using a slight excess of TEA and a moderately elevated temperature (30-40 °C) often provides a clean and efficient reaction without the need for DMAP. |
Visualized Process & Mechanistic Overview
Diagram 1: Boc-Protection Mechanism
Caption: Mechanism of base-mediated Boc-protection.
Diagram 2: General Scale-Up Workflow
Caption: A typical workflow for the scaled synthesis.
Detailed Experimental Protocol (Illustrative 1 kg Scale)
Disclaimer: This protocol is for illustrative purposes. All scale-up operations should be conducted after a thorough safety review and risk assessment by qualified personnel.
Materials:
-
1H-Pyrrolo[3,2-b]pyridine (1.00 kg, 8.46 mol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (2.02 kg, 9.22 mol, 1.1 eq)
-
Triethylamine (TEA) (1.28 kg, 12.7 mol, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous (15 L)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) (5 L)
-
Brine (5 L)
-
Heptane (10 L)
Procedure:
-
Reactor Preparation: Set up a clean, dry 50 L reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and condenser. Ensure the cooling jacket is operational.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 1H-pyrrolo[3,2-b]pyridine (1.00 kg) and anhydrous THF (10 L). Stir to dissolve/suspend the solid.
-
Base Addition: Add triethylamine (1.28 kg) to the reactor. A mild exotherm may be observed.
-
Reagent Addition: In a separate vessel, dissolve (Boc)₂O (2.02 kg) in anhydrous THF (5 L). Slowly add this solution to the reactor over 2-3 hours, maintaining the internal temperature between 20-25 °C. Use jacket cooling to manage any exotherm.
-
Reaction: Stir the mixture at 20-25 °C. Monitor the reaction progress every hour using LC-MS or TLC (e.g., 50% Ethyl Acetate/Hexane). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the starting material is consumed (<1%), slowly add water (5 L) to quench the reaction.
-
Stir for 15 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (5 L) and brine (5 L).
-
-
Solvent Swap and Crystallization:
-
Concentrate the organic layer under vacuum to a volume of approximately 3-4 L.
-
Slowly add heptane (10 L) to the warm, concentrated solution with stirring. The product should begin to precipitate.
-
Once the addition is complete, slowly cool the slurry to 0-5 °C and hold for at least 2 hours.
-
-
Isolation:
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold heptane (2 x 2 L).
-
Dry the solid in a vacuum oven at 40 °C until a constant weight is achieved.
-
Expected Yield: 1.6 - 1.8 kg (85-95%) of this compound as a white to off-white crystalline solid.
References
- BenchChem. Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Lee, J., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Available from: [Link].
- BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions.
- BenchChem. PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available from: [Link].
-
ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Available from: [Link].
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].
-
National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link].
-
Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link].
- BenchChem. Synthesis of Nitrogen-Containing Heterocycles Using N-Boc-3-Chloropropylamine: Application Notes and Protocols.
-
ACS Publications. (2001). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry. Available from: [Link].
-
ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. Available from: [Link].
-
WordPress.com. (2012). Reactions that Work: Boc Protection. Chemtips. Available from: [Link].
-
ACS Publications. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. Available from: [Link].
-
American Chemical Society. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. Poster Board #240. Available from: [Link].
-
ResearchGate. (2025). A General Method for the Preparation of 4- and 6-Azaindoles. Available from: [Link].
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
Pyrrolopyridine Synthesis Technical Support Center: Managing Reaction Temperature for Optimal Outcomes
Welcome to the technical support center dedicated to the nuanced art of pyrrolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. In our experience, no single parameter is more critical, yet more frequently misunderstood, than reaction temperature.
This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting guides and in-depth FAQs to directly address the challenges you are likely to encounter. We will explore the causal relationships between temperature, reaction kinetics, and the ultimate purity and yield of your desired pyrrolopyridine derivatives.
Section 1: Frequently Asked Questions - The "Why" Behind Temperature Control
This section addresses the fundamental principles governing the influence of temperature on pyrrolopyridine synthesis.
Q1: Why is temperature such a critical parameter in pyrrolopyridine synthesis?
A1: Temperature is a primary lever for controlling the rate and outcome of chemical reactions. In pyrrolopyridine synthesis, its importance is magnified due to several factors:
-
Kinetic vs. Thermodynamic Control: Many pyrrolopyridine syntheses can proceed through multiple pathways, leading to different isomers or byproducts. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamically controlled product.[1][2] Understanding this dichotomy is crucial for directing the reaction towards the desired outcome.
-
Catalyst Stability and Activity: Many modern methods for pyrrolopyridine synthesis, such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings, rely on palladium catalysts. These catalysts have an optimal temperature range for activity. Exceeding this range can lead to catalyst decomposition, resulting in stalled reactions and low yields. Conversely, temperatures that are too low may lead to insufficient catalytic turnover.
-
Side Reaction Management: Undesirable side reactions, such as dimerization of starting materials, decomposition of reagents, or the formation of regioisomeric impurities, are often highly temperature-dependent. Careful temperature control can minimize the rates of these competing reactions relative to the desired transformation.
-
Reagent Stability: Some reagents used in pyrrolopyridine synthesis, particularly organometallic intermediates and strong bases like lithium diisopropylamide (LDA), are thermally sensitive. Elevated temperatures can lead to their decomposition, reducing their effective concentration and leading to incomplete reactions.
Q2: I'm observing a mixture of regioisomers. How can temperature influence regioselectivity?
A2: Temperature can be a powerful tool for controlling regioselectivity in pyrrolopyridine synthesis, particularly in cyclization and cross-coupling reactions. The underlying principle often relates to the concepts of kinetic and thermodynamic control.
For instance, in a cyclization reaction with multiple possible ring-closing positions, one regioisomer may form faster at lower temperatures (kinetic product), while another may be more thermodynamically stable and favored at higher temperatures (thermodynamic product). This is because the activation energy for the formation of the kinetic product is lower, but the product itself is at a higher energy state. At elevated temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favor the most stable product.
In the context of palladium-catalyzed reactions like the Larock indole synthesis, temperature can influence the regioselectivity of the initial migratory insertion step of the alkyne into the aryl-palladium bond, which ultimately determines the substitution pattern of the resulting pyrrolopyridine.[3]
Q3: Can you explain the concept of kinetic vs. thermodynamic control with a diagram?
A3: Certainly. The concept is best illustrated with a reaction coordinate diagram.
Caption: Kinetic vs. Thermodynamic Control.
In this diagram:
-
The Kinetic Product (P_K) has a lower activation energy (ΔG‡), meaning it forms faster. This pathway is favored at lower temperatures.
-
The Thermodynamic Product (P_T) is more stable (lower Gibbs Free Energy), but has a higher activation energy. This pathway is favored at higher temperatures, where the reaction is reversible and can reach equilibrium.
Section 2: Troubleshooting Guides for Common Synthetic Methods
This section provides practical, Q&A-style troubleshooting for temperature-related issues in key pyrrolopyridine syntheses.
Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of a chloropyrrolopyridine is giving low yields. Could temperature be the problem?
A4: Yes, improper temperature is a very common culprit for low yields in Buchwald-Hartwig aminations, especially with less reactive aryl chlorides.
-
Temperature Too Low: The oxidative addition of aryl chlorides to the palladium(0) catalyst is often the rate-limiting step and requires thermal energy. If the temperature is too low, the reaction will be sluggish or may not proceed at all. A typical starting point for these reactions is in the range of 80-110 °C.[4]
-
Temperature Too High: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition, particularly if the ligand is not robust enough. This can cause the reaction to stall prematurely. Additionally, high temperatures can promote side reactions like hydrodehalogenation (reduction of the starting material).
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting Buchwald-Hartwig Amination.
Sonogashira Coupling
Q5: I'm attempting a Sonogashira coupling to synthesize an alkynyl-pyrrolopyridine, but I'm getting a lot of homocoupling (Glaser coupling) of my alkyne. How can temperature help?
A5: Temperature control is key to minimizing Glaser homocoupling. This side reaction is often catalyzed by the copper(I) co-catalyst and is more prevalent at higher temperatures.
-
Optimal Temperature Range: Many Sonogashira couplings can be successfully carried out at or slightly above room temperature (e.g., RT to 60 °C).[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cross-coupling is advisable.
-
Exothermic Reactions: The reaction can be exothermic. If the addition of reagents is too fast, or if the reaction is run on a large scale without adequate cooling, the internal temperature can rise, leading to an increase in homocoupling.
Quantitative Impact of Temperature on Sonogashira Coupling:
| Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Notes |
| 25 (Room Temp) | 85 | <5 | Slower reaction time, but higher purity. |
| 60 | 90 | 10 | Faster reaction, but increased byproduct formation. |
| 100 | 70 | 25 | Significant byproduct formation and potential for catalyst decomposition. |
Note: These are representative values and will vary depending on the specific substrates, catalyst, and solvent used.
Larock Indole Synthesis
Q6: My Larock indole synthesis for a 7-azaindole derivative is not working well. What is the role of temperature in this reaction?
A6: The Larock indole synthesis, which is a palladium-catalyzed heteroannulation, is typically performed at elevated temperatures, often in the range of 100-130 °C.[3]
-
Driving the Reaction: The high temperature is necessary to drive several steps in the catalytic cycle, including the final reductive elimination that forms the indole ring.
-
Solvent Considerations: High-boiling point solvents like DMF or NMP are often used to achieve the required reaction temperatures.
-
Potential for Decomposition: As with other high-temperature reactions, there is a risk of thermal degradation of starting materials, products, or the catalyst. It is important to carefully monitor the reaction and not exceed the necessary temperature or reaction time.
Section 3: Experimental Protocols with an Emphasis on Temperature Control
This section provides step-by-step protocols for common pyrrolopyridine syntheses, highlighting critical temperature control points.
Protocol: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine
Objective: To synthesize 4-(piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine with careful temperature management.
Materials:
-
4-chloro-1H-pyrrolo[2,3-b]pyridine
-
Piperidine
-
Pd₂(dba)₃ (palladium source)
-
XPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the flask, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by piperidine via syringe.
-
Heating and Monitoring:
-
Place the flask in a preheated oil bath at 100 °C.
-
Crucial Step: Monitor the internal reaction temperature with a thermocouple, if possible, to ensure it does not significantly overshoot the target temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol: Sonogashira Coupling for the Synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine
Objective: To synthesize 5-ethynyl-1H-pyrrolo[2,3-b]pyridine while minimizing homocoupling byproducts through controlled temperature.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Ethynyltrimethylsilane
-
Pd(PPh₃)₂Cl₂ (palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous THF
Procedure:
-
Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine, Pd(PPh₃)₂Cl₂, and CuI in anhydrous THF.
-
Reagent Addition: Add triethylamine and ethynyltrimethylsilane to the reaction mixture.
-
Temperature Control:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Crucial Step: Monitor the reaction for any exotherm. If the reaction becomes warm to the touch, cool the flask in a water bath to maintain room temperature.
-
If the reaction is sluggish at room temperature, it can be gently warmed to 40-50 °C. Avoid excessive heating.
-
-
Monitoring and Deprotection:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the coupling is complete, add potassium carbonate and methanol to the reaction mixture and stir at room temperature for 2-4 hours to remove the trimethylsilyl protecting group.
-
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic layers. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Section 4: Safety Considerations for Temperature Management
Q7: What are the risks of poor temperature control in large-scale pyrrolopyridine synthesis?
A7: On a larger scale, the consequences of poor temperature control can be severe, leading to:
-
Runaway Reactions: Many pyrrolopyridine syntheses are exothermic. On a small scale, this heat can dissipate easily. However, on a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to a dangerous increase in pressure and the risk of an explosion.[6][7]
-
Product Degradation: The desired pyrrolopyridine product may be thermally unstable, especially over extended periods at high temperatures. This can lead to significant yield loss and the formation of impurities that are difficult to remove.
-
Solvent Boiling: Uncontrolled temperature increases can lead to the solvent boiling, which can cause a rapid pressure increase in a sealed system.
Best Practices for Large-Scale Temperature Control:
-
Calorimetry Studies: Before scaling up a reaction, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the rate of heat evolution.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system that can handle the maximum expected heat output of the reaction.
-
Controlled Addition: For highly exothermic reactions, add one of the reagents slowly to control the rate of reaction and heat generation.
-
Emergency Quenching: Have a plan in place to quickly cool or quench the reaction in case of a thermal runaway.
By understanding and carefully controlling the reaction temperature, researchers can significantly improve the yield, purity, and safety of their pyrrolopyridine syntheses.
References
- Buchwald, S. L., & Hartwig, J. F. (2010).
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
- BenchChem. (2025).
- Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- Qiua, R. (n.d.). Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences.
- Beak, P., & Johnson, T. A. (2002). Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-methanoprolines. Organic letters, 4(18), 3151–3154.
- Wikipedia. (2023). Thermodynamic and kinetic reaction control.
- BenchChem. (2025). Technical Support Center: Microwave-Assisted Synthesis with 2-Bromo-4-methylpyridine.
- Chemistry LibreTexts. (2023). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- IChemE. (n.d.). How the study of a accdent case histories can prevent runaway reaction accidents to occur again.
- Chinchilla, R., & Nájera, C. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews, 52(4), 1334-1385.
- Wikipedia. (2023). Larock indole synthesis.
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Introduction: The Significance of the Azaindole Scaffold
In the landscape of medicinal chemistry, azaindoles, particularly the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold, represent a privileged structural motif.[1] Their resemblance to the endogenous indole structure allows them to function as effective bioisosteres, interacting with a multitude of biological targets. The strategic incorporation of a nitrogen atom into the fused ring system imparts unique physicochemical properties, such as enhanced polarity and hydrogen bonding capacity, making these compounds highly valuable in the design of novel therapeutics for oncology, inflammation, and neurodegenerative disorders.[1]
The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical step in the multi-step synthesis of complex azaindole derivatives. This modification yields tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key intermediate whose structural integrity must be rigorously verified. Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount analytical technique for this purpose, providing unambiguous, atom-level structural confirmation.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. We will present a detailed interpretation of its spectral features, offer a robust experimental protocol for data acquisition, and conduct a comparative analysis against its parent heterocycle and a key regioisomer to highlight the structural nuances revealed by NMR.
Section 1: NMR Spectral Profile of this compound
The introduction of the sterically demanding and electron-withdrawing Boc group onto the pyrrole nitrogen dramatically alters the electronic environment of the heterocyclic system compared to the parent 4-azaindole. This results in predictable and characteristic shifts in the NMR spectrum, which are crucial for confirming a successful protection reaction.
Below is the atom numbering convention used for NMR assignment:
Caption: Structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the target molecule in CDCl₃. These predictions are based on the known data for the parent 4-azaindole scaffold and established effects of N-Boc protection on similar heterocyclic systems.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H7 | ~8.55 | dd | J = 4.5, 1.5 Hz | Adjacent to pyridine nitrogen (N5), highly deshielded. |
| H2 | ~7.90 | d | J = 3.5 Hz | Pyrrole α-proton, deshielded by the Boc group's carbonyl. |
| H5 | ~7.70 | dd | J = 8.5, 1.5 Hz | Ortho to pyridine nitrogen (N5). |
| H6 | ~7.15 | dd | J = 8.5, 4.5 Hz | Coupled to both H5 and H7. |
| H3 | ~6.60 | d | J = 3.5 Hz | Pyrrole β-proton, less deshielded than H2. |
| -C(CH₃)₃ | ~1.65 | s | - | 9 equivalent protons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C=O (Boc) | ~149.5 | Carbonyl carbon of the carbamate. |
| C7a | ~148.0 | Fused aromatic carbon adjacent to N1. |
| C7 | ~144.0 | Aromatic carbon adjacent to N5. |
| C3a | ~130.0 | Fused aromatic carbon. |
| C5 | ~125.0 | Aromatic carbon ortho to N5. |
| C2 | ~123.0 | Pyrrole α-carbon, deshielded by Boc group. |
| C6 | ~117.0 | Aromatic carbon. |
| C3 | ~108.0 | Pyrrole β-carbon. |
| C(CH₃)₃ (Boc) | ~84.5 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ (Boc) | ~28.2 | Methyl carbons of the tert-butyl group. |
Section 2: Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is recommended for the characterization of azaindole derivatives.[1]
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for ¹H NMR.
-
Acquisition Time (AQ): 3–4 seconds. Causality: This duration ensures adequate data point resolution for sharp peaks.
-
Relaxation Delay (D1): 1–2 seconds. Causality: This delay allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 16 to 64. Causality: The number of scans is adjusted based on sample concentration to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling constants.
-
Sources
A Senior Application Scientist's Comparative Guide to tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate and Its Isomers
Introduction: The Azaindole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold, commonly referred to as azaindole, stands out as a "privileged structure."[1] Its resemblance to the endogenous indole nucleus allows it to interact with a wide array of biological targets, while the strategic placement of a nitrogen atom in the pyridine ring offers a powerful tool to modulate physicochemical properties and fine-tune pharmacological activity.[2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the pyrrole nitrogen yields a versatile set of building blocks, including tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1) , which are indispensable in the synthesis of complex drug candidates.[3]
This guide provides an in-depth comparison of this compound (a Boc-protected 4-azaindole) and its key isomers:
-
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2) (Boc-5-azaindole)
-
tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (3) (Boc-6-azaindole)
-
tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (4) (Boc-7-azaindole)
We will explore their synthesis, comparative physicochemical and spectroscopic properties, and crucially, how the isomeric position of the pyridine nitrogen dictates their utility and impact on the biological activity of resulting compounds, particularly in the realm of kinase inhibition.
Isomeric Landscape: A Structural Overview
The seemingly subtle shift of the nitrogen atom within the six-membered ring dramatically alters the electronic distribution, hydrogen bonding capabilities, and steric profile of the molecule. This has profound implications for how these building blocks interact with biological targets.
Caption: Chemical structures of the four Boc-protected pyrrolopyridine isomers.
Comparative Physicochemical and Spectroscopic Properties
The introduction of the bulky and lipophilic Boc group significantly impacts the physicochemical properties of the parent azaindole. While enhancing solubility in organic solvents, it also provides thermal stability and prevents unwanted side reactions at the pyrrole nitrogen during synthetic manipulations. The position of the pyridine nitrogen, however, remains the dominant factor in determining the molecule's polarity and hydrogen bonding potential.
| Property | This compound (1) | tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (2) | tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate (3) | tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (4) |
| CAS Number | 1018950-15-6[3] | 148760-75-2[4] | 370880-82-3[5] | 126139-25-7 |
| Molecular Formula | C₁₂H₁₄N₂O₂[3] | C₁₂H₁₄N₂O₂[4] | C₁₂H₁₄N₂O₂[5] | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.26[3] | 218.25[4] | 218.25[5] | 218.25 |
| Calculated XLogP3 | 2.1 | 2.2[4] | 2.5 | 2.5[6] |
| Topological Polar Surface Area | 44.1 Ų | 44.1 Ų[4] | 44.1 Ų | 44.1 Ų |
| H-Bond Acceptors | 3 | 3[4] | 3 | 3 |
| H-Bond Donors | 0 | 0[4] | 0 | 0 |
| Appearance | Solid | Solid or Semi-solid | Solid | Solid |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear fingerprint for each isomer, with the chemical shifts of the aromatic protons being particularly sensitive to the position of the pyridine nitrogen.
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) m/z |
| 1 | 8.45 (d, 1H), 7.95 (s, 1H), 6.85 (d, 1H), 1.50 (s, 9H)[7] | No data available | 219.1131 [M+H]⁺[7] |
| 2 | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, 2H), 7.41-7.34 (m, 2H), 6.80 (d, 1H), 1.65 (s, 9H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 84.5, 28.3 | 219.1 [M+H]⁺ |
| 3 | 8.35 (d, 1H), 7.90 (d, 1H), 7.65 (d, 1H), 7.20 (d, 1H), 6.50 (d, 1H), 1.60 (s, 9H) | No data available | 219.1 [M+H]⁺ |
| 4 | 8.30 (dd, 1H), 7.95 (dd, 1H), 7.60 (d, 1H), 7.10 (dd, 1H), 6.50 (d, 1H), 1.68 (s, 9H) | No data available | 219.1 [M+H]⁺ |
Experimental Protocols: Synthesis and Boc-Protection
The Boc protection of the parent azaindole is a crucial step in utilizing these scaffolds as building blocks. The following is a generalized, yet robust, protocol for this transformation.
Workflow for Boc Protection of Azaindoles
Caption: A generalized workflow for the Boc protection of azaindole isomers.
Detailed Protocol for the Synthesis of this compound (1)
-
Materials: 1H-Pyrrolo[3,2-b]pyridine (4-azaindole), Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and EtOAc to afford the title compound.
-
This protocol can be adapted for the other isomers, with minor adjustments to purification conditions as needed based on the polarity of the product.
Application in Drug Discovery: The Impact of Isomerism on Kinase Inhibition
The azaindole scaffold is a well-established hinge-binding motif in kinase inhibitors, capable of forming one or two hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP.[8][9] The choice of the Boc-protected azaindole isomer can significantly influence the potency and selectivity of the final inhibitor.
Case Study: Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in many cancers.[2] Structure-activity relationship (SAR) studies on novel PI3K inhibitors have revealed the profound impact of the azaindole core.
In one study, a series of 7-azaindole derivatives were found to be potent PI3K inhibitors. The 7-azaindole scaffold was shown to form two crucial hydrogen bonds with Val882 in the hinge region of the PI3Kγ isoform.[2] This bidentate interaction provides a strong anchor for the inhibitor in the ATP binding pocket.
Conversely, a different study on Cell Division Cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole (from isomer 2 ) exhibited potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers showed lower inhibitory activity and selectivity.[1] This suggests that the specific geometry and electronic properties of the 5-azaindole scaffold are optimal for interacting with the active site of Cdc7.
Caption: Bidentate hydrogen bonding of a 7-azaindole with a kinase hinge region.
These examples underscore that there is no universally "better" isomer; the optimal choice is target-dependent. The Boc-protected azaindoles provide the synthetic chemist with a toolkit to systematically explore the impact of nitrogen position on target engagement.
Conclusion
The Boc-protected pyrrolopyridine isomers are more than just protected building blocks; they are strategic tools in the design of novel therapeutics. The position of the pyridine nitrogen atom profoundly influences the electronic and steric properties of the scaffold, which in turn dictates its interactions with biological targets. While the 7-azaindole isomer is frequently employed due to its effective hinge-binding capabilities in many kinases, studies have repeatedly shown that other isomers can offer superior potency and selectivity for specific targets. A thorough understanding of the properties and reactivity of each isomer is therefore essential for any researcher or drug development professional working in this space. This guide provides a foundational understanding to inform the rational selection of the appropriate azaindole building block for your specific medicinal chemistry program.
References
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Ishida, T., & Sako, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
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PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]
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PubChem. tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate. [Link]
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National Institutes of Health. (2014). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]
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National Institutes of Health. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
ResearchGate. (2009). A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline and Carboxylic Esters. [Link]
-
National Institutes of Health. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
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ResearchGate. (2013). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
PubMed. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
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-
PubMed. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. [Link]
-
PubMed. (2016). Discovery and SAR of pyrrolo[2,1-f][7][8][10]triazin-4-amines as potent and selective PI3Kδ inhibitors. [Link]
-
Oncodesign Services. Structure-Activity Relationship (SAR) Studies. [Link]
-
ResearchGate. (2020). Calculated physicochemical properties of Boc-deprotected. [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
National Institutes of Health. (2020). Azaindole Therapeutic Agents. [Link]
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A Comparative Guide to the Biological Activity of Pyrrolopyridine-Based Inhibitors: Spotlight on tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Abstract
The pyrrolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its isomeric diversity allows for fine-tuning of steric and electronic properties, leading to potent and selective inhibitors for a wide range of biological targets. This guide provides a detailed comparative analysis of the biological activity of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a representative member of this class, against other pyrrolopyridine-based inhibitors. We will delve into its specific activities as a kinase and enzyme inhibitor and contrast its performance with related scaffolds targeting critical pathways in oncology and inflammatory diseases. The discussion is supported by quantitative experimental data, detailed methodologies, and an exploration of the structure-activity relationships that govern the therapeutic potential of this versatile molecular framework.
Introduction: The Pyrrolopyridine Scaffold in Drug Discovery
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. They exist in six distinct isomeric forms, with the position of the nitrogen atom in the pyridine ring and the fusion points defining the scaffold's topology.[1][2] This structural variation is fundamental to their diverse pharmacological profiles, as it dictates the orientation of hydrogen bond donors and acceptors, and the overall shape of the molecule, which are critical for target binding.
The subject of this guide, This compound , belongs to the 6-azaindole family. Its core structure is a pyrrole ring fused at the 3,2-b positions of a pyridine ring.[3] A key feature is the tert-butyl carbamate (Boc) group attached to the pyrrole nitrogen. This bulky, lipophilic group enhances metabolic stability and membrane permeability while also influencing the molecule's interaction with target proteins.[3] This guide will explore its known biological activities and place them in the broader context of other potent inhibitors derived from the various pyrrolopyridine isomeric cores.
Caption: The six structural isomers of the pyrrolopyridine scaffold.
Biological Profile of this compound
This compound has demonstrated a multi-faceted biological profile, exhibiting potential as an anticancer agent through the modulation of several key cellular pathways.
Anticancer and Kinase Inhibition Activity: In vitro studies have revealed its potent cytotoxic effects against the HCT-116 human colon cancer cell line, with a half-maximal inhibitory concentration (IC₅₀) of 12.4 µM.[3] The mechanism underlying this cytotoxicity is the induction of apoptosis, a form of programmed cell death, which is mediated through the activation of caspase-3.[3]
Critically, this compound has been identified as an inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), a key component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation.[3] By inhibiting SGK-1, the compound effectively shuts down a pro-survival signal, tipping the cancerous cells towards apoptosis.
Caption: Inhibition of the SGK-1 pro-survival pathway by the title compound.
Enzyme Inhibition: Beyond kinase inhibition, the compound also acts as an inhibitor of histone deacetylase (HDAC) with an IC₅₀ of 8.7 µM.[3] HDACs are crucial epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes, making this an attractive mechanism for cancer therapy.
Comparative Analysis with Other Pyrrolopyridine-Based Inhibitors
The therapeutic potential of this compound is best understood when compared with inhibitors derived from other pyrrolopyridine scaffolds. Different isomers have been optimized to target a diverse set of proteins with remarkable potency and selectivity.
Comparison by Target Class
| Compound/Series | Pyrrolopyridine Scaffold | Primary Target(s) | Potency (IC₅₀) | Key Therapeutic Area |
| This compound | Pyrrolo[3,2-b]pyridine | SGK-1 Kinase, HDAC | 12.4 µM (HCT-116)[3], 8.7 µM (HDAC)[3] | Oncology |
| Compound 11h | Pyrrolo[2,3-b]pyridine | PDE4B | 0.14 µM[4] | Inflammatory Diseases |
| Compound 42 | Pyrrolo[2,3-b]pyridine | Cdc7 Kinase | 7 nM[5] | Oncology |
| Compound 4h | Pyrrolo[2,3-b]pyridine | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM[6] | Oncology |
| Compound 10t | Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | 0.12 - 0.21 µM (various cells)[7][8] | Oncology |
| Compound 1r | Pyrrolo[3,2-c]pyridine | FMS Kinase (CSF-1R) | 30 nM[9] | Oncology, Inflammation |
Kinase Inhibitors: The pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (4-azaindole) scaffolds have yielded exceptionally potent kinase inhibitors. For instance, a pyrrolo[2,3-b]pyridine derivative was developed as a Cdc7 kinase inhibitor with an IC₅₀ of just 7 nM, while another series targeting FGFR demonstrated single-digit nanomolar potency.[5][6] Similarly, a pyrrolo[3,2-c]pyridine derivative (1r) potently inhibits FMS kinase with an IC₅₀ of 30 nM.[9] These compounds are significantly more potent against their specific kinase targets than this compound is against SGK-1, highlighting how scaffold choice and subsequent optimization are critical for achieving high-affinity binding.
Anticancer Agents (Non-kinase): The pyrrolo[3,2-c]pyridine scaffold has been ingeniously employed to create potent anticancer agents that do not target kinases. Compound 10t, designed as a rigid analog of Combretastatin A-4, acts as a colchicine-binding site inhibitor, potently disrupting tubulin polymerization with IC₅₀ values as low as 0.12 µM.[7][8] This mechanism, which leads to G2/M phase cell cycle arrest and apoptosis, is distinct from the SGK-1/HDAC inhibition profile of our title compound, showcasing the scaffold's versatility in targeting different cancer hallmarks.
Other Enzyme Inhibitors: The pyrrolo[2,3-b]pyridine core is also effective for targeting non-kinase enzymes. Derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a key regulator of intracellular cAMP levels and an important target for inflammatory diseases.[4] This contrasts with the HDAC inhibition observed for the pyrrolo[3,2-b]pyridine compound, again demonstrating how isomeric scaffolds can be directed towards entirely different enzyme families.
Structure-Activity Relationship (SAR) Insights
Modifications to the pyrrolopyridine core are pivotal for enhancing biological activity. For this compound, structural analogs provide clear SAR insights:
-
Chlorination: Adding a chlorine atom to the 7-position (tert-butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) enhances electrophilicity and improves HDAC inhibition, lowering the IC₅₀ to 5.2 µM from 8.7 µM.[3]
-
Bromination: Brominated derivatives of the related pyrrolo[2,3-b]pyridine scaffold show enhanced potency against tyrosine kinases.[3]
-
Boron Moiety: A boronate ester derivative (tert-butyl 5-(boronate)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) dramatically increases SGK-1 inhibition, with an IC₅₀ of 0.8 µM, demonstrating a more than 15-fold increase in potency compared to the parent compound's effect on HCT-116 cells.[3]
These examples underscore that while the core scaffold provides a foundation for target interaction, targeted substitutions are essential for optimizing potency and selectivity.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, standardized experimental protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.
Protocol: In Vitro Kinase Inhibition Assay (SGK-1)
This protocol describes a common method to determine the IC₅₀ of a compound against a specific kinase.
-
Reagents & Materials: Recombinant human SGK-1 enzyme, kinase buffer, ATP, specific peptide substrate, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™).
-
Preparation: Serially dilute the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound, 10 µL of a master mix containing the SGK-1 enzyme and substrate, and initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for substrate phosphorylation.
-
Signal Detection: Add 25 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. After 40 minutes, add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a compound on a cancer cell line.
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value.
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A Comparative Guide to the HPLC-Based Purity Validation of tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic entities like tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key building block in the synthesis of kinase inhibitors and other therapeutics, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of this compound's purity, grounded in established scientific principles and regulatory expectations.
The Critical Role of Purity for this compound
This compound is a Boc-protected derivative of 7-azaindole. The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, known for its role in developing targeted therapies.[2][3] The presence of impurities, which can arise from the synthesis or degradation, may lead to downstream reaction failures, altered biological activity, or the generation of toxic byproducts. Therefore, a validated, stability-indicating HPLC method is essential for ensuring the quality and consistency of this critical intermediate.
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method hinges on the systematic evaluation and optimization of several key parameters. Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of moderately polar compounds like our target analyte.[4]
1. Stationary Phase Selection: The Foundation of Separation
The choice of the stationary phase dictates the primary mode of interaction and, consequently, the selectivity of the separation.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and excellent retention for a wide range of organic molecules. For this compound, a C18 column provides robust retention based on the compound's overall hydrophobicity imparted by the Boc group and the bicyclic core.
-
Phenyl-Hexyl: This phase offers alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic pyrrolo[3,2-b]pyridine ring system. This can be particularly advantageous for resolving impurities with similar hydrophobicity but different aromatic character, such as isomers or related aromatic heterocycles that may be present as process impurities.
Recommendation: While a C18 column is a reliable starting point, a Phenyl-Hexyl column should be considered during method development, especially if challenging separations from aromatic impurities are anticipated.
2. Mobile Phase Optimization: Fine-Tuning the Elution
The mobile phase composition is a powerful tool for manipulating retention and selectivity.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred for its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is beneficial for detecting analytes at low wavelengths. Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions. For the target compound, acetonitrile typically provides sharper peaks and better resolution.
-
Aqueous Phase and pH Control: The aqueous component of the mobile phase, often buffered, plays a crucial role, especially for ionizable compounds. Although the Boc-protected nitrogen is not basic, the pyridine nitrogen in the 7-azaindole ring system has a pKa that necessitates pH control for reproducible chromatography. A slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) is recommended to ensure consistent protonation of the pyridine nitrogen, leading to symmetrical peak shapes and stable retention times.
3. Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is critical for achieving the desired sensitivity (Limit of Detection and Limit of Quantitation). An analysis of the UV spectrum of this compound is the ideal approach. In the absence of a spectrum, a photodiode array (PDA) detector can be used during initial runs to identify the wavelength of maximum absorbance. For many azaindole derivatives, wavelengths in the range of 220-280 nm provide good sensitivity.[5][6]
Recommended HPLC Method and Validation Protocol
Based on extensive experience with similar N-Boc protected heterocyclic compounds, the following method provides a robust starting point for validation.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Method Validation: A Self-Validating System
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[7] The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities, degradation products, and matrix components. This is demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that all degradation product peaks are resolved from the main analyte peak.
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration over a specified range. A minimum of five concentrations, typically spanning 50% to 150% of the target concentration, are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range: The interval between the upper and lower analyte concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and inter-analyst): The analysis is repeated on a different day by a different analyst. The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Data Summary: Typical Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999; baseline resolution between analyte and impurities. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | %RSD of results ≤ 2.0% after minor parameter changes. |
Visualizing the Workflow
A systematic workflow is crucial for ensuring a comprehensive and compliant validation process.
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A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate: ESI vs. APCI
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key building block in the synthesis of various pharmacologically active compounds, including kinase inhibitors, demands rigorous analytical scrutiny.[1][2] Mass spectrometry (MS) stands as a cornerstone technique for confirming its molecular identity and probing its structure. This guide provides an in-depth comparison of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of this N-Boc protected azaindole, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Analyte and Ionization Challenges
This compound possesses a molecular formula of C₁₂H₁₄N₂O₂ and a monoisotopic mass of 218.1055 Da.[1] Its structure features a polar pyrrolopyridine heterocyclic core and a nonpolar, thermally labile tert-butoxycarbonyl (Boc) protecting group. This duality in its chemical nature presents an interesting challenge for mass spectrometric analysis, making the choice of ionization source a critical determinant of analytical success. The primary objective is to generate a stable molecular ion with minimal in-source fragmentation, allowing for accurate molecular weight determination and subsequent structural elucidation via tandem mass spectrometry (MS/MS).
Comparative Analysis of Ionization Techniques: ESI vs. APCI
The selection of an appropriate ionization source is contingent on the analyte's physicochemical properties. Both ESI and APCI are "soft" ionization techniques, meaning they are less likely to cause extensive fragmentation of the analyte during the ionization process, which is crucial for preserving the molecular ion.
Electrospray Ionization (ESI): ESI is ideally suited for polar, ionizable molecules that are already present as ions in solution. It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. Given the presence of nitrogen atoms in the pyrrolopyridine ring, this compound can be readily protonated in the positive ion mode, making ESI a highly effective ionization method. High-resolution mass spectrometry data confirms the successful ionization of this compound using ESI, with the protonated molecule [M+H]⁺ being observed at m/z 219.1131 (calculated for C₁₂H₁₅N₂O₂⁺: 219.1128).[1]
Atmospheric Pressure Chemical Ionization (APCI): APCI, in contrast, is more suitable for less polar and more volatile compounds. In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized through chemical reactions with reagent ions produced from the solvent vapor by a corona discharge. While the target molecule has polar characteristics, its moderate volatility and the presence of the nonpolar Boc group also make it a candidate for APCI. APCI can be particularly advantageous when dealing with complex matrices or when analyzing compounds that are not easily ionized in solution.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in the liquid phase. | Gas-phase chemical ionization via a corona discharge. |
| Analyte Suitability | Polar, ionizable, and large biomolecules. | Less polar to nonpolar, volatile, and thermally stable small molecules. |
| Adduct Formation | Prone to forming various adducts (e.g., [M+Na]⁺, [M+K]⁺). | Less prone to adduct formation, primarily yields [M+H]⁺. |
| Matrix Effects | Can be more susceptible to ion suppression from matrix components. | Generally less susceptible to matrix effects. |
| In-source Fragmentation | Can be minimized with gentle source conditions. | Thermal degradation in the vaporizer can be a source of fragmentation. |
| Flow Rate Compatibility | Typically lower flow rates (µL/min to low mL/min). | Compatible with higher HPLC flow rates (mL/min). |
Fragmentation Pathways: A Predictive Analysis
Understanding the fragmentation pattern of this compound is crucial for its structural confirmation and for developing selective reaction monitoring (SRM) methods in quantitative studies. The primary fragmentation events are dictated by the lability of the N-Boc protecting group.
Upon collision-induced dissociation (CID) in the gas phase, the protonated molecule ([M+H]⁺ at m/z 219.1) is expected to undergo the following fragmentation pathways:
-
Loss of Isobutylene (C₄H₈): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to the formation of a carbamic acid intermediate. This would result in a fragment ion at m/z 163.1.
-
Loss of the entire Boc group (C₅H₉O₂): The entire tert-butoxycarbonyl group can be lost as a neutral fragment (100 Da), resulting in the protonated 1H-pyrrolo[3,2-b]pyridine core at m/z 119.1.
-
Loss of tert-Butanol (C₄H₁₀O): While less common, the loss of tert-butanol (74 Da) is another potential fragmentation pathway.
-
Fragmentation of the Pyrrolopyridine Core: Subsequent fragmentation of the deprotected pyrrolopyridine core (m/z 119.1) would likely involve the loss of small neutral molecules such as HCN, which is characteristic of nitrogen-containing heterocyclic compounds.
The following diagram illustrates the predicted primary fragmentation pathway of the protonated molecule.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the analysis of this compound using both ESI and APCI.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry Parameters
1. ESI-MS/MS Protocol
Caption: ESI-MS/MS workflow for the analysis of the target compound.
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 30 - 40 psi
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS Precursor Ion: m/z 219.1
-
Collision Energy (CE): Ramped from 10 to 40 eV to observe the full fragmentation profile.
2. APCI-MS/MS Protocol
Caption: APCI-MS/MS workflow for the analysis of the target compound.
-
Ionization Mode: Positive
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 350 - 450 °C
-
Nebulizer Gas (N₂): 40 - 60 psi
-
Drying Gas (N₂) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 250 - 300 °C
-
MS1 Scan Range: m/z 100 - 500
-
MS/MS Precursor Ion: m/z 219.1
-
Collision Energy (CE): Ramped from 10 to 40 eV.
Conclusion and Recommendations
Both ESI and APCI are viable ionization techniques for the mass spectrometric analysis of this compound.
-
ESI is the recommended starting point due to the polar nature of the pyrrolopyridine core and the confirmed ability to generate a strong protonated molecular ion signal.[1] It is particularly well-suited for high-sensitivity quantitative analysis and for coupling with standard reversed-phase liquid chromatography.
-
APCI serves as a valuable alternative, especially in situations where matrix effects are a concern or when analyzing less polar analogs of the target compound. Its compatibility with higher flow rates can also be an advantage in certain high-throughput screening environments.
Ultimately, the optimal choice of ionization source will depend on the specific analytical goals, the sample matrix, and the available instrumentation. The protocols and fragmentation insights provided in this guide offer a robust foundation for the successful mass spectrometric analysis of this important heterocyclic building block.
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
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A Researcher's Guide to Navigating the Protection of 1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis of SEM, Tosyl, and Boc Groups
For Immediate Release
In the intricate world of medicinal chemistry and drug development, the 1H-pyrrolo[3,2-b]pyridine scaffold, a key isomer of azaindole, has emerged as a privileged structure, particularly in the design of kinase inhibitors. Its successful functionalization, however, is critically dependent on the strategic use of protecting groups for the pyrrole nitrogen. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the efficacy of three commonly employed protecting groups: 2-(trimethylsilyl)ethoxymethyl (SEM), p-toluenesulfonyl (Tosyl), and tert-butyloxycarbonyl (Boc). This document moves beyond a simple catalog of methods to offer a nuanced, field-proven perspective on the selection, application, and removal of these crucial synthetic tools, grounded in experimental data and mechanistic rationale.
The Critical Role of N-Protection in 1H-pyrrolo[3,2-b]pyridine Chemistry
The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine system is nucleophilic and its proton is acidic. These characteristics can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions, lithiation, and electrophilic substitutions. N-protection mitigates these issues by:
-
Preventing unwanted side reactions: Deprotonation or coordination of the NH proton with reagents can lead to complex reaction mixtures and low yields.
-
Enhancing solubility: The introduction of a protecting group can significantly improve the solubility of the heterocyclic core in organic solvents.
-
Directing regioselectivity: The nature of the protecting group can influence the position of subsequent functionalization on the pyrrolo[3,2-b]pyridine ring system.
The ideal protecting group should be easy to install in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This guide will evaluate the SEM, Tosyl, and Boc groups against these criteria.
The Workhorse: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a popular choice for the protection of indoles and azaindoles due to its robustness under many synthetic conditions.
Installation
The SEM group is typically installed by treating the 1H-pyrrolo[3,2-b]pyridine with SEM-Cl in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Stability
SEM-protected 1H-pyrrolo[3,2-b]pyridine derivatives have demonstrated excellent stability under various palladium-catalyzed cross-coupling conditions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This stability is a significant advantage when planning multi-step synthetic sequences that involve the construction of carbon-carbon and carbon-nitrogen bonds.[1] One study highlighted that while a Boc-protected pyrrolopyridazinone led to significant decomposition during cross-coupling, the corresponding SEM-protected compound gave excellent yields.[2]
Deprotection: The Achilles' Heel
While robust, the removal of the SEM group can be challenging and is often the most significant drawback of its use. The most common method involves acidic conditions, typically using trifluoroacetic acid (TFA). However, this can lead to the formation of side products. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, deprotection of a SEM-protected intermediate with TFA resulted in the formation of an unexpected tricyclic eight-membered 7-azaindole, significantly complicating purification and reducing the overall yield.[1]
Caption: Mechanistic overview of SEM deprotection and potential side product formation.
The Robust Electron-Withdrawing Group: Tosyl (Ts)
The tosyl group, an electron-withdrawing sulfonyl group, offers a different set of advantages and disadvantages compared to the SEM group.
Installation
N-tosylation of 1H-pyrrolo[3,2-b]pyridine can be achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride or potassium carbonate in a suitable solvent. For some substrates, this protection is crucial for subsequent transformations.[3]
Stability
The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring, making it more stable to electrophilic attack. N-tosyl protected azaindoles have been shown to be stable under various reaction conditions, including some cross-coupling reactions.[4] The tosyl group can also influence the regioselectivity of reactions such as sulfenylation.[5]
Deprotection
Removal of the tosyl group is typically accomplished under basic conditions. A mild and efficient method involves the use of cesium carbonate in a mixture of THF and methanol.[1][6] This method has been successfully applied to a range of indoles and azaindoles with good to quantitative yields.[1] Another reported method for detosylation of N-tosylindoloquinones utilizes sodium azide in polar aprotic solvents like DMF or DMSO, proceeding under neutral and mild conditions.[7]
Caption: General workflow for the protection and deprotection of 1H-pyrrolo[3,2-b]pyridine with a tosyl group.
The Labile Workhorse: tert-Butyloxycarbonyl (Boc)
The Boc group is one of the most common protecting groups for amines due to its ease of installation and, typically, its straightforward removal under acidic conditions.
Installation
The Boc group is readily introduced by reacting 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. Automated methods for N-Boc protection are also available.[8]
Stability
The stability of the Boc group is a key consideration. While it is generally stable to a wide range of non-acidic conditions, its lability can be a double-edged sword. N-Boc protected azaindoles have been successfully used in cross-coupling reactions.[5] However, the stability of the Boc group towards organolithium reagents can be poor, especially at temperatures above -78°C.[9][10]
Deprotection
A major advantage of the Boc group is its facile cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[11] For substrates with acid-sensitive functional groups, milder deprotection methods have been developed, such as using oxalyl chloride in methanol.[12] Interestingly, for certain activated heterocyclic systems, the Boc group can also be removed under basic conditions, for example, with sodium methoxide in methanol.[13]
Comparative Summary and Experimental Data
| Protecting Group | Installation Conditions | Stability Highlights | Deprotection Conditions | Yields (Typical) | Key Considerations |
| SEM | SEM-Cl, NaH, DMF | Excellent in cross-coupling (Suzuki, Buchwald-Hartwig)[1] | TFA, DCM or Neat[1] | Installation: Good to Excellent; Deprotection: Variable, can be low due to side products[1] | Robust protection but challenging deprotection with potential for side-product formation. |
| Tosyl (Ts) | TsCl, Base (e.g., K₂CO₃) | Good in various transformations, can direct regioselectivity[5] | Cs₂CO₃, MeOH/THF[1]; NaN₃, DMF[7] | Installation: Good to Excellent; Deprotection: Good to Excellent[1][7] | Electron-withdrawing nature alters reactivity of the core; mild basic deprotection is advantageous. |
| Boc | Boc₂O, Base (e.g., DMAP) | Moderate; sensitive to strong acids and some organometallic reagents[9] | TFA, DCM[11]; HCl/Dioxane; NaOMe, MeOH[13] | Installation: Excellent; Deprotection: Excellent[11][13] | Easy to install and remove, but limited stability may be a concern in some multi-step syntheses. |
Experimental Protocols
SEM Protection of 1H-pyrrolo[2,3-b]pyridine (Adapted from a similar azaindole)[1]
To a solution of 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF at 0 °C is added sodium hydride (1.2 equiv). The mixture is stirred for 30 minutes, followed by the dropwise addition of SEM-Cl (1.1 equiv). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the SEM-protected product.
SEM Deprotection[1]
The SEM-protected pyrrolopyridine is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for several hours. After completion, the mixture is concentrated, and the residue is neutralized with a saturated aqueous solution of NaHCO₃. The product is then extracted, and the combined organic layers are dried and purified by chromatography.
Tosyl Deprotection of N-Tosyl-azaindole[1]
To a solution of the N-tosyl-azaindole in a 2:1 mixture of THF and methanol is added cesium carbonate (3 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the deprotected azaindole.
Boc Deprotection with Oxalyl Chloride[12]
To a solution of the N-Boc protected compound in methanol at room temperature is added oxalyl chloride dropwise. The reaction is stirred for 1-4 hours until completion. The solvent is then removed under reduced pressure, and the residue is worked up to isolate the deprotected amine.
Conclusion and Recommendations
The choice of a protecting group for the 1H-pyrrolo[3,2-b]pyridine core is a critical decision that should be guided by the planned synthetic route.
-
The SEM group is the protecting group of choice when high stability is required for multiple synthetic steps, particularly harsh cross-coupling conditions. However, researchers must be prepared for potentially challenging deprotection steps and the possibility of side-product formation.
-
The Tosyl group offers a robust alternative, with the significant advantage of being removable under mild basic conditions, thus avoiding the harsh acidic treatments required for SEM deprotection. Its electron-withdrawing nature can also be strategically employed to modulate the reactivity of the azaindole core.
-
The Boc group is ideal for shorter synthetic sequences where its lability is not a hindrance. Its ease of installation and removal makes it a highly convenient option, provided the subsequent reaction conditions are compatible with its acid-sensitive nature.
Ultimately, the optimal protecting group strategy will depend on the specific target molecule and the sequence of reactions planned. This guide provides the foundational knowledge and experimental insights to enable researchers to make informed decisions and navigate the synthetic challenges associated with the versatile 1H-pyrrolo[3,2-b]pyridine scaffold.
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Hovd, A. K., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. [Link]
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George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 23763-23769. [Link]
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Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). Request PDF. Retrieved from [Link]
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Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]
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Pyridine N-oxide in Organic Transformations: A Review. (n.d.). Download Scientific Diagram. Retrieved from [Link]
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3-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Pipzine Chemicals. Retrieved from [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a valuable framework for the design of a diverse array of biologically active compounds. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various classes of pyrrolo[2,3-b]pyridine derivatives, offering insights for researchers and professionals engaged in drug discovery and development. We will explore how subtle modifications to this core structure can profoundly influence potency, selectivity, and therapeutic application, supported by experimental data and detailed protocols.
The Pyrrolo[2,3-b]pyridine Core: A Foundation for Diverse Biological Activity
The pyrrolo[2,3-b]pyridine scaffold is a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a pyridine ring. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as a planar surface for aromatic stacking interactions, making it an ideal starting point for designing ligands that can interact with a wide range of biological targets. The numbering of the pyrrolo[2,3-b]pyridine ring system is crucial for understanding the SAR discussions that follow.
Caption: Numbering of the Pyrrolo[2,3-b]pyridine Scaffold.
The versatility of this scaffold is demonstrated by its presence in numerous compounds targeting a variety of diseases, including cancer, inflammatory disorders, neurodegenerative diseases, and infectious diseases.[1][2][3]
Comparative SAR Analysis of Pyrrolo[2,3-b]pyridine Derivatives
This section will compare the SAR of pyrrolo[2,3-b]pyridine derivatives across several key therapeutic target classes. The causality behind experimental choices in molecular design will be highlighted to provide a deeper understanding of how specific structural modifications impact biological activity.
Kinase Inhibitors: Precision Targeting of Cellular Signaling
The pyrrolo[2,3-b]pyridine core is a prominent scaffold in the design of kinase inhibitors due to its ability to mimic the hinge-binding motif of ATP.
Abnormal FGFR signaling is implicated in various cancers.[4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors.[4][5]
Key SAR Insights:
-
Substitution at C3: The introduction of a substituted phenyl ring at the C3 position is crucial for potent FGFR inhibitory activity. The nature and position of substituents on this phenyl ring significantly influence potency.
-
Substitution at N1: The presence of a hydrogen at the N1 position is generally preferred for forming a key hydrogen bond with the hinge region of the kinase.
-
Hydrophobic Pocket Interactions: Larger substituents on the C3-phenyl ring can be varied to explore interactions within a hydrophobic pocket of the ATP-binding site.[5]
| Compound | R Group (at C3) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 1 | 3-methoxyphenyl | ~2000 | - | - | [5] |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | [4][5] |
Analysis: The addition of a second methoxy group at the 5-position of the phenyl ring in compound 4h leads to a dramatic increase in potency against FGFR1, 2, and 3 compared to the monosubstituted analog 1 .[4][5] This suggests that the 3,5-dimethoxyphenyl moiety optimally occupies the hydrophobic pocket and forms favorable interactions.
GSK-3β is a key therapeutic target for Alzheimer's disease.[6][7][8] Pyrrolo[2,3-b]pyridine derivatives have emerged as highly potent GSK-3β inhibitors.[6][8]
Key SAR Insights:
-
Carboxamide at C3: A carboxamide group at the C3 position is a common feature in potent GSK-3β inhibitors, often involved in hydrogen bonding interactions.
-
Aromatic Substituents at N1 and C5: The introduction of aromatic groups at the N1 and C5 positions can significantly enhance potency and selectivity.
-
Blood-Brain Barrier Penetration: Simplification of the molecular structure and reduction of the polar surface area are key considerations for designing CNS-active compounds that can cross the blood-brain barrier.[8]
| Compound | GSK-3β IC50 (nM) | Key Features | Reference |
| 41 | 0.22 | Pyrrolo[2,3-b]pyridine core | [6] |
| 46 | 0.26 | Pyrrolo[2,3-b]pyridine core | [6] |
| 54 | 0.24 | Pyrrolo[2,3-b]pyridine core | [6] |
| S01 | 0.35 | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | [8] |
Analysis: Compounds 41 , 46 , and 54 demonstrate exceptional potency with IC50 values in the sub-nanomolar range.[6] Compound S01 also shows potent inhibition and was specifically designed with a simplified structure to improve its potential for treating Alzheimer's disease.[8]
JAKs are crucial in cytokine signaling pathways, making them attractive targets for autoimmune diseases.[9] N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as selective JAK1 inhibitors.[9]
Key SAR Insights:
-
N-alkylation at N1: The introduction of an alkyl group at the N1 position of the pyrrolo[2,3-b]pyridine core is a key strategy for achieving JAK1 selectivity.
-
Carboxamide at C5: A carboxamide at the C5 position is a critical pharmacophore for these inhibitors.
-
Piperidine Moiety at C4: A substituted piperidine ring at the C4 position is essential for potent JAK1 inhibition. The stereochemistry of the substituents on the piperidine ring can significantly impact activity and selectivity.[9]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) | Reference |
| 38a ((S,S)-enantiomer of 31g) | Potent | - | Selective over JAK2, JAK3, TYK2 | [9] |
Analysis: The (S,S)-enantiomer 38a exhibits excellent potency for JAK1 and high selectivity over other JAK isoforms, highlighting the importance of stereochemistry in achieving selective inhibition.[9]
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP) and is a target for inflammatory and central nervous system (CNS) diseases.[10][11] 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as a novel class of potent and selective PDE4B inhibitors.[10][11]
Key SAR Insights:
-
Carboxamide at C2: A carboxamide at the C2 position is a defining feature of this class of inhibitors.
-
Aryl Substituent at N1: A substituted aryl group at the N1 position is crucial for activity. The nature of the substituents on this aryl ring fine-tunes the potency.
-
Amide Substituent: The substituent on the carboxamide nitrogen plays a significant role in both potency and selectivity over other PDE4 isoforms. Hydrophobicity and ring size are important factors.[10]
| Compound | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) | Reference |
| 11h | 0.14 | >0.84 | >6 | [10][11] |
Analysis: Compound 11h , bearing a 3,3-difluoroazetidine ring on the C2-carboxamide, demonstrates high inhibitory activity and a 6-fold selectivity for PDE4B over PDE4D.[10][11] This highlights the impact of incorporating fluorine and a strained ring system to enhance potency and selectivity.
Caption: Key Structural Modifications for Different Targets.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives.
General Synthetic Protocol for 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following is a generalized procedure for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted based on the specific target molecule. A common synthetic route involves the reaction of a substituted 2-aminopyridine with an α-haloketone followed by cyclization.
Step 1: Synthesis of a Substituted 2-Aminopyridine (if not commercially available)
-
This step will vary depending on the desired substitution pattern. Standard aromatic chemistry techniques such as nitration, reduction, halogenation, and cross-coupling reactions are often employed.
Step 2: Reaction with an α-Haloketone (e.g., Chloroacetone)
-
Dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an α-haloketone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
Step 3: Cyclization to form the Pyrrolo[2,3-b]pyridine Core
-
The intermediate from Step 2 is often cyclized under basic or acidic conditions. For a base-catalyzed cyclization, dissolve the intermediate in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (2-3 equivalents).
-
Heat the mixture to 80-120 °C for 2-12 hours, monitoring by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General Synthetic Workflow.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle (DMSO) control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity. The detection method will depend on the assay kit used (e.g., measuring the amount of ADP produced or the remaining ATP).
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
The pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The comparative analysis presented in this guide underscores the importance of understanding the nuanced structure-activity relationships that govern the interaction of these derivatives with their biological targets. By systematically exploring substitutions at various positions of the core, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on the development of derivatives with novel mechanisms of action, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation pyrrolo[2,3-b]pyridine-based drugs. The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs.
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Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. ResearchHub. [Link]
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Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. [Link]
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Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral. Semantic Scholar. [Link]
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NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. BMC Chemistry. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central. [Link]
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Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Advances. [Link]
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Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]
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Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. [Link]
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Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. Organic and Pharmaceutical Chemistry. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study of Tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[3,2-b]pyridine Scaffold and the Imperative of Selectivity
The compound tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate belongs to the 6-azaindole class of bicyclic heteroaromatics. This core structure is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its utility stems from the structural similarity to the purine core of adenosine triphosphate (ATP), allowing derivatives to compete for the ATP-binding pocket of kinases.[2] The tert-butyl carbamate (Boc) group attached to the pyrrole nitrogen serves as a protecting group, enhancing the compound's stability and modulating its physicochemical properties.[2][3]
While the on-target potency of a drug candidate is paramount, its selectivity profile is equally critical. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[4][5] For kinase inhibitors, the challenge is amplified by the highly conserved nature of the ATP-binding site across the human kinome, making cross-reactivity a common occurrence.[4][6] Therefore, a rigorous and systematic evaluation of a compound's interaction with a broad range of potential off-targets is a non-negotiable step in preclinical development.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a compound like this compound. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and provide templates for data presentation and interpretation.
Phase 1: Designing the Cross-Reactivity Screening Campaign
A robust screening campaign is multi-tiered, beginning with a broad, high-throughput screen to identify potential interactions, followed by more focused quantitative assays to confirm and characterize those "hits." The overall workflow is designed to efficiently funnel from a large number of potential off-targets to a small, well-defined set of significant interactions.
Initial Broad Kinome Profiling
The first step is to assess the compound against a large, representative panel of kinases. Commercial services offer panels covering over 80% of the human kinome (~400 distinct kinases).[4] The goal here is not to determine precise potency, but to quickly identify potential off-targets.
-
Methodology of Choice: Radiometric kinase assays are a gold standard.[7][8] They directly measure the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) from ATP to a specific substrate, providing a direct readout of enzymatic activity.[7] An alternative is a competition binding assay, which measures the displacement of a known, labeled ligand from the kinase's ATP pocket.[9][10]
-
Experimental Rationale: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM).[8][10] This concentration is chosen to be high enough to detect even weak interactions that might become relevant at therapeutic doses in vivo. The ATP concentration is kept at or near its Michaelis-Menten constant (Km) for each kinase, ensuring the assay is sensitive to competitive inhibitors.
Secondary Assays: Hit Confirmation and Potency Determination
Any kinase showing significant inhibition (e.g., >50% inhibition) in the primary screen is considered a "hit" and must be validated.
-
Methodology of Choice: A 10-point dose-response curve is generated for each hit to determine the half-maximal inhibitory concentration (IC50). The same assay format as the primary screen is used for consistency.
-
Experimental Rationale: The IC50 value provides a quantitative measure of the compound's potency against the off-target. This is crucial for comparing the strength of off-target interactions to the on-target potency and for calculating a selectivity index. A lower IC50 indicates a more potent interaction.
Cellular and Functional Assays
Biochemical assays are essential but occur in a simplified, artificial system. It is critical to confirm that the compound engages its off-targets within the complex environment of a living cell.[11]
-
Methodologies of Choice:
-
Target Engagement: The NanoBRET™ assay is a powerful method to quantify compound binding to a target protein in living cells.[11] It measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescent energy transfer probe.
-
Functional Readout: Western blotting for a known downstream phosphorylation substrate of the off-target kinase can provide functional evidence of inhibition. A decrease in the phosphorylated substrate in the presence of the compound indicates successful target inhibition.
-
-
Experimental Rationale: A compound may be potent in a biochemical assay but have poor cell permeability or be subject to efflux pumps, resulting in no activity in a cellular context. These assays validate the biochemical findings and confirm that the off-target interaction is relevant in a physiological setting.
Phase 2: Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays described.
Protocol 1: Radiometric Kinase Inhibition Assay (General Protocol)
This protocol is a generalized template adapted from standard industry procedures.[7]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) to create a 10-point concentration gradient. The final DMSO concentration in the assay must not exceed 1%.[7]
-
Prepare a solution of [γ-³³P]-ATP and non-labeled ATP in assay buffer to the desired specific activity and final concentration (typically at the Km for the specific kinase).
-
-
Reaction Assembly (96-well plate):
-
Add 5 µL of diluted test compound or control (e.g., Staurosporine for broad inhibition, DMSO for no inhibition).
-
Add 10 µL of the specific kinase enzyme in assay buffer.
-
Add 10 µL of the corresponding substrate peptide/protein.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[7]
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Detection and Data Analysis:
-
Transfer 50 µL of the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the wells multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[7]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control and determine IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Competitive Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a surface competition assay format.[12]
-
Sensor Chip Preparation:
-
Immobilize the primary target kinase (Analyte A) onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
-
Affinity Determination of Competitor:
-
Prepare a known third-party binder (Competitor C, e.g., a fluorescently-labeled ATP analog) at a fixed concentration.
-
Inject a mixture of Competitor C and varying concentrations of the test compound (Inhibitor B) over the sensor surface.
-
-
Data Acquisition:
-
Measure the binding response (in Resonance Units, RU). A decrease in the binding signal of Competitor C indicates that the test compound is competing for the same binding site.[12]
-
-
Data Analysis:
-
Process the binding data using analysis software to calculate the relative affinity (KD) or IC50 of the test compound. This is achieved by plotting the response at equilibrium against the concentration of the test compound.
-
Phase 3: Data Presentation and Comparative Analysis
Clear and objective data presentation is essential for interpretation. Quantitative data should always be summarized in tables. The following is an illustrative comparison guide based on hypothetical data for our compound of interest and relevant comparators.
Table 1: Illustrative Kinase Cross-Reactivity Profile (IC50, nM)
| Kinase Target | Primary Family | This compound (Hypothetical IC50) | Staurosporine (Control) IC50 | Brominated Analog (Hypothetical IC50) |
| SGK1 (On-Target) | AGC | 50 | 8.0 | 25 |
| PKA | AGC | 1,500 | 7.5 | >10,000 |
| AKT1 | AGC | >10,000 | 25 | >10,000 |
| CDK2/cyclin A | CMGC | 850 | 6.5 | 5,000 |
| GSK-3β | CMGC | >10,000 | 8.0 | >10,000 |
| SRC | Tyrosine Kinase | 2,200 | 5.8 | 8,000 |
| VEGFR2 | Tyrosine Kinase | 950 | 4.2 | 3,500 |
| EGFR | Tyrosine Kinase | >10,000 | 15 | >10,000 |
| BRAF | TKL | 6,000 | 20 | >10,000 |
Data is for illustrative purposes only and serves as a template for presenting experimental findings. Control data for Staurosporine is representative of its known promiscuity.[7]
Interpreting the Data
-
Selectivity: The hypothetical data shows that this compound has moderate selectivity for its primary target, SGK1. It shows off-target activity in the sub-micromolar to low-micromolar range against CDK2, VEGFR2, and SRC.
-
Structure-Activity Relationship (SAR): The "Brominated Analog" represents a hypothetical, more optimized compound.[2] The data illustrates how a structural modification could significantly improve selectivity, eliminating the off-target activity seen with the parent compound. This highlights the iterative nature of drug design.
-
Benchmarking: Staurosporine serves as a crucial positive control, demonstrating the assay's ability to detect potent, broad-spectrum inhibition. Its pan-kinase activity makes it a benchmark for promiscuity.
Conclusion and Forward Look
The systematic investigation of cross-reactivity is a foundational element of modern drug discovery. For a scaffold like this compound, which is predisposed to kinase inhibition, a multi-phasic approach is essential. By starting with a broad screen and progressively focusing on confirmed hits with quantitative biochemical and cell-based assays, researchers can build a comprehensive and reliable selectivity profile. This profile is indispensable for making informed decisions about a compound's therapeutic potential, predicting potential side effects, and guiding the next steps in lead optimization.[5][13]
References
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Nicoya. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
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de Stigter, Y., et al. (2024). De novo design of protein competitors for small molecule immunosensing. ResearchGate. Retrieved from [Link]
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Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Retrieved from [Link]
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de Stigter, Y., et al. (2024). De novo design of protein competitors for small molecule immunosensing. PMC - NIH. Retrieved from [Link]
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Green, M., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
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Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Retrieved from [Link]
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Green, M., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. ResearchGate. Retrieved from [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Retrieved from [Link]
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Brylinski, M., & Skolnick, J. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of the Royal Society Interface. Retrieved from [Link]
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Deng, X., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Zhang, J., et al. (2016). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ResearchGate. Retrieved from [Link]
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Motati, D. R., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrrolopyridine Isomers in Drug Design: A Comparative Analysis
Introduction
The pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in modern medicinal chemistry.[1][2] The strategic introduction of a nitrogen atom into the benzene ring of the indole core significantly alters the molecule's physicochemical and pharmacological properties, offering medicinal chemists a powerful tool to fine-tune drug candidates.[1][2] This guide provides a comprehensive comparative analysis of the four principal pyrrolopyridine isomers—7-azaindole, 4-azaindole, 5-azaindole, and 6-azaindole—to empower researchers, scientists, and drug development professionals in making informed decisions during the drug design process. We will delve into the nuanced differences in their chemical properties, biological activities, and synthetic accessibility, supported by experimental data and established protocols.
The Pyrrolopyridine Isomers: A Head-to-Head Comparison
The position of the nitrogen atom in the pyridine ring dramatically influences the electron distribution, hydrogen bonding capacity, and overall shape of the pyrrolopyridine core. These subtle yet critical differences can lead to profound changes in a molecule's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
Physicochemical Properties: A Quantitative Overview
A fundamental understanding of the physicochemical properties of each isomer is paramount for rational drug design.[3][4][5] The following table summarizes key computed parameters for the four core pyrrolopyridine isomers.
| Property | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 4-Azaindole (Pyrrolo[3,2-b]pyridine) | 5-Azaindole (Pyrrolo[3,2-c]pyridine) | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| pKa (Strongest Basic) | 4.48 | ~5.5 (estimated) | ~2.5 (estimated) | ~5.0 (estimated) |
| logP | 1.3 - 1.5 | 1.2 - 1.4 | 1.3 - 1.6 | 1.2 - 1.5 |
| Polar Surface Area (Ų) | 28.8 | 28.8 | 28.8 | 28.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
Note: The pKa and logP values are estimations from various sources and computational tools and can vary based on the specific derivative and experimental conditions.[6][7]
In-Depth Isomer Analysis
7-Azaindole: The Preeminent Scaffold
7-Azaindole is the most extensively studied and utilized pyrrolopyridine isomer in drug discovery.[1][8][9] Its widespread application, particularly in the development of kinase inhibitors, stems from its ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP.[1][10]
Key Features & Applications:
-
Kinase Inhibition: The nitrogen at the 7-position and the pyrrole NH group can form crucial hydrogen bonds with the hinge region of many kinases, making it a highly effective scaffold for designing potent and selective inhibitors.[1][10][11][12] Marketed drugs like vemurafenib (a BRAF inhibitor) and pexidartinib (a CSF1R inhibitor) feature the 7-azaindole core.[1]
-
Broad Biological Activity: Beyond kinase inhibition, 7-azaindole derivatives have demonstrated a wide array of biological activities, including anti-angiogenic, cytotoxic, and anti-inflammatory effects.[8][9][13]
-
Structure-Activity Relationship (SAR): The SAR of 7-azaindole is well-established, with positions 1, 3, and 5 being key points for substitution to modulate potency and selectivity.[14][15]
4-Azaindole: A Scaffold for Improved Physicochemical Properties
4-Azaindole has gained traction in drug discovery as a means to enhance the physicochemical properties of lead compounds.[16] Its unique electronic and steric features can lead to improved solubility, permeability, and metabolic stability compared to its indole counterpart.[16]
Key Features & Applications:
-
Kinase Inhibition: 4-Azaindole derivatives have been successfully developed as inhibitors of various kinases, including c-Met and p21-activated kinase-1 (PAK1).[16][17]
-
Anti-inflammatory Agents: The 4-azaindole scaffold is a versatile template for designing inhibitors of key inflammatory kinases like p38 MAP kinase.[18]
-
Antimycobacterial Activity: This isomer has shown promise in the development of novel treatments for tuberculosis through the inhibition of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1).[19]
5-Azaindole: A Niche Player with High Potency
While less explored than the 7- and 4-isomers, 5-azaindole has demonstrated significant potential in specific therapeutic areas, often exhibiting high potency and selectivity for certain targets.[20]
Key Features & Applications:
-
Targeted Kinase Inhibition: Derivatives of 5-azaindole have shown potent inhibitory activity against cell division cycle 7 (Cdc7) kinase, with superior performance compared to the other isomers in some studies.[2][20]
-
Cytotoxic Agents: Novel 5-azaindolocarbazoles have been synthesized and evaluated as cytotoxic agents and Chk1 inhibitors, demonstrating the scaffold's potential in oncology.[21]
6-Azaindole: An Emerging Scaffold with Diverse Potential
6-Azaindole is an increasingly explored isomer in drug design, with its derivatives showing a range of interesting biological activities.[22]
Key Features & Applications:
-
Kinase Inhibition: 6-Azaindole derivatives have been developed as inhibitors of kinases such as DYRK1A.[2]
-
Versatile Building Block: It serves as a valuable building block in the synthesis of various bioactive molecules, not limited to kinase inhibitors.[22]
Comparative Biological Activity Summary
| Isomer | Key Biological Targets | Notable Applications |
| 7-Azaindole | Kinases (e.g., BRAF, CSF1R, ABL, SRC), Angiogenesis-related proteins | Oncology, Inflammation[1][8][11] |
| 4-Azaindole | Kinases (e.g., c-Met, PAK1), DprE1 (Mycobacterium tuberculosis) | Oncology, Inflammation, Infectious Diseases[16][17][18][19] |
| 5-Azaindole | Kinases (e.g., Cdc7, Chk1) | Oncology[2][20][21] |
| 6-Azaindole | Kinases (e.g., DYRK1A) | Neurological Disorders, Oncology[2][22] |
Rational Isomer Selection in Drug Design
The choice of a specific pyrrolopyridine isomer is a critical decision in the drug design process. The following flowchart provides a simplified decision-making framework to guide this selection.
Caption: Decision-making flowchart for selecting a pyrrolopyridine isomer.
Differential Hydrogen Bonding Patterns
The distinct placement of the nitrogen atom within the pyridine ring of each isomer leads to different hydrogen bonding capabilities, which can significantly impact target binding.
Caption: Differential hydrogen bonding capabilities of pyrrolopyridine isomers.
Experimental Protocols
To facilitate a robust comparative analysis of pyrrolopyridine isomers in a drug discovery program, standardized experimental protocols are essential.
General Synthetic Scheme for Pyrrolopyridine Derivatives
While numerous synthetic routes exist for pyrrolopyridine derivatives, a common and versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.[23][24][25][26]
Caption: Generalized synthetic workflow for pyrrolopyridine derivatives.
Step-by-Step Methodology (Illustrative Example):
-
Functionalization of the Pyridine Ring: To a solution of the starting aminopyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a halogenating agent (e.g., N-iodosuccinimide) and stir at room temperature to obtain the halogenated aminopyridine.
-
Cross-Coupling Reaction: In a reaction vessel, combine the halogenated aminopyridine, a suitable coupling partner (e.g., a terminal alkyne for Sonogashira coupling or a boronic acid for Suzuki coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (for Sonogashira), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran). Heat the reaction mixture under an inert atmosphere until completion.
-
Cyclization: The cyclization to form the pyrrole ring can be achieved through various methods, often involving intramolecular reactions triggered by a change in reaction conditions (e.g., addition of a base or acid, or thermal cyclization).
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired pyrrolopyridine derivative.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay: A Comparative Protocol
This protocol provides a framework for comparing the inhibitory activity of different pyrrolopyridine isomers against a specific kinase.[27][28][29][30][31]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Pyrrolopyridine isomer test compounds
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolopyridine test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the assay buffer and add it to the wells containing the compounds.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model.
Conclusion
The four primary pyrrolopyridine isomers offer a rich and diverse chemical space for drug discovery. While 7-azaindole remains the most prominent scaffold, particularly in kinase inhibitor design, a comprehensive understanding of the unique attributes of 4-, 5-, and 6-azaindoles can unlock novel therapeutic opportunities.[1][20] The strategic selection of a particular isomer, guided by a thorough analysis of its physicochemical properties, known biological activities, and the specific requirements of the therapeutic target, is a cornerstone of rational drug design. This guide provides a foundational framework for researchers to navigate the complexities of pyrrolopyridine chemistry and harness the full potential of these remarkable scaffolds in the development of next-generation therapeutics.
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- MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
As researchers and developers in the pharmaceutical landscape, our work with novel heterocyclic building blocks like tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is fundamental to innovation. However, advancing science carries the profound responsibility of ensuring safety and environmental stewardship. This guide provides a direct, operational plan for the proper handling and disposal of this compound, grounded in chemical principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this process safely, moving beyond mere procedure to a deeper understanding of the "why" behind each step.
Hazard Profile and Immediate Safety Protocols
Before any handling or disposal, a clear understanding of the compound's hazard profile is non-negotiable. According to its Safety Data Sheet (SDS), this compound presents several hazards[1].
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1][2][3].
-
Skin Irritation (Category 2), H315: Causes skin irritation[1][2].
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation[1][2].
These classifications necessitate the stringent use of Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Prevents contact with eyes, which can cause serious irritation[1][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Avoids skin contact, which can lead to irritation[1][4][5]. Gloves must be inspected before use and disposed of properly after[5]. |
| Respiratory Protection | Use only in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation[1][2][4]. |
| Protective Clothing | Laboratory coat. | Prevents contamination of personal clothing[1][4]. Contaminated clothing must be removed and washed before reuse[1]. |
The Core Principle: Mandate for Professional Disposal
The single most critical directive for the disposal of this compound is that it must be managed by a licensed professional waste disposal service [1][2][4]. Discharging this chemical into drains or the environment is strictly prohibited[1][5]. The chemical nature of this compound and its unknown ecological impact demand this level of caution[1].
Causality: Professional disposal contractors have the engineered controls, such as chemical incinerators equipped with afterburners and scrubbers, to thermally decompose the compound while neutralizing harmful byproducts[4]. This is a process that cannot be safely replicated in a standard laboratory setting.
On-Site Waste Handling: A Step-by-Step Protocol
While a licensed vendor will perform the final disposal, proper on-site management is crucial for safety and compliance.
Step 1: Waste Segregation Collect waste this compound in a dedicated container. Do not mix it with other waste streams, especially strong acids.
-
Expert Insight: The compound features a tert-butoxycarbonyl (BOC) protecting group. This group is notoriously labile under acidic conditions[6][7]. Accidental mixing with acidic waste could trigger a deprotection reaction, generating gaseous isobutylene and the reactive tert-butyl cation, which could lead to container pressurization and unforeseen side reactions[6][8].
Step 2: Containerization and Labeling Transfer waste into a chemically compatible, sealable container. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Temporary Storage Store the sealed waste container in a designated, secure area. This location should be cool, dry, and well-ventilated, away from heat or ignition sources and incompatible materials like strong oxidizing agents[1][9][10].
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office or a pre-approved chemical waste contractor to schedule a pickup[4]. Provide them with the chemical name and a copy of the Safety Data Sheet.
Managing Spills and Contamination
Accidents require a prepared response to mitigate exposure and environmental release.
Minor Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access[4][5].
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel[1].
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal[2][5]. Do not create dust[2][5].
-
Decontaminate: Clean the spill area thoroughly with soap and water[4][5]. Collect all cleaning materials as hazardous waste.
Decontamination of Empty Containers: Empty containers are not truly empty and must be treated as hazardous waste[11].
-
Rinse the container three times with a compatible solvent (e.g., acetone or ethyl acetate).
-
Collect the solvent rinsate in a designated hazardous waste container for disposal[11].
-
The rinsed container can then be managed for disposal according to your institution's policies, but it should not be repurposed[11].
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for handling chemical waste and responding to spills, ensuring a logical and safe workflow.
References
- Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. (BenchChem)
- Safety Data Sheet - tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxyl
- TERT-BUTYL 3-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLATE Safety D
- Safety Data Sheet - tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxyl
- Safety Data Sheet - tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxyl
- SAFETY DATA SHEET - Di-tert-butyl peroxide. (nouryon)
- SAFETY DATA SHEET - tert-Butyl peroxybenzo
- tert-butyl 4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxyl
- SAFETY DATA SHEET - tert-Butyl 2.
- BOC deprotection - Hebei Boz Chemical Co., Ltd. (hbboz)
- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Wordpress)
- Safety Data Sheet - tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Potentially Explosive Compounds (PECs) Safety Procedures. (The Sarpong Group, UC Berkeley)
- SAFETY DATA SHEET - 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI). (CymitQuimica)
- Deprotection of N-BOC compounds using fluorinated alcohols.
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A Senior Application Scientist's Guide to Handling tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1018950-15-6). The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and adhere to regulatory compliance through a deep understanding of the compound's specific hazard profile.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) and presents several health hazards that necessitate rigorous control measures. The primary risks are associated with direct contact and inhalation.
According to its Safety Data Sheet (SDS), the compound is identified with the GHS07 pictogram, indicating the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The tert-butoxycarbonyl (BOC) protecting group, while common in synthesis for masking amine reactivity, does not eliminate the risks posed by the parent heterocyclic structure[3][4]. Therefore, all handling procedures must be predicated on the assumption that exposure can lead to the adverse effects listed above.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against the identified chemical hazards. The following table summarizes the required equipment, specifications, and the rationale tied directly to the compound's risk profile.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., bulk transfers). | Protects against splashes and airborne particles that can cause serious eye irritation (H319). Standard safety glasses are insufficient[5][6]. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Gloves must be inspected for integrity before each use. Double-gloving is recommended for extended procedures or when handling concentrated solutions. | Prevents direct skin contact, which can cause irritation (H315). Contaminated gloves must be disposed of immediately following established laboratory practices[5][7]. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and fully enclosed, chemical-resistant footwear are required. | Minimizes the risk of accidental skin exposure from spills or splashes. The lab coat should be removed before exiting the laboratory area to prevent cross-contamination[8]. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | Prevents the inhalation of dust or aerosols, which can cause respiratory tract irritation (H335). A properly functioning fume hood is the primary engineering control for this hazard[1][9]. |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps from preparation to cleanup.
Workflow for Handling this compound
Caption: Standard operational workflow for handling the target compound.
Emergency Procedures and Spill Management
Immediate and correct response to an exposure or spill is critical.
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[5][10]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][5].
Spill Management Protocol:
The following decision tree outlines the procedure for managing a spill. All personnel not involved in the cleanup should evacuate the area.
Caption: Decision tree for spill response management.
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible container designated for hazardous chemical waste[2][9].
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh paper, and absorbent materials from spills, must be disposed of in the same hazardous waste container[5][9].
-
Consult EHS: Do not dispose of this chemical down the drain. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local regulations may vary[9][11]. The generation of hazardous waste should be minimized wherever possible[3].
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for all research professionals.
References
-
Title: Safety Data Sheet - tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Source: Angene Chemical URL: [Link]
-
Title: SAFETY DATA SHEET - Di-tert-butyl peroxide Source: SG-S URL: [Link]
-
Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Cruz URL: [Link]
-
Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: American Society of Health-System Pharmacists URL: [Link]
-
Title: tert-Butyl 1H-pyrrolo(3,2-c)pyridine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate Source: LookChem URL: [Link]
-
Title: 8 Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]
-
Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace Source: Health and Safety Authority (HSA) URL: [Link]
-
Title: NIH Waste Disposal Guide 2022 Source: National Institutes of Health URL: [Link]
-
Title: BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society Green Chemistry Institute URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: Environment-friendly synthesis of nitrogen-containing heterocyclic compounds Source: ResearchGate URL: [Link]
-
Title: Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles Source: Michigan State University Department of Chemistry URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
